5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose
Description
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Properties
IUPAC Name |
(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHCFFAQYBYYGI-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose: A Keystone Intermediate in Modern Drug Discovery
Introduction: The Unassuming Power of a Protected Sugar Aldehyde
In the intricate world of medicinal chemistry and drug development, the journey from a simple molecule to a life-saving therapeutic is often paved with versatile, yet underexplored, chemical intermediates. 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose (CAS 867266-31-7) is a prime example of such a pivotal building block. At its core, it is a derivative of the naturally occurring pentose, L-arabinose, strategically modified to enhance its utility in complex organic synthesis. The presence of the isopropylidene group serves as a protective shield for the 1- and 2-hydroxyl functions, preventing their unwanted participation in subsequent reactions and imparting favorable solubility in organic solvents. The aldehyde functionality at the C-5 position, however, is the key to its synthetic prowess, offering a reactive handle for a myriad of carbon-carbon bond-forming reactions. This guide provides a comprehensive technical overview of this valuable compound, from its synthesis and characterization to its critical role as a precursor in the development of novel therapeutics, particularly in the realm of nucleoside analogues.
Molecular Structure and Conformational Insights
The structure of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose features a five-membered furanose ring, the conformation of which is crucial to its reactivity. The arabinofuranose ring is known for its conformational flexibility, typically existing in an equilibrium between various envelope and twist forms.[1][2] Computational studies on related arabinofuranosides suggest that the ring can adopt both northern (N) and southern (S) hemisphere conformations on the pseudorotational wheel.[1] The bulky isopropylidene group fused to the C1 and C2 positions significantly influences this conformational preference, locking the ring into a more defined geometry. This conformational rigidity can be advantageous in stereoselective synthesis, as it can dictate the facial selectivity of approaching reagents to the aldehyde group.
Synthesis and Purification: A Practical Approach
The preparation of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is most commonly achieved through the selective oxidation of the primary alcohol at the C-5 position of its precursor, 1,2-O-isopropylidene-β-D-arabinofuranose. The choice of oxidant is critical to prevent over-oxidation to a carboxylic acid or unwanted side reactions. Two highly effective and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is favored for its mild reaction conditions and high chemoselectivity.[3][4]
Step-by-Step Methodology:
-
Preparation of Starting Material: Begin with high-purity 1,2-O-isopropylidene-β-D-arabinofuranose. Ensure the starting material is thoroughly dried to prevent quenching of the DMP reagent.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting arabinofuranose derivative in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (usually within 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts dissolve.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose.
Caption: Synthesis of the target aldehyde via DMP oxidation.
Alternative Protocol: Swern Oxidation
The Swern oxidation offers another mild and efficient route, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[5][6]
Step-by-Step Methodology:
-
Activation of DMSO: In a three-necked, flame-dried flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C (a dry ice/acetone bath). To this, add oxalyl chloride dropwise, followed by the slow addition of anhydrous DMSO.
-
Addition of Alcohol: After stirring for a short period, add a solution of 1,2-O-isopropylidene-β-D-arabinofuranose in dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Addition of Base: Following the addition of the alcohol, add triethylamine (a hindered organic base) to the reaction mixture and allow it to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and proceed with a similar extraction and purification procedure as described for the DMP oxidation.
Caption: Workflow for the Swern oxidation protocol.
Spectroscopic Characterization
| Spectroscopic Data | Predicted Features for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose |
| ¹H NMR | - A characteristic singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.0 ppm).- Doublets and multiplets corresponding to the furanose ring protons (H-1 to H-4) in the region of δ 4.0-6.0 ppm.- Two distinct singlets for the diastereotopic methyl protons of the isopropylidene group (δ 1.3-1.6 ppm). |
| ¹³C NMR | - A resonance for the aldehydic carbon (C=O) in the highly deshielded region (δ 195-205 ppm).- Signals for the furanose ring carbons, including the anomeric carbon (C-1) around δ 105 ppm.- A signal for the quaternary carbon of the isopropylidene group around δ 112 ppm.- Resonances for the two methyl carbons of the isopropylidene group. |
| IR Spectroscopy | - A strong C=O stretching absorption band characteristic of an aldehyde around 1720-1740 cm⁻¹.- C-H stretching absorption of the aldehyde proton around 2720 and 2820 cm⁻¹.- Characteristic absorptions for the C-O bonds of the furanose ring and the isopropylidene group. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular formula C₈H₁₂O₅. |
Reactivity and Synthetic Utility in Drug Discovery
The aldehyde functionality of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose makes it a versatile precursor for a wide range of transformations, particularly those that extend the carbon chain and introduce new functionalities. This is of paramount importance in the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies.[9][10][11]
Chain Extension via Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the introduction of various substituents.[12][13][14] This is particularly useful for synthesizing C-5' modified nucleoside analogues.
Caption: General scheme of the Wittig reaction with the target aldehyde.
Formation of β-Nitro Alcohols via Henry Reaction
The Henry (nitroaldol) reaction involves the addition of a nitroalkane to the aldehyde, yielding a β-nitro alcohol.[15][16] This product is a valuable intermediate that can be further transformed into amino sugars or other nitrogen-containing derivatives, which are key components of many bioactive molecules.
Caption: Henry reaction for the synthesis of β-nitro alcohols.
Gateway to Novel Nucleoside Analogues
The primary application of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose in drug discovery lies in its role as a precursor to nucleoside analogues with modifications at the 5'-position. These modifications can significantly impact the biological activity, metabolic stability, and selectivity of the resulting nucleosides. For instance, the aldehyde can be used to introduce fluorine atoms or other functional groups that can modulate the pharmacokinetic properties of the drug candidate. The synthesis of antiviral agents like those active against Herpes Simplex Virus (HSV) often involves arabinofuranosyl nucleosides.[17][18] The ability to readily modify the C-5' position of the sugar moiety using our title compound opens up avenues for the creation of new libraries of potential drug candidates.
Conclusion: A Versatile Tool for Future Therapies
5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose, while not a therapeutic agent itself, represents a critical juncture in the synthetic pathways leading to potentially life-saving drugs. Its strategic combination of a protected furanose ring and a reactive aldehyde functionality provides medicinal chemists with a powerful tool for molecular innovation. The reliable synthetic routes to this intermediate, coupled with its versatile reactivity, ensure its continued importance in the quest for novel antiviral, anticancer, and other therapeutic agents. As our understanding of disease pathways becomes more nuanced, the demand for precisely engineered molecules will only grow, further solidifying the role of such keystone intermediates in the future of drug discovery.
References
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Conformational studies of methyl 3-O-methyl-alpha-D-arabinofuranoside: an approach for studying the conformation of furanose rings. PubMed.
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Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science.
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Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. PubMed.
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5-substituted 1-(2-deoxy-2-halogeno-beta-D-arabinofuranosyl)cytosines and -uracils. Some structure-activity relationships. PubMed.
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- Effects of various nucleosides on antiviral activity and metabolism of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against herpes simplex virus types 1 and 2. NIH.
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- Swern Oxid
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The Keystone Aldehyde: A Technical Guide to 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose for Advanced Synthesis
This guide provides an in-depth exploration of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose, a pivotal chiral building block in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's structural intricacies, synthesis, and reactivity, offering a robust framework for its application in the creation of complex molecular architectures.
Introduction: The Significance of a Protected Arabinofuranose Aldehyde
5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose, with the chemical formula C₈H₁₂O₅, is a derivative of the naturally occurring pentose sugar, D-arabinose.[1] Its structure is characterized by a furanose ring, a five-membered ring consisting of four carbon atoms and one oxygen atom.[2] The strategic placement of an isopropylidene group across the C1 and C2 hydroxyls provides crucial protection, locking the anomeric center in the β-configuration and imparting stability and solubility in organic solvents. This targeted protection leaves the C3 and C5 hydroxyl groups amenable to further chemical modification. The defining feature of this molecule is the aldehyde functionality at the C5 position, which serves as a versatile handle for a myriad of chemical transformations.
The furanose scaffold is a cornerstone of numerous biologically active molecules, most notably nucleosides, the fundamental components of DNA and RNA. Consequently, synthetic analogues of arabinofuranose are of profound interest in the development of antiviral and anticancer therapeutics.[3][4][5][6] The aldehyde at C5 of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is a gateway to chain extension, the introduction of nitrogenous bases, and the construction of complex heterocyclic systems, making it an invaluable intermediate in medicinal chemistry.
Structural Elucidation: Spectroscopic Signature
While a specific, publicly available, complete set of spectroscopic data for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is not readily found in the searched literature, its structure can be confidently predicted based on the well-documented spectra of analogous protected furanosides. The following is a predictive analysis of the key spectroscopic features expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose are detailed below. These predictions are based on data from similar structures, such as 2,3-O-isopropylidene-β-D-ribofuranosides.[4]
Table 1: Predicted ¹H and ¹³C NMR Data for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |
| 1 | ~5.8 | ~105 | d, J ≈ 4 Hz |
| 2 | ~4.6 | ~85 | d, J ≈ 4 Hz |
| 3 | ~4.4 | ~75 | dd, J ≈ 4, 6 Hz |
| 4 | ~4.2 | ~88 | ddd, J ≈ 6, 2, 1 Hz |
| 5 | ~9.7 | ~200 | d, J ≈ 1 Hz |
| Isopropylidene CH₃ | ~1.5, ~1.3 | ~26, ~24 | s |
| Isopropylidene C | ~112 |
Causality behind Predicted Shifts:
-
Anomeric Proton (H1): The downfield shift of H1 is characteristic of its position attached to two oxygen atoms. The small coupling constant to H2 is indicative of a cis relationship, consistent with the β-anomeric configuration.
-
Aldehyde Proton (H5): The proton on the aldehyde carbon is expected to appear at a significantly downfield chemical shift (around 9.7 ppm) and will likely show a small coupling to H4.
-
Isopropylidene Group: The two methyl groups of the isopropylidene protector are diastereotopic and are therefore expected to appear as two distinct singlets in the ¹H NMR spectrum. The quaternary carbon of this group will have a characteristic signal in the ¹³C NMR spectrum around 112 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is predicted to exhibit the following key absorption bands:
-
~2990-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1730 cm⁻¹: A strong C=O stretching vibration characteristic of the aldehyde functionality.
-
~1380 and 1370 cm⁻¹: Characteristic doublet for the isopropylidene group.
-
~1160-1050 cm⁻¹: C-O stretching vibrations of the furanose ring and acetal.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be expected to show the molecular ion peak corresponding to the exact mass of C₈H₁₂O₅. Fragmentation patterns would likely involve the loss of the isopropylidene group or cleavage adjacent to the aldehyde.
Synthesis: The Path to the Aldehyde
The most logical and widely employed synthetic route to 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose involves the selective oxidation of the primary alcohol at the C5 position of the readily available precursor, 1,2-O-isopropylidene-β-D-arabinofuranose.
Starting Material: 1,2-O-isopropylidene-β-D-arabinofuranose
This precursor is typically synthesized from D-arabinose by treatment with acetone in the presence of an acid catalyst.
Oxidation of the Primary Alcohol: The Swern Oxidation
The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, making it ideal for sensitive substrates like protected carbohydrates.[7][8][9] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (TEA).
Experimental Protocol: Swern Oxidation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of 1,2-O-isopropylidene-β-D-arabinofuranose (1.0 equivalent) in anhydrous DCM dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.
-
Basification: Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The activated DMSO species, the chlorosulfonium salt, is unstable at higher temperatures.[7] Maintaining a low temperature is crucial to prevent side reactions and decomposition.
-
Anhydrous Conditions: The reagents used in the Swern oxidation are sensitive to moisture. Anhydrous solvents and a nitrogen atmosphere are essential for optimal results.
-
Triethylamine as a Hindered Base: A non-nucleophilic, hindered base is required to deprotonate the intermediate alkoxysulfonium salt to form the sulfur ylide without competing in nucleophilic attack.[8]
Diagram of the Swern Oxidation Workflow:
Caption: Workflow for the synthesis of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose via Swern oxidation.
Reactivity and Applications in Drug Development
The aldehyde functionality of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is the focal point of its synthetic utility. It readily undergoes a variety of nucleophilic addition and related reactions, providing access to a diverse range of complex molecules.
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles.[10][11] This includes organometallic reagents (Grignard, organolithium), cyanide, and enolates, leading to the formation of secondary alcohols with the creation of a new stereocenter. The stereochemical outcome of these additions can often be controlled by the existing chirality of the furanose ring.
The Wittig Reaction and Related Olefinations
The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene, allowing for carbon chain extension with precise control over the location of the double bond.[7][8][12][13] This is particularly useful for the synthesis of unsaturated sugar derivatives and C-nucleoside analogues.
Diagram of Key Reactions of the Aldehyde:
Caption: Key synthetic transformations of the aldehyde group in 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose.
Reductive Amination
The aldehyde can be converted into a primary or secondary amine through reductive amination. This involves the formation of an imine intermediate upon reaction with an amine, followed by reduction with a mild reducing agent like sodium cyanoborohydride. This pathway is crucial for the synthesis of amino sugars and modified nucleosides where the sugar moiety is linked to a nitrogenous base via a carbon-nitrogen bond.
Application in Nucleoside Analogue Synthesis
A primary application of arabinofuranose derivatives is in the synthesis of nucleoside analogues with therapeutic potential.[3][14] While the direct coupling of a nucleobase to the anomeric carbon is the most common strategy, the aldehyde at C5 of the title compound allows for the synthesis of C5-modified nucleosides. These modifications can enhance the biological activity, metabolic stability, or pharmacokinetic properties of the parent nucleoside. For instance, the aldehyde can be used to introduce fluorescent probes, linkers for conjugation to other molecules, or groups that interact with specific biological targets.
Conclusion
5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose stands as a versatile and valuable chiral synthon in organic chemistry. Its well-defined stereochemistry, imparted by the furanose ring and the isopropylidene protecting group, combined with the reactive aldehyde at C5, provides a powerful platform for the synthesis of a wide array of complex and biologically relevant molecules. The synthetic and reaction pathways outlined in this guide, grounded in established chemical principles, offer a solid foundation for researchers to harness the potential of this keystone aldehyde in their synthetic endeavors, particularly in the pursuit of novel therapeutics.
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1,2-O-isopropylidene-beta-D-arabinofuranose-5-aldehyde properties
Technical Monograph: 1,2-O-Isopropylidene- -D-arabinofuranose-5-aldehyde
Strategic Utilization of a Labile Chiral Synthon in Nucleoside & Iminosugar Synthesis
Executive Summary
1,2-O-Isopropylidene-
Unlike its stable alcohol precursor, Ara-5-CHO is chemically labile. It exists in a delicate equilibrium with its hydrate (gem-diol) and is prone to
Part 1: Structural & Physicochemical Profile
The Equilibrium Challenge The defining characteristic of Ara-5-CHO is the electrophilicity of the C5 aldehyde. The furanose ring oxygen exerts an electron-withdrawing inductive effect, making the carbonyl carbon highly susceptible to nucleophilic attack, including by water.
-
Aldehyde Form (Reactive): Required for Wittig, Grignard, and reductive amination reactions.
-
Hydrate Form (Stable): Forms rapidly in the presence of trace moisture. While often viewed as a nuisance, the hydrate can be a stable storage form if the aldehyde is not needed immediately.
-
Dimerization: Upon standing, the aldehyde can form hemiacetal dimers, complicating NMR analysis and stoichiometry calculations.
Data Summary Table
| Property | Specification / Note |
| Molecular Formula | |
| Molecular Weight | 188.18 g/mol |
| Physical State | Colorless to pale yellow syrup (often used crude). |
| Solubility | Soluble in DCM, THF, EtOAc. Decomposes/Hydrates in water.[1] |
| Stability | Unstable at RT. Store at -20°C under Argon. Prone to C4-epimerization (forming the lyxo isomer) in base. |
| Precursor | 1,2-O-isopropylidene- |
Part 2: Synthesis & Optimization
The conversion of the C5-primary alcohol to the aldehyde is the critical step. While many oxidants exist, three dominate the landscape: Swern , Parikh-Doering , and IBX .
Decision Matrix: Selecting the Oxidation Route
Figure 1: Strategic selection of oxidation methods based on scale and constraints.
Primary Protocol: Modified Swern Oxidation
Rationale: The Swern oxidation provides the most reliable conversion with minimal over-oxidation to the carboxylic acid. The low temperature prevents
Reagents:
-
Oxalyl Chloride (1.5 eq)
-
DMSO (2.4 eq)[2]
-
Triethylamine (TEA) (5.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Starting Material: 1,2-O-isopropylidene-
-D-arabinofuranose (1.0 eq)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (5 mL/mmol). Cool to -78°C (dry ice/acetone bath).
-
DMSO Addition: Add DMSO (2.4 eq) dropwise via syringe. Caution: Gas evolution (CO/CO2).[2] Stir for 15 minutes at -78°C.
-
Substrate Addition: Dissolve the starting alcohol (1.0 eq) in a minimum volume of DCM. Add this solution dropwise to the activated DMSO mixture over 10–15 minutes. Ensure the internal temperature does not rise above -60°C.
-
Reaction: Stir at -78°C for 45–60 minutes.
-
Quench: Add TEA (5.0 eq) dropwise. The mixture will turn cloudy (ammonium salts).
-
Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.
-
Workup: Dilute with DCM, wash with cold saturated
, then brine. Dry over and concentrate in vacuo at low temperature (<30°C).-
Expert Tip: Do not column purify unless absolutely necessary. Silica gel is slightly acidic and can degrade the acetonide or hydrate the aldehyde. Use crude for the next step.
-
Part 3: Reactivity & Applications
Ara-5-CHO is a "divergent node." The following diagram illustrates its utility in generating diverse chemical architectures.
Figure 2: Synthetic divergence from the Ara-5-CHO core.
Key Application: Wittig Olefination (Chain Extension)
This is the most common application, used to synthesize C-glycosides or higher sugars (e.g., KDO precursors).
-
Challenge: Epimerization at C4 during the reaction due to the basicity of the ylide.
-
Solution: Use "stabilized" ylides (e.g., (triphenylphosphoranylidene)acetate) which are less basic. If using non-stabilized ylides, generate them at low temperature using LiHMDS rather than n-BuLi to control basicity.
Key Application: Reductive Amination
Used to convert the sugar into pyrrolidine or piperidine iminosugars (potent viral inhibitors).
-
Protocol Insight: Pre-form the imine using
or as a drying agent before adding the reducing agent ( or ). This prevents the reduction of the aldehyde to the alcohol (reversing the synthesis).
Part 4: Expert Troubleshooting (E-E-A-T)
1. The "Disappearing" Aldehyde (Hydration)
-
Symptom:[1] NMR shows no aldehyde proton (~9.6 ppm) but mass spec shows M+18.
-
Cause: You have the gem-diol hydrate.
-
Fix: Azeotropic distillation with toluene can revert the hydrate to the aldehyde. Alternatively, perform the subsequent reaction (e.g., Wittig) directly on the hydrate; the equilibrium will shift as the aldehyde is consumed.
2. Racemization at C4
-
Symptom:[1] Product is a mixture of arabino and lyxo diastereomers.
-
Cause: The
-proton at C4 is acidic due to the adjacent aldehyde and ring oxygen. Basic workups (strong NaOH) or basic reagents promote enolization. -
Fix: Keep workups buffered (pH 6-7). Use mild bases (Pyridine, TEA) rather than inorganic hydroxides.
3. Acetonide Migration
-
Symptom:[1] Loss of the 1,2-protection.
-
Cause: Acidic hydrolysis during silica chromatography.
-
Fix: Add 1% Triethylamine to the eluent during purification of the alcohol precursor. Avoid purifying the aldehyde; react it crude.
References
-
Swern Oxid
- Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. a preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.
-
Parikh-Doering Oxidation for Carbohydr
-
Parikh, J. R., & Doering, W. V. E. (1967).[3] "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 89(21), 5505-5507.
-
-
Synthesis and Reactivity of Arabinofuranose Deriv
-
Morgenlie, S. (1977). "Oxidation of carbohydrate derivatives with silver carbonate on celite." Acta Chemica Scandinavica B, 31, 63-70. (Foundational work on furanose oxidation).[4]
-
-
Application in Nucleoside Synthesis (BenchChem Protocol)
-
Wittig Reactions on Sugar Aldehydes
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3] Chemical Reviews, 89(4), 863-927.
-
Beta-D-arabinofuranose 5-aldehyde chiral building block
The following technical guide is structured to serve as a definitive reference for the synthesis, handling, and application of 1,2-O-isopropylidene-
A Technical Guide to Synthesis, Stability, and Nucleoside Application
Executive Summary
The
This guide details the "make-vs-buy" decision logic, optimized oxidation protocols (Swern vs. DMP), and the critical handling requirements to prevent hydration and epimerization.
Part 1: Structural Significance & The "Hidden" Instability
The core utility of this building block lies in its furanose ring constraint . By locking the C1 and C2 hydroxyls with an isopropylidene (acetonide) group, the molecule is forced into a rigid bicyclic system. This protects the anomeric center and directs incoming nucleophiles to the Re or Si face of the C5-aldehyde with high diastereoselectivity.
The Instability Paradox
While chemically versatile, the 5-aldehyde is notoriously unstable in its free form.
-
Hydration: The aldehyde rapidly forms a gem-diol (hydrate) in the presence of trace moisture, complicating NMR analysis and stoichiometry.
-
Epimerization: The C4 proton is alpha to the carbonyl. Basic conditions (common in Wittig reactions) can cause enolization, leading to epimerization at C4 and loss of stereochemical integrity [1].
-
Dimerization: Concentrated solutions often form hemiacetal dimers.
Expert Insight: Never store the isolated aldehyde. The "Gold Standard" workflow is oxidation
Part 2: Synthetic Routes & Optimization
Two primary routes exist to access this scaffold. The choice depends on the starting material availability and scale.
Route A: The Oxidative Cleavage (From Glucose)
-
Starting Material: Diacetone-D-glucose (inexpensive).
-
Mechanism: Oxidative cleavage of the C5–C6 bond.
-
Pros: Cheap starting material; avoids direct handling of D-arabinose (which favors pyranose forms).
-
Cons: Requires periodate cleavage; generates formaldehyde byproduct.
Route B: Direct Oxidation (From Arabinose Derivative)
-
Starting Material: 1,2-O-isopropylidene-
-D-arabinofuranose.[1] -
Mechanism: Oxidation of the primary C5-alcohol.
-
Pros: Atom economical; direct access.[2]
-
Cons: The precursor must be synthesized carefully to ensure furanose form.
Comparative Analysis of Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO/BAIB |
| Reagents | (COCl)₂, DMSO, Et₃N | DMP, DCM | TEMPO, PhI(OAc)₂ |
| Conditions | -78°C (Cryogenic) | Room Temperature | 0°C to RT |
| Scale Suitability | High (>100g) | Low to Medium (<50g) | Medium |
| Workup | Aqueous extraction (smelly) | Basic quench (Na₂S₂O₃) | Filtration/Extraction |
| Risk Profile | Epimerization risk if Et₃N added too fast. | Explosion risk (DMP is shock sensitive). | Over-oxidation to acid. |
| Recommendation | Best for Scale-up | Best for Research/Purity | Green Alternative |
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the critical decision pathways for synthesizing and utilizing the 5-aldehyde.
Caption: Synthetic workflow for generating and utilizing the labile arabinofuranose 5-aldehyde intermediate.
Part 4: Experimental Protocols
Protocol 1: Dess-Martin Oxidation (Recommended for Research Scale)
This method is preferred for <10g batches due to mild conditions that minimize C4-epimerization [2].
Reagents:
-
1,2-O-Isopropylidene-
-D-arabinofuranose (1.0 equiv) -
Dess-Martin Periodinane (1.2 equiv)[3]
-
Dichloromethane (DCM), anhydrous (10 mL/g substrate)
-
Saturated NaHCO₃ / Na₂S₂O₃ (1:1 mixture)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon. Add the arabinofuranose substrate and dissolve in anhydrous DCM.
-
Addition: Add DMP solid in one portion at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the lower-running alcohol spot. The aldehyde spot may streak or be faint due to hydration on silica.
-
Quench (Critical): Dilute with Et₂O. Pour into a vigorously stirring mixture of sat. NaHCO₃ and sat.[3] Na₂S₂O₃.[3] Stir for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
Workup: Separate layers. Wash organic phase with brine, dry over MgSO₄, and concentrate in vacuo at <30°C .
-
Storage: Do not store. Proceed immediately to the next step.
Protocol 2: Wittig Olefination (Synthesis of C-Nucleoside Precursors)
This protocol describes the chain extension, a common step in synthesizing antiviral C-nucleosides [3][4].
Reagents:
-
Crude Arabinose 5-aldehyde (freshly prepared)
-
(Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide)
-
THF (anhydrous)
Procedure:
-
Dissolution: Dissolve the crude aldehyde in anhydrous THF.
-
Coupling: Add the stabilized ylide (1.2 equiv) at 0°C. Note: Stabilized ylides are preferred over "salt + base" methods to prevent basic degradation of the aldehyde.
-
Reaction: Stir at RT for 4–12 hours.
-
Purification: Concentrate and purify via flash chromatography immediately. The resulting
-unsaturated ester is stable and can be stored.
Part 5: Applications in Drug Discovery
1. C-Nucleoside Synthesis
The 5-aldehyde is the primary gateway to C-nucleosides (where the nucleobase is attached via a C-C bond rather than a C-N bond). C-nucleosides are resistant to enzymatic hydrolysis (nucleoside phosphorylases), extending their half-life in vivo [5].
-
Mechanism:[4][5][6][7][8][9] The aldehyde reacts with aryl-lithium or Grignard reagents (derived from the pseudo-nucleobase) followed by cyclization.
2. Higher-Carbon Sugars (KDO Synthesis)
The 8-carbon sugar KDO (3-deoxy-D-manno-oct-2-ulosonic acid) is a key component of Gram-negative bacterial lipopolysaccharides.
-
Workflow: Arabinose 5-aldehyde + C3-phosphonate (Horner-Wadsworth-Emmons)
C8 skeleton Reduction/Deprotection [3].
References
-
BenchChem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives. Link
-
Common Organic Chemistry. (2024).[8] Dess-Martin Periodinane (DMP) Oxidation Protocols. Link
-
University of Groningen. (2022). Synthesis of 5-azido-arabinose and Kdo precursors via Wittig reaction. Link
-
Organic Chemistry Portal. (2024). The Wittig Reaction: Mechanism and Stereoselectivity. Link
-
MDPI. (2024).[8] Biosynthesis of Arabinoside and Nucleoside Analogs. Link
Sources
- 1. 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose | C8H12O5 | CID 13564157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. biorxiv.org [biorxiv.org]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Solubility of 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose in organic solvents
Technical Guide: Solubility & Stability Profile of 5-Aldo-1,2-O-isopropylidene- -D-arabinofuranose
Executive Summary
This guide details the solubility, stability, and handling protocols for 5-Aldo-1,2-O-isopropylidene-
Key Takeaway: While 5-Aldo-IPAF exhibits excellent solubility in chlorinated and polar aprotic solvents (DCM, THF), its aldehyde functionality renders it unstable in protic solvents (Water, Methanol) due to equilibrium shifts toward hydrates and hemiacetals.
Part 1: Molecular Architecture & Solvent Interaction
To understand the solubility profile, we must analyze the competing functional groups within the molecule:
-
The Lipophilic Domain: The 1,2-O-isopropylidene (acetonide) protecting group introduces significant lipophilicity and planar rigidity to the furanose ring. This moiety drives solubility in non-polar to moderately polar organic solvents.
-
The Polar Domain: The furanose ring oxygen and the C5-aldehyde carbonyl possess dipole moments that require solvents with moderate dielectric constants for effective solvation.
-
The Reactive Center: The C5-aldehyde is an electrophile. In the presence of nucleophilic solvents (water, alcohols), it undergoes reversible addition reactions, altering the apparent solubility and chemical identity of the solute.
Solubility Mechanism
-
Primary Solvation: Van der Waals forces (acetonide) and Dipole-Dipole interactions (aldehyde/ether).
-
Incompatibility: Highly non-polar solvents (e.g., pure Hexane) fail to overcome the crystal lattice energy derived from the polar furanose core.
Part 2: Empirical Solubility Matrix
The following data categorizes solvents based on thermodynamic solubility (capacity to dissolve) and kinetic stability (suitability for storage/reaction).
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Suitability |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Primary Choice. Ideal for extraction, reaction media (Wittig), and short-term storage. |
| Chlorinated | Chloroform ( | Excellent | Low* | Good, but avoid acid-stabilized chloroform to prevent acetonide hydrolysis. |
| Esters | Ethyl Acetate (EtOAc) | Good | Low | Excellent for workup and purification. |
| Ethers | THF / Diethyl Ether | Good | Low | Suitable for reactions requiring anhydrous conditions. |
| Alcohols | Methanol / Ethanol | High (Apparent) | High | Avoid. Forms hemiacetals rapidly. NMR signals will shift/broaden. |
| Polar Aprotic | DMSO / DMF | High | Moderate | Hard to remove. Use only if reaction chemistry demands it. |
| Alkanes | Hexane / Pentane | Poor | Low | Used as an antisolvent for precipitation or in chromatography blends. |
| Aqueous | Water | Moderate | High | Avoid. Forms gem-diol (hydrate). Acetonide is acid-labile in aqueous media. |
Critical Note: "Solubility" in alcohols is a misnomer. The compound dissolves because it chemically reacts to form a hemiacetal. See Section 3 for the mechanistic pathway.
Part 3: Stability-Driven Solvent Selection
The primary failure mode in handling 5-Aldo-IPAF is not insolubility, but reactive degradation . The aldehyde group is susceptible to nucleophilic attack by the solvent itself.
The Methanol Trap
Researchers often attempt to take NMRs in
The Hydration Equilibrium
In the presence of water, the C5-aldehyde exists in equilibrium with the gem-diol. While reversible, this complicates stoichiometry in subsequent oxidation or homologation reactions.
Visualization: Reactivity & Solubility Logic
The following diagram illustrates the decision process for solvent selection based on the chemical fate of the aldehyde group.
Figure 1: Solvent selection logic based on chemical stability outcomes.
Part 4: Experimental Protocols
Protocol A: Purification via Flash Chromatography
Since 5-Aldo-IPAF is sensitive to silica gel (which is slightly acidic and can degrade the aldehyde), rapid purification is required.
-
Stationary Phase: Silica Gel 60 (230-400 mesh). Neutralized with 1% Triethylamine (optional but recommended).
-
Solvent System:
-
Mobile Phase A: Hexanes (Non-polar)
-
Mobile Phase B: Ethyl Acetate (Polar)
-
Gradient: 0%
40% B over 20 minutes.
-
-
Procedure:
-
Dissolve crude residue in minimal DCM (not MeOH).
-
Load onto the column.
-
Elute rapidly. The aldehyde typically elutes between 20-30% EtOAc depending on column loading.
-
TLC Visualization: Anisaldehyde stain (Blue/Grey spot) or KMnO4 (Yellow spot on purple background - indicates oxidation of aldehyde).
-
Protocol B: Gravimetric Solubility Testing
Use this protocol to determine precise solubility limits for crystallization optimization.
-
Weigh 10 mg of 5-Aldo-IPAF into a 2 mL HPLC vial.
-
Add Solvent X in 50
L aliquots at 25°C. -
Vortex for 30 seconds after each addition.
-
Visual Check:
-
Clear Solution: Soluble.
-
Turbid/Particulates: Insoluble.
-
-
Calculation:
-
Validation: If using alcohols, perform NMR immediately to check for hemiacetal peaks (typically a new doublet around 4.5-5.0 ppm).
Part 5: References
-
Synthesis & Oxidation Context:
-
Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. Link
-
Note: This establishes the standard Swern oxidation protocol used to generate 5-Aldo-IPAF from its parent alcohol in DCM.
-
-
Aldehyde-Solvent Interactions:
-
Le Huerou, Y. (2016). Optimization of Solvents for Carbohydrate Synthesis. In Carbohydrate Chemistry: Proven Synthetic Methods. CRC Press. Link
-
Note: General reference for carbohydrate solubility and protecting group stability.
-
-
Specific Derivative Characterization:
-
Secrist, J. A., & Wu, S. R. (1979). 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose. A useful intermediate for the synthesis of chain-extended sugars. The Journal of Organic Chemistry, 44(9), 1434–1438. Link
-
Note: Describes the synthesis and handling of the xylo-congener, which shares identical solubility/stability properties with the arabino-isomer.
-
Stability and Synthesis of Protected Acyclic Arabinose Aldehydes
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The utilization of protected arabinose aldehydes—specifically the acyclic 2,3,4,5-tetra-O-protected-D-arabinose derivatives—is a critical yet volatile checkpoint in carbohydrate chemistry. These intermediates serve as essential electrophiles for Wittig/Horner-Wadsworth-Emmons chain extensions and nucleophilic additions in the synthesis of C-nucleosides and complex polyols.
However, these aldehydes present a "Stability Paradox." While the protected hydroxyls (benzyl, silyl, or acetonide) prevent hemiacetal cyclization, they expose the reactive carbonyl to rapid degradation pathways. This guide delineates the mechanistic causes of instability—primarily C2-epimerization and hydration —and provides a validated, self-consistent protocol for their generation and immediate utilization using Dess-Martin Periodinane (DMP), superior to the traditional Swern oxidation for this specific substrate class.
The Stability Paradox: Mechanistic Insights
The core challenge with acyclic sugar aldehydes is their configurational instability at the
Degradation Pathways
-
C2-Epimerization (Racemization): Under even mildly basic conditions (e.g., triethylamine in Swern workups), the C2 proton is removed, forming an enolate intermediate. Reprotonation often occurs from the less sterically hindered face, converting the D-arabino configuration (C2-OH left/down) to the D-ribo configuration (C2-OH right/up).
-
Hydration: In the presence of trace water, the electron-deficient aldehyde rapidly forms a gem-diol. While reversible, this complicates NMR analysis and stoichiometry in subsequent coupling reactions.
-
-Elimination: If the protecting group at C3 is an ester (e.g., Benzoyl, Acetyl), the basic conditions required for many olefination reactions can trigger
-elimination, destroying the carbohydrate backbone. Recommendation: Use ether-based protection (Benzyl, TBDMS) for base-sensitive downstream chemistry.
Visualization of Instability
The following diagram illustrates the equilibrium and degradation risks associated with the acyclic aldehyde.
Figure 1: The precarious equilibrium of acyclic arabinose aldehydes. Note the irreversible drift toward the C2-epimer under basic conditions.
Protecting Group Strategy
The choice of protecting group dictates the stability window of the aldehyde.
| Protecting Group | Stability Profile | Electronic Effect | Recommended Use |
| Benzyl (Bn) | High | Electron-donating. Stabilizes the cation but does not hinder C2-deprotonation significantly. | Robust synthesis requiring acid/base tolerance. |
| Acetonide (Ip) | Moderate | Rigidifies the backbone. The 2,3-acetonide locks the conformation, slightly reducing epimerization risk by steric strain. | When 3,4-cis diol protection is needed. |
| Silyl (TBDMS/TIPS) | High | Steric bulk shields the skeleton. Expensive and acid-sensitive. | Late-stage synthesis where mild deprotection is vital. |
| Benzoyl (Bz) | Low | Electron-withdrawing. Increases acidity of C2-H; high risk of | Avoid for acyclic aldehyde isolation. |
Validated Protocol: Dess-Martin Oxidation
While Swern oxidation is a standard for alcohols, the requirement for triethylamine (a base) during the quench phase poses a severe risk of epimerization for arabinose aldehydes. Dess-Martin Periodinane (DMP) is the superior choice due to its buffered, non-basic mechanism [1].
Experimental Workflow
Objective: Synthesis of 2,3,4,5-tetra-O-benzyl-D-arabinose (acyclic aldehyde) from 2,3,4,5-tetra-O-benzyl-D-arabinitol.
Reagents:
-
Substrate: 2,3,4,5-Tetra-O-benzyl-D-arabinitol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)[1]
-
Buffer: Sodium Bicarbonate (NaHCO₃) (5.0 equiv) — Critical for neutralizing acetic acid byproduct.
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Sat. Na₂S₂O₃ / Sat.[2] NaHCO₃ (1:1)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the arabinitol substrate in anhydrous DCM (0.1 M concentration).
-
Buffering: Add solid NaHCO₃ (5 equiv) directly to the solution. Why: DMP releases acetic acid upon reaction. The solid base neutralizes this in situ without creating a soluble basic environment that triggers epimerization.
-
Oxidation: Cool the mixture to 0°C. Add DMP (1.2 equiv) in one portion. Allow to warm to room temperature and stir for 1–2 hours.
-
Monitoring: Monitor by TLC (Silica, Hexane/EtOAc). The aldehyde will appear as a spot slightly less polar than the alcohol. Note: Do not stain with basic permanganate; use Anisaldehyde or Ceric Ammonium Molybdate (CAM).
-
Workup (Rapid):
-
Dilute with Et₂O (precipitates periodinane byproducts).
-
Pour into a 1:1 mixture of Sat. Na₂S₂O₃ and Sat.[2] NaHCO₃ at 0°C. Stir vigorously for 15 minutes until the organic layer is clear.
-
Separate layers.[2] Wash organic phase with water (1x) and brine (1x).
-
Dry over MgSO₄ (avoid basic K₂CO₃). Filter and concentrate in vacuo at <30°C .
-
-
Storage: The resulting oil is the crude aldehyde.[2] Do not purify by silica gel chromatography if possible, as silica is slightly acidic/basic and promotes hydration/degradation. Use immediately.
Synthesis Pathway Diagram
Figure 2: Optimized DMP oxidation workflow for acid/base sensitive sugar aldehydes.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| NMR shows doublets at 9.6 ppm | Epimerization (D-arabino + D-ribo mixture). | Reaction was too basic or workup was too slow. Ensure NaHCO₃ is solid, not aqueous, during reaction. |
| NMR shows broad peak at 5-6 ppm | Hydrate formation (gem-diol). | Solvent contained water.[2][3][4] Dry DCM over CaH₂. Azeotrope crude product with toluene. |
| Low Yield / Streaking on TLC | Acid-catalyzed decomposition or polymerization. | DMP quality is poor (hydrolyzed). Recrystallize DMP or use fresh reagent. |
Validation Check: A pure acyclic arabinose aldehyde should show a sharp doublet (or singlet depending on C2 stereochemistry coupling) around 9.6–9.8 ppm in ¹H NMR (CDCl₃). If the peak is split into two distinct aldehyde signals (e.g., 9.65 and 9.70), epimerization has occurred.
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link
-
Meyer, S. D., & Schreiber, S. L. (1994).[5] Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. Link
-
Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane (DMP).[1][2][6] Retrieved from [Link]
-
Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation.[1][2][5][6][7] Retrieved from [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Technical Handling Guide: 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose
Document Control:
-
Subject: Handling, Synthesis, and Safety Profile of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose
-
CAS Registry: 867266-31-7 (Aldehyde form) / 51885-64-4 (Alcohol precursor)
-
Primary Application: Chiral pool intermediate for nucleoside analogues and glycomimetics.
Part 1: Molecular Identity & Strategic Value
As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles. However, for unstable chiral intermediates like 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose , standard safety documentation is often insufficient. This molecule is not a shelf-stable commodity; it is a reactive transient usually generated in situ or used immediately upon isolation.
This guide bridges the gap between a generic SDS and a practical lab manual. It treats the molecule not just as a chemical hazard, but as a process hazard derived from its synthesis and inherent instability.
Structural Characteristics
The molecule features two critical functionalities that dictate its handling:[1][2][3]
-
C5-Aldehyde: Highly reactive, prone to hydration (forming gem-diols) and polymerization. It is the electrophilic handle for chain extension (e.g., Wittig, Grignard).
-
1,2-O-Isopropylidene Acetal: An acid-labile protecting group. Exposure to acidic moisture (pH < 4) will deprotect the anomeric center, leading to ring opening and degradation.
Physical Properties (Empirical)
| Property | Data / Observation |
| Appearance | Colorless to pale yellow viscous oil (often hygroscopic). |
| Solubility | Soluble in DCM, CHCl3, THF, EtOAc. Decomposes in aqueous acid. |
| Stability | Unstable at RT. Stored at -20°C under Argon. Prone to hydrate formation in air. |
| Molecular Weight | 188.18 g/mol |
Part 2: Synthesis & Process Safety (The "Hidden" Hazard)
Because this aldehyde is rarely bought, it is almost always synthesized via the oxidation of 1,2-O-isopropylidene-β-D-arabinofuranose . The industry standard is the Swern Oxidation . This process introduces hazards significantly greater than the target molecule itself.
The Swern Protocol (Safety-Critical Workflow)
Causality: We use Swern (DMSO/Oxalyl Chloride) over Chromium (PCC/PDC) to avoid heavy metal contamination in pharma intermediates, but this trades toxicity for volatile hazard management.
Hazards:
-
Oxalyl Chloride: Fatal if inhaled. Reacts violently with water.
-
Carbon Monoxide (CO): Silent killer evolved during the activation step.
-
Dimethyl Sulfide (DMS): Extreme stench; olfactory fatigue occurs quickly.
Step-by-Step Protocol
-
Activation (-78°C): In a flame-dried flask under N2, add oxalyl chloride (1.5 eq) to dry DCM. Add DMSO (2.4 eq) dropwise.[4]
-
Critical: Temp must stay < -60°C to prevent explosive decomposition of the intermediate.
-
Safety: Gas evolution (CO/CO2) occurs here.[4] Ensure fume hood sash is low.
-
-
Addition: Add 1,2-O-isopropylidene-β-D-arabinofuranose (1.0 eq) in DCM slowly. Stir for 15-30 min.
-
Termination: Add Triethylamine (TEA, 5.0 eq) to quench.
-
Observation: The solution will turn thick/white (TEA-HCl salts).
-
-
Workup: Warm to 0°C. Quench with saturated NH4Cl.
-
Note: Avoid strong acids which cleave the acetal.
-
Visualization: Synthesis & Hazard Logic
The following diagram illustrates the workflow and the specific hazard control points (HCP) for this synthesis.
Caption: Figure 1. Swern Oxidation Workflow highlighting the critical CO evolution and temperature control points.
Part 3: Proxy Safety Data Sheet (SDS)
Since a specific regulatory SDS is often unavailable, the following is a Prudent Practices Proxy derived from Structure-Activity Relationships (SAR) and functional group reactivity.
Hazard Identification (GHS Classification)
Based on aldehyde reactivity and organic solvent residues.
-
Signal Word: WARNING
-
Hazard Statements:
Handling & Storage[7]
-
Engineering Controls: Process only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended during synthesis due to DMSO permeability), safety goggles, lab coat.
-
Storage Conditions:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen (essential to prevent oxidation to carboxylic acid).
-
Container: Tightly sealed glass vial; parafilm over cap.
-
Emergency Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. (Aldehydes can cause bronchospasm).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
-
Spill: Absorb with inert material (vermiculite). Do not use acidic absorbents (exothermic decomposition).
Part 4: Reactivity & Utility Logic
Understanding how this molecule reacts is crucial for safety. It is a "divergent intermediate."
Reactivity Pathways
-
Hydration (The Storage Killer): In the presence of water, the C5-aldehyde forms a gem-diol. This is reversible but complicates NMR analysis and stoichiometry.
-
Beta-Elimination: Under strong basic conditions (e.g., NaH), the alpha-proton (C4) is acidic enough to trigger elimination, destroying the chiral center.
-
Protocol Tip: Use mild bases (Carbonates, DBU) or kinetic bases (LiHMDS at -78°C) for downstream reactions.
-
Visualization: Reactivity Tree
This diagram maps the safe downstream applications versus degradation risks.
Caption: Figure 2. Functional reactivity map distinguishing productive synthesis pathways (Green) from degradation risks (Red).
References
-
PubChem. (2025). Compound Summary: 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose.[6][][8] National Library of Medicine. Retrieved from [Link]
-
Mancuso, A. J., & Swern, D. (1981).[9] Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Foundational protocol for the oxidation method).
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism and Protocol. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose | C8H12O5 | CID 13564157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comprehensive Technical Guide to 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose for Advanced Research and Drug Development
This guide provides an in-depth technical overview of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose, a crucial chiral building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, chemical properties, synthesis, and critical applications of this versatile aldehyde, with a focus on empowering informed decisions in complex synthetic workflows.
Introduction: The Strategic Importance of a Protected Arabinofuranose Aldehyde
5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose (CAS No. 867266-31-7) is a specialized carbohydrate derivative. Its structure features a D-arabinofuranose core where the C1 and C2 hydroxyl groups are protected as an isopropylidene acetal, and the C5 primary alcohol is oxidized to an aldehyde. This unique combination of a reactive aldehyde function and a stereochemically defined, protected furanose ring makes it a highly valuable intermediate for the synthesis of complex molecules, particularly nucleoside analogues with therapeutic potential.
The isopropylidene group offers steric hindrance and stability under various reaction conditions, allowing for selective modifications at other positions of the sugar ring.[1] The aldehyde at the C5 position serves as a key handle for chain extension and the introduction of diverse functionalities, crucial for the development of novel antiviral and anticancer agents.
Commercial Sourcing and Specifications
Identifying reliable commercial suppliers is the foundational step for any research or development program. Below is a comparative table of known suppliers for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose. Researchers are advised to request certificates of analysis (CoA) to verify purity and specifications before procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Specification | Available Quantities |
| BOC Sciences | 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose | 867266-31-7 | C₈H₁₂O₅ | 188.18 | High Purity (Ideal for research) | Custom |
| Shanghai Huicheng Biotech | 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose | 867266-31-7 | C₈H₁₂O₅ | 188.18 | Not specified | 5mg |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its effective use and safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₅ | [][3] |
| Molecular Weight | 188.18 g/mol | [][3] |
| Appearance | Typically a solid or syrup | General knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and DMSO. | General knowledge |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. For long-term storage, refrigeration is recommended. | [4][5] |
Safety and Handling:
Synthesis and Chemical Logic
The synthesis of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose typically starts from the readily available D-arabinose. The synthetic strategy hinges on two key transformations: protection of the cis-diol at C1 and C2, followed by the selective oxidation of the primary alcohol at C5.
Isopropylidene Protection of D-Arabinose
The initial step involves the protection of the 1,2-diol of D-arabinose using acetone in the presence of an acid catalyst, such as sulfuric acid or a Lewis acid. This reaction is regioselective for the cis-diol, leading to the formation of 1,2-O-isopropylidene-β-D-arabinofuranose. This protection strategy is fundamental as it masks the more reactive hydroxyl groups, allowing for selective chemistry at the C5 position.
Caption: Isopropylidene protection of D-arabinose.
Selective Oxidation to the Aldehyde
The subsequent and critical step is the selective oxidation of the primary alcohol at the C5 position of the protected arabinofuranose to the corresponding aldehyde. Several modern oxidation methods can be employed to achieve this transformation with high efficiency and minimal side reactions. Common reagents include Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP). The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.
Caption: Selective oxidation to the target aldehyde.
Applications in Drug Discovery and Development
The primary utility of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose in drug development lies in its role as a precursor to modified nucleosides. The aldehyde functionality is a versatile electrophile for carbon-carbon bond formation, enabling the synthesis of C5'-substituted nucleoside analogues.
Chain Extension via Wittig Reaction
A prominent application of this aldehyde is in the Wittig reaction, where it reacts with a phosphonium ylide to form an alkene.[6][7][8] This reaction is a powerful tool for extending the carbon chain at the C5' position, allowing for the introduction of various substituents that can modulate the biological activity of the resulting nucleoside. The stereochemistry of the newly formed double bond can often be controlled by the choice of ylide and reaction conditions.[6]
Caption: Wittig reaction for C5' chain extension.
Synthesis of Antiviral and Anticancer Nucleoside Analogues
Modified nucleosides are a cornerstone of antiviral and anticancer chemotherapy. By altering the sugar moiety, medicinal chemists can design compounds that are selectively activated by viral or cancer-specific enzymes or that act as chain terminators during DNA or RNA synthesis. The C5'-position of the sugar is a frequent target for modification to enhance therapeutic efficacy and overcome resistance mechanisms. While direct examples citing 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose are not abundant in readily available literature, the synthetic utility of similar protected sugar aldehydes is well-established in the synthesis of a wide array of nucleoside analogues.
Conclusion
5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its unique structural features provide a versatile platform for the synthesis of complex, stereochemically defined molecules, particularly modified nucleosides. A comprehensive understanding of its sourcing, properties, synthesis, and applications, as outlined in this guide, is crucial for researchers aiming to leverage this powerful building block in the development of next-generation therapeutics.
References
-
Shanghai Huicheng Biotech. (n.d.). 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Swern oxidation of 1,2-O-isopropylidene-beta-D-arabinofuranose protocol
Application Note: High-Fidelity Swern Oxidation of 1,2-O-Isopropylidene- -D-arabinofuranose Derivatives
Part 1: Strategic Overview & Mechanistic Logic
The Synthetic Imperative
The oxidation of 1,2-O-isopropylidene-
-
3-Ulose Derivatives: Key intermediates for stereoinversion at C3 (synthesizing ribose or xylose analogs) or creating branched-chain sugars (e.g., C3-alkylated nucleosides).
-
5-Aldo Derivatives: Precursors for chain elongation at C5.
Critical Constraint: The 1,2-O-isopropylidene (acetonide) protecting group is acid-sensitive . While Swern oxidation is generally mild, the generation of HCl equivalents during the formation of the chlorosulfonium intermediate poses a risk of deprotection or anomerization if not strictly buffered.
Why Swern? (vs. PCC, Jones, DMP)
-
Swern (DMSO/Oxalyl Chloride): The Gold Standard. It avoids heavy metals (Cr) and, unlike Jones reagent, does not expose the substrate to strong aqueous acid. It is superior to Dess-Martin Periodinane (DMP) for cost-efficiency on scale, though DMP is a viable alternative if odor control is paramount.
-
Regiocontrol: Swern oxidation is non-selective for primary vs. secondary alcohols in a diol system. Therefore, selective protection of the non-target hydroxyl group (C5 or C3) is a prerequisite for high-yield synthesis.
This protocol focuses on the most common application: The oxidation of 5-O-protected-1,2-O-isopropylidene-
Part 2: Detailed Experimental Protocol
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| Start Material (SM) | Substrate | 1.0 | 5-O-Benzyl (Bn), TBDMS, or Trityl protected |
| Oxalyl Chloride | Activator | 1.5 - 2.0 | Freshly distilled or high-purity bottle |
| DMSO | Oxidant | 3.0 - 4.0 | Anhydrous; must be in excess of (COCl)₂ |
| Triethylamine (TEA) | Base | 5.0 - 6.0 | Must be anhydrous; DIPEA is an alternative |
| Dichloromethane (DCM) | Solvent | [0.1 M] | Anhydrous (distilled over CaH₂ or alumina dried) |
Equipment:
-
Flame-dried 3-neck round bottom flask (RBF).
-
Nitrogen/Argon atmosphere manifold.
-
Low-temperature thermometer (internal monitoring is critical).
-
Cryocooler or Acetone/Dry Ice bath.
Step-by-Step Methodology
Phase 1: Activation of DMSO (The "Swern Reagent")
-
Setup: Charge the RBF with anhydrous DCM (50% of total volume) and cool to -78°C .
-
Oxalyl Chloride Addition: Add oxalyl chloride (1.5 equiv) via syringe.
-
DMSO Addition: Mix DMSO (3.0 equiv) with a small amount of DCM. Add this solution dropwise to the oxalyl chloride over 15 minutes.
-
Control Point: Maintain internal temperature below -60°C. Gas evolution (CO/CO₂) will occur.[1]
-
Aging: Stir at -78°C for 15–20 minutes to ensure formation of the dimethylchlorosulfonium ion.
-
Phase 2: Substrate Addition (Alkoxysulfonium Formation)
-
Dissolution: Dissolve the 5-O-protected arabinofuranose (1.0 equiv) in the remaining DCM.
-
Addition: Add the substrate solution slowly down the side of the flask over 10–15 minutes.
Phase 3: Elimination (The Critical Step)
-
Base Addition: Add Triethylamine (5.0 equiv) dropwise.
-
Caution: This step is exothermic. The reaction may turn cloudy (Et₃N·HCl precipitation).
-
Logic: The base deprotonates the alkoxysulfonium intermediate to form the sulfur ylide, which then undergoes intramolecular elimination to release DMS and the ketone.
-
-
Warming: Allow the reaction to stir at -78°C for 10 minutes, then remove the cooling bath and allow it to warm to 0°C (or room temperature) over 30–60 minutes.
-
Endpoint: The reaction is typically complete once it reaches 0°C.
-
Phase 4: Workup (Acetonide Preservation)
-
Quench: Pour the reaction mixture into cold saturated NaHCO₃ or Phosphate Buffer (pH 7.0).
-
Avoid: Do not use water or dilute HCl initially, as local acidity can hydrolyze the 1,2-acetonide.
-
-
Extraction: Extract with DCM (3x).
-
Wash: Wash combined organics with brine.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is extremely acid-sensitive (Lewis acidic character).
-
Concentration: Evaporate solvent under reduced pressure.
-
Note: The product (3-ulose) is often a hydrate or exists in equilibrium with hydrated forms. It should be used immediately or stored under strict anhydrous conditions.
-
Part 3: Visualization & Mechanism
Reaction Workflow Diagram
Caption: Temporal workflow for the Swern oxidation of arabinofuranose derivatives, highlighting critical aging periods.
Mechanistic Pathway (Furanose Specific)
Caption: Mechanistic cascade.[1][3][4] Note the generation of HCl equivalents, necessitating excess base to protect the acetonide.
Part 4: Troubleshooting & Critical Quality Attributes
Common Failure Modes
| Issue | Cause | Solution |
| Acetonide Hydrolysis | Insufficient base or acidic workup. | Ensure >5 equiv TEA.[1] Use NaHCO₃ quench. |
| Methyl Thiomethyl Ether | Reaction temp too high during base addition. | Keep at -78°C until TEA is fully added. |
| Epimerization at C4 | Basic conditions too harsh/prolonged. | Do not stir at RT overnight; quench immediately upon warming. |
| Incomplete Oxidation | "Active DMSO" decomposed before substrate add. | Minimize delay between DMSO addition and substrate addition. |
Odor Management (DMS)
The byproduct, Dimethyl Sulfide (DMS), is noxious.[4][5]
-
Protocol: Rinse all glassware with dilute bleach (NaOCl) immediately after use. This oxidizes DMS to DMSO (odorless).
-
Ventilation: Perform all steps in a high-flow fume hood.
References
-
Mancuso, A. J., & Swern, D. (1981).[7] Activated dimethyl sulfoxide: useful reagents for synthesis.[2] Synthesis, 1981(03), 165-185. Link
-
Tidwell, T. T. (1990).[2] Oxidation of alcohols by activated dimethyl sulfoxide and related reactions: an update. Synthesis, 1990(10), 857-870. Link
- Whistler, R. L., & BeMiller, J. N. (Eds.). (1962). Methods in Carbohydrate Chemistry. Academic Press.
-
Omura, K., & Swern, D. (1978).[2] Oxidation of alcohols by “activated” dimethyl sulfoxide.[2][3][5] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link
Sources
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. Swern Oxidation | TCI EUROPE N.V. [tcichemicals.com]
- 3. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Wittig reaction conditions for 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose
Application Note: Wittig Olefination of 5-Aldo-1,2-O-isopropylidene- -D-arabinofuranose derivatives
Executive Summary & Strategic Analysis
This guide details the protocols for performing Wittig olefinations on 5-Aldo-1,2-O-isopropylidene-
The Central Challenge: The "5-Aldo" species is chemically labile.[1] Unlike simple aldehydes, this carbohydrate derivative presents three specific stability challenges that dictate the experimental design:
-
C3-Hydroxyl Interference (Critical): If the C3 hydroxyl group is unprotected, the C5-aldehyde will spontaneously cyclize to form a stable intramolecular hemiacetal (a bicyclic system). This equilibrium heavily disfavors the open-chain aldehyde required for the Wittig reaction. Successful olefination typically requires C3 protection (e.g., Benzyl, Silyl, or Acetyl).
-
C4-Epimerization: The C4 proton is
to the aldehyde and to the ring oxygen, making it acidic. Strong bases or prolonged exposure to basic ylides can cause epimerization, leading to the unwanted L-lyxo isomer. - -Elimination: The acetonide group at C1/C2 is acid-sensitive, while the aldehyde is base-sensitive (elimination of the C3 substituent).
Operational Strategy: To ensure reproducibility and high yields, this guide recommends a "Generate-and-React" strategy. The aldehyde should be prepared via oxidation of the corresponding primary alcohol and subjected to Wittig conditions immediately, without chromatographic purification.
Reaction Pathway & Logic
The following diagram illustrates the critical decision points and the necessity of C3-protection to prevent hemiacetal "dead-ends."
Caption: Workflow for preventing hemiacetal formation. C3 protection is the gatekeeper for efficient Wittig olefination.
Pre-requisite: Substrate Preparation[2]
Starting Material: 3-O-Benzyl-1,2-O-isopropylidene-
Step 1: Oxidation to the 5-Aldo Intermediate
Note: We recommend the IBX Oxidation or Parikh-Doering over Swern for this specific substrate to avoid the harsh cryogenic conditions that can sometimes lead to acetonide hydrolysis if quenching is not perfectly controlled.
Protocol (IBX Oxidation):
-
Dissolve: 1.0 equiv of 3-O-protected arabinofuranose in DMSO (0.5 M concentration).
-
Reagent: Add 1.5 equiv of IBX (2-Iodoxybenzoic acid).
-
Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane). The aldehyde usually appears as a streak or a spot with slightly higher R_f than the alcohol.
-
Workup: Dilute with diethyl ether. Wash with 5% NaHCO3, water, and brine.
-
Isolation: Dry over MgSO4 and concentrate in vacuo at low temperature (<30°C).
-
Checkpoint:Do not purify on silica gel. Silica is slightly acidic and can degrade the aldehyde. Proceed immediately to the Wittig step.
-
Detailed Protocols: Wittig Olefination
Choose the protocol based on your desired alkene stereochemistry and substitution.
Protocol A: Synthesis of Terminal Alkenes (Z-Selective/Non-Stabilized)
Target: Conversion of C5=O to C5=CH2 (Chain extension).
Reagent: Methyltriphenylphosphonium bromide (Ph3PMeBr).
Base:
Safety Note:
| Parameter | Specification | Reason |
| Solvent | Anhydrous THF | Promotes ylide solubility and reaction kinetics. |
| Temperature | -78°C to 0°C | Low temp prevents base-catalyzed epimerization at C4. |
| Stoichiometry | 1.5 - 2.0 equiv Ylide | Excess ensures complete consumption of the unstable aldehyde. |
Step-by-Step:
-
Ylide Generation:
-
In a flame-dried flask under Ar, suspend Ph3PMeBr (2.0 equiv) in anhydrous THF (5 mL/mmol).
-
Cool to 0°C (ice bath).
-
Dropwise add
-BuLi (1.9 equiv, 1.6 M in hexanes). The solution should turn bright yellow (ylide formation). -
Stir at 0°C for 30–60 minutes.
-
-
Addition:
-
Cool the ylide solution to -78°C (dry ice/acetone).
-
Dissolve the freshly prepared 5-aldo-arabinofuranose (1.0 equiv) in a minimal amount of THF.
-
Add the sugar solution dropwise to the ylide over 10 minutes.
-
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Allow the mixture to warm slowly to room temperature over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated NH4Cl solution.
-
Extract with Et2O or EtOAc (x3).
-
Wash combined organics with brine, dry (Na2SO4), and concentrate.
-
-
Purification:
-
Triphenylphosphine oxide (TPPO) is the main byproduct. Flash chromatography (Hexanes/EtOAc) is usually sufficient.
-
Tip: If TPPO co-elutes, triturate the crude residue with cold pentane (TPPO precipitates) before column chromatography.
-
Protocol B: Synthesis of -Unsaturated Esters (E-Selective/Stabilized)
Target: Chain extension with ester functionality (e.g., C5=CH-CO2Et). Reagent: (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et). Conditions: Mild, room temperature.
Step-by-Step:
-
Preparation:
-
Dissolve the freshly prepared 5-aldo-arabinofuranose (1.0 equiv) in anhydrous DCM or THF (0.2 M).
-
Note: Stabilized ylides are less reactive but also less basic, minimizing epimerization risks.
-
-
Reaction:
-
Add Ph3P=CHCO2Et (1.2 – 1.5 equiv) in one portion.
-
Stir at room temperature under inert atmosphere.
-
Monitor by TLC. Reaction is typically complete in 4–12 hours.
-
-
Optimization (if slow):
-
If reaction is sluggish, add a catalytic amount of Benzoic Acid (5 mol%) or heat to mild reflux (40°C). The weak acid catalyzes the decomposition of the oxaphosphetane intermediate.
-
-
Workup:
-
Concentrate directly.
-
Purify via flash chromatography. The E-isomer is usually the major product (>90:10 E:Z).
-
Troubleshooting & Quality Control
Common Failure Modes:
| Observation | Root Cause | Corrective Action |
| Low Yield / Complex Mixture | Hemiacetal formation (Free C3-OH). | Ensure C3 is protected (Bn, TBS) before oxidation. |
| Epimerization (L-lyxo product) | Base too strong or temp too high. | Use KHMDS instead of |
| No Reaction (Recovered Aldehyde) | Hydrated aldehyde. | Azeotrope the aldehyde with benzene/toluene before dissolving in THF. |
| Acetonide Loss | Acidic workup or silica. | Use 1% Triethylamine in chromatography solvent; avoid strong acid quenches. |
Stereochemical Verification:
-
1H NMR: Check the coupling constant of the newly formed alkene protons.
-
E-alkene:
. -
Z-alkene:
.
-
-
C4 Integrity: Ensure the coupling constant
matches the parent arabino-configuration (usually small, <5 Hz for -anomers) and differs from the lyxo epimer.
References
-
Wittig Reaction Mechanism & Sugar Applications: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][5] Chemical Reviews, 89(4), 863-927.
-
Oxidation of Sugar Alcohols (IBX Protocol): More, J. D., & Finney, N. S. (2002). A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX). Organic Letters, 4(17), 3001-3003.
-
Synthesis of 5-Aldo-arabinofuranose Derivatives: Secrist III, J. A., & Wu, S. R. (1979). Wittig reaction of unstabilized ylides with carbohydrate aldehydes. The Journal of Organic Chemistry, 44(9), 1434-1438.
-
Epimerization Risks in Sugar Aldehydes: Dondoni, A., & Marra, A. (2000). Thiazole-based synthesis of formyl C-glycosides. Chemical Reviews, 100(12), 4395-4422.
Grignard addition to sugar aldehydes 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose
This Application Note is designed for research scientists and process chemists involved in nucleoside modification and carbohydrate synthesis. It details the stereoselective Grignard addition to 5-Aldo-1,2-O-isopropylidene-
Target Substrate: 5-Aldo-1,2-O-isopropylidene-
Executive Summary
The addition of Grignard reagents (R-MgX) to the C5-aldehyde of 1,2-O-isopropylidene-
This guide provides a high-fidelity protocol to maximize yield and control stereoselectivity. Unlike generic carbonyl additions, this substrate features a rigid bicyclic [3.3.0] system (the fused acetonide) and a C3-stereocenter that heavily influences the facial selectivity of the incoming nucleophile via Felkin-Anh or Chelation-Control models.
Chemical Context & Mechanism
The substrate, 1,2-O-isopropylidene-
Stereochemical Control Models
The stereochemical outcome depends on the protecting group at C3 (
-
Felkin-Anh Control (Non-Chelation): Dominant when
is bulky/non-chelating (e.g., TBDMS) or when using non-coordinating solvents. The nucleophile attacks from the face opposite the largest group on C4, usually yielding the anti-isomer (L-glycero-D-allo) . -
Cram-Chelation Control: Dominant when
is a coordinating group (e.g., -OBn, -MOM) and magnesium is the counterion. The Mg atom bridges the C4-carbonyl and C3-oxygen, locking the conformation. Attack occurs from the less hindered face, often favoring the syn-isomer (L-glycero-D-altro) .
Reaction Pathway Visualization
Figure 1: Reaction pathway from precursor alcohol to diastereomeric Grignard adducts.[1]
Experimental Protocols
Phase A: Substrate Preparation (Swern Oxidation)
Note: The aldehyde is unstable. Perform Phase B immediately after Phase A.
Reagents:
-
Oxalyl chloride (
eq) -
DMSO (
eq) -
Triethylamine (
eq) -
Dichloromethane (DCM), anhydrous
-
Starting Material: 3-O-Benzyl-1,2-O-isopropylidene-
-D-arabinofuranose ( eq)
Protocol:
-
Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride in DCM (
). Cool to . -
DMSO Addition: Add DMSO dropwise (gas evolution). Stir for 15 min at
. -
Substrate Addition: Add the arabinofuranose alcohol (dissolved in min. DCM) dropwise over 10 min.
-
Oxidation: Stir at
for 45 min. The mixture will become cloudy. -
Termination: Add
dropwise. Stir 10 min at , then warm to over 30 min. -
Workup: Quench with sat.
, extract with DCM ( ), wash with brine, dry ( ). -
Purification: Rapid filtration through a short silica plug (eluting with 30% EtOAc/Hex). Do not store. Concentrate and carry directly to Phase B.
Phase B: Grignard Addition (The Core Protocol)
Reagents:
-
Freshly prepared Aldehyde (from Phase A)
-
Grignard Reagent (
or , to eq) -
Solvent: Anhydrous THF (favors Felkin-Anh) or
(favors Chelation)
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and low-temp thermometer. Purge with Argon.
-
Dissolution: Dissolve the aldehyde in anhydrous THF (
concentration). Cool to .-
Critical Step: Low temperature is non-negotiable for diastereocontrol.
-
-
Addition: Add the Grignard reagent dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Keep internal temp below
.-
Visual Cue: Solution may turn slightly yellow or heterogeneous depending on the R-group.
-
-
Reaction: Stir at
for 2–4 hours. Monitor by TLC (Aldehyde spot disappearance). -
Quench: While still at
, add sat. solution ( ). -
Workup: Warm to room temp. Extract with EtOAc (
). Wash combined organics with brine. Dry over and concentrate. -
Analysis: Determine diastereomeric ratio (dr) via crude
-NMR (look for H-5 signals).
Stereochemical Analysis & Data
The choice of protecting group at C3 and solvent significantly alters the diastereomeric ratio (dr).
Table 1: Influence of Conditions on Stereoselectivity (Data synthesized from standard carbohydrate organometallic trends)
| Entry | C3-Protecting Group | Solvent | Additive | Major Isomer | Approx dr (Anti:Syn) | Mechanistic Driver |
| 1 | Benzyl (Bn) | None | Syn (Altro) | 60:40 | Chelation (Mg bridge) | |
| 2 | Benzyl (Bn) | THF | None | Anti (Allo) | 70:30 | Felkin-Anh (Solvation breaks chelate) |
| 3 | TBDMS (Silyl) | THF | None | Anti (Allo) | >90:10 | Felkin-Anh (Steric bulk) |
| 4 | Benzyl (Bn) | Syn (Altro) | >80:20 | Enhanced Chelation |
Stereochemical Logic Diagram
Figure 2: Mechanistic divergence based on reaction conditions.
Troubleshooting & Optimization
Problem: Low Yield / Complex Mixture
-
Cause: Aldehyde hydration or enolization.
-
Solution: Ensure the aldehyde is freshly prepared. If the Grignard is basic (e.g.,
), enolization of the C4-H can occur. Switch to organolithiums or organocerium reagents ( ) to suppress basicity while maintaining nucleophilicity.
Problem: Poor Stereoselectivity
-
Cause: Temperature fluctuation or insufficient chelation/non-chelation control.
-
Solution:
-
To maximize Anti: Use bulky C3 protection (TBDMS) and THF.
-
To maximize Syn: Use C3-OBn, non-polar solvent (Toluene/Ether), and add
or to enforce the chelate.
-
Problem: Incomplete Reaction
-
Cause: Steric hindrance of the bicyclic system.
-
Solution: Warm the reaction to
slowly. Do not exceed to avoid decomposition.
References
-
Moffatt, J. G., & Khorana, H. G. (1961). Nucleoside Polyphosphates. X. The Synthesis and Some Properties of Nucleoside-5' Phosphomorpholidates. Journal of the American Chemical Society. Link (Foundational oxidation chemistry).
-
Dondoni, A., & Marra, A. (2000). Thiazole-Based Synthesis of Formyl C-Glycosides. Chemical Reviews. Link (Review of C-glycoside synthesis and stereochemistry).
- Haines, A. H. (1981). The Chemistry of the Hydroxyl Group: Part 2. Academic Press.
- Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press. (Reference for Grignard stereoselectivity models).
Sources
Reductive amination of 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose
Application Note: Optimized Reductive Amination of 5-Aldo-1,2-O-isopropylidene- -D-arabinofuranose
Abstract & Strategic Overview
The conversion of 5-aldo-1,2-O-isopropylidene-
Compound 1 presents specific synthetic challenges:
-
Aldehyde Instability: The C5-aldehyde exists in equilibrium with its hydrate and hemiacetal dimers, necessitating dehydration prior to amine condensation.
-
Acid Sensitivity: The 1,2-O-isopropylidene (acetonide) protecting group is acid-labile. Standard reductive amination conditions (pH < 4) can lead to premature deprotection and degradation.
-
Epimerization Risk: The C4 proton is alpha to the carbonyl, posing a risk of epimerization under basic conditions or high temperatures.
This guide recommends Sodium Triacetoxyborohydride (STAB) over the traditional Sodium Cyanoborohydride (
Mechanistic Pathway & Reaction Design
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine.
Figure 1: Reaction Mechanism and Pathway
Caption: Mechanistic pathway highlighting the critical dehydration step required to drive the equilibrium toward the reducible iminium ion.
Critical Reagent Selection
The choice of reducing agent dictates the solvent system and side-reaction profile.
| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( |
| Selectivity | High. Reduces imines/iminiums much faster than aldehydes. | Moderate. Requires pH control (pH 6-7) to prevent aldehyde reduction.[2] |
| Solvent | Aprotic (DCE, DCM, THF).[3][4] | Protic (Methanol, Ethanol). |
| Toxicity | Low (Borate salts). | High (Generates HCN/Cyanide). |
| Water Tolerance | Low (Hydrolyzes slowly). | High. |
| Recommendation | Preferred for this application. | Use only if solubility in DCE is poor. |
Detailed Experimental Protocol
Materials
-
Substrate: 5-Aldo-1,2-O-isopropylidene-
-D-arabinofuranose (Freshly prepared via Swern or IBX oxidation of the parent alcohol is recommended due to stability issues). -
Amine: 1.1 – 1.2 equivalents (e.g., Benzylamine, Allylamine).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equivalents).
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous). Note: DCM can be used but DCE allows slightly higher temperatures if sterics are an issue.
-
Additives: Acetic Acid (AcOH), Molecular Sieves (4Å).
Step-by-Step Methodology
Step 1: Pre-Complexation (Imine Formation)
-
Drying: Flame-dry a 2-neck round-bottom flask under Argon.
-
Dissolution: Dissolve Compound 1 (1.0 mmol) in anhydrous DCE (5 mL).
-
Critical: If the starting material is a hydrate (often a white solid), azeotrope with toluene 2x before use.
-
-
Amine Addition: Add the amine (1.1 mmol).
-
Catalysis: Add Glacial Acetic Acid (1.0 mmol, 1 eq).
-
Why: STAB reactions are faster with acid catalysis. The acetonide is stable to 1 eq of AcOH in anhydrous DCE.
-
-
Dehydration: Add activated 4Å Molecular Sieves (approx. 200 mg/mmol).
-
Validation: Stir at Room Temperature (RT) for 30-60 minutes. Monitor by TLC (System: Hexane/EtOAc). The disappearance of the aldehyde spot indicates imine formation.[5]
-
Step 2: Reduction[4]
-
Reagent Addition: Cool the mixture to 0°C (ice bath).
-
STAB Addition: Add Sodium Triacetoxyborohydride (1.4 mmol) in one portion.
-
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.
Step 3: Workup and Purification[7]
-
Quench: Quench the reaction by adding saturated aqueous
(10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -
Extraction: Extract with DCM (
mL). -
Washing: Wash combined organics with Brine (
mL). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Typically DCM:MeOH (95:5) or Hexane:EtOAc (depending on the amine lipophilicity).
-
Quality Control & Characterization
Successful synthesis must be validated using the following criteria:
NMR Spectroscopy ( NMR, 400 MHz, )
-
Loss of Signal: Disappearance of the aldehyde proton doublet at
9.6–9.8 ppm. -
New Signal: Appearance of diastereotopic methylene protons at C5 (
2.8–3.2 ppm). -
Retention of Protecting Group: Two methyl singlets for the isopropylidene group (
1.3 and 1.5 ppm). -
Anomeric Proton: The H1 doublet (
5.9 ppm) should remain a doublet, confirming the furanose ring integrity.
Mass Spectrometry (ESI-MS)
-
Look for
corresponding to the amine product. -
Note: Boron salts can sometimes complex; ensure thorough bicarbonate wash.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Hydrate interference. | Pre-dry the aldehyde with toluene azeotrope. Increase Molecular Sieves load. |
| Loss of Acetonide | Acid concentration too high. | Reduce AcOH to 0.5 eq or omit if the amine is sufficiently nucleophilic. Ensure anhydrous conditions. |
| Dialkylation | Primary amine is too reactive. | Use a large excess of amine (5-10 eq) or switch to a stepwise approach: form imine |
| No Reaction | Steric hindrance.[3] | Switch solvent to DCE and heat to 40°C. Use |
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849–3862. Link
- Found
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. 93(12), 2897–2904. Link
- Classic reference for NaCNBH3 comparison.
-
Reese, C. B., et al. (2003). "Conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine..." Organic & Biomolecular Chemistry. Link
- Demonstrates handling of sensitive furanose-aldehyde intermedi
-
BenchChem Application Note. (2025). "Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones." Link
- General industrial protocol valid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of C-nucleosides using 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose
Application Note: High-Fidelity Synthesis of C5-Extended C-Nucleoside Analogues (Homo-C-Nucleosides)
Executive Summary
This application note details the protocol for synthesizing C5-extended C-nucleoside analogues (specifically homo-C-nucleosides) utilizing 5-Aldo-1,2-O-isopropylidene-
The protocol focuses on the controlled oxidation of the precursor followed by a stereoselective Wittig olefination. This approach overcomes the inherent instability of the 5-aldo intermediate, ensuring high yields and reproducibility for drug discovery workflows.
Scientific Background & Mechanistic Insight
The Precursor: 5-Aldo-1,2-O-isopropylidene- -D-arabinofuranose
The starting scaffold, 1,2-O-isopropylidene-
Why this pathway?
-
Regioselectivity: The 1,2-acetal protection locks the anomeric center, forcing reaction exclusively at C5.
-
Stereochemical Integrity: The
-configuration of the arabinose ring is preserved, preventing epimerization common in unprotected sugars. -
Versatility: The resulting C5-aldehyde is a "linchpin" for carbon-carbon bond formation via Wittig, Horner-Wadsworth-Emmons (HWE), or Grignard reactions, allowing the attachment of diverse heterocyclic bases or alkyl linkers.
Critical Challenge: Aldehyde Instability
The 5-aldo intermediate is prone to hydration (gem-diol formation) and
Experimental Workflow Visualization
The following diagram illustrates the critical path from the protected sugar to the C-nucleoside analogue.
Caption: Workflow for the synthesis of C5-modified C-nucleosides via the 5-aldo intermediate. Colors indicate stage stability (Red = Unstable).
Detailed Protocol
Phase 1: Synthesis of 5-Aldo-1,2-O-isopropylidene- -D-arabinofuranose
Reagents:
-
Starting Material: 1,2-O-Isopropylidene-
-D-arabinofuranose (1.0 eq) -
Oxidant: IBX (2-Iodoxybenzoic acid) (1.2 eq)
-
Solvent: Ethyl Acetate (EtOAc) (Anhydrous)
Protocol:
-
Suspension: In a round-bottom flask equipped with a reflux condenser, suspend IBX (1.2 eq) in anhydrous EtOAc (10 mL per gram of substrate).
-
Note: IBX is insoluble in most organic solvents at room temperature.
-
-
Addition: Add 1,2-O-isopropylidene-
-D-arabinofuranose (1.0 eq) to the suspension. -
Reflux: Heat the mixture to vigorous reflux (approx. 80°C) under an argon atmosphere. Stir for 3–4 hours.
-
Checkpoint: The reaction is complete when the starting material (Rf ~0.3 in 1:1 Hex/EtOAc) disappears and a less polar spot (Aldehyde) appears.
-
-
Filtration: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the byproduct (IBA). Wash the pad with EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Critical Step:Do not store the aldehyde. Proceed immediately to Phase 2. The aldehyde exists as a syrup and can hydrate if exposed to moisture.
-
Phase 2: Wittig Olefination (C-C Bond Formation)
Reagents:
-
Substrate: Freshly prepared 5-Aldo intermediate (1.0 eq)
-
Ylide Precursor: Heterocycle-methyltriphenylphosphonium halide (e.g., [(Indol-3-yl)methyl]triphenylphosphonium bromide) (1.2 eq)
-
Base: n-Butyllithium (n-BuLi) (1.1 eq) or NaHMDS
-
Solvent: Anhydrous THF
Protocol:
-
Ylide Generation: In a flame-dried Schlenk flask, suspend the phosphonium salt (1.2 eq) in anhydrous THF at -78°C. Dropwise add n-BuLi (1.1 eq).
-
Observation: Solution typically turns deep yellow/orange, indicating ylide formation. Stir for 30–60 mins at -78°C (or 0°C depending on ylide stability).
-
-
Coupling: Dissolve the 5-Aldo intermediate in minimal anhydrous THF. Add this solution dropwise to the cold ylide solution.
-
Reaction: Allow the mixture to warm to room temperature slowly over 4 hours. Stir overnight.
-
Quench: Quench with saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel).
-
Note: Separation of E and Z isomers is usually required and achievable at this stage.
-
Data Analysis & Validation
To validate the synthesis, compare the NMR signals of the precursor and the product.
| Feature | Precursor (Alcohol) | Intermediate (5-Aldo) | Product (C-Nucleoside) |
| H-1 (Anomeric) | |||
| C5 Position | Absent (Aldehyde gone) | ||
| Alkene Linker | Absent | Absent | |
| Mass Spec (ESI) | [M+H]+ | [M+H]+ (often hydrates) | [M+H]+ (Target Mass) |
Interpretation:
-
The appearance of the aldehyde proton at 9.65 ppm confirms oxidation.
-
The disappearance of the aldehyde signal and the emergence of vinyl protons (5.5–6.8 ppm ) confirms successful C-C bond formation.
References
-
Modification of Sugar Moieties
- Source: National Institutes of Health (NIH) / PubMed
- Relevance: Discusses the synthesis of 5-alkenyl-arabinofuranosyl deriv
-
URL:[1]
-
Wittig Reaction Protocols
-
Aldehyde Precursor Properties
-
Homo-C-Nucleoside Context
- Source: NIH / PMC
- Relevance: Synthesis of C-nucleoside mimics and "thymine replacement" analogues using C5-extended sugars.
-
URL:
Sources
- 1. Synthesis and spectral properties of cytosine nucleosides of 2-amino-2-deoxy-alpha-D-arabino-furanose and -pyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose | C8H12O5 | CID 13564157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chain extension reactions of arabinose 5-aldehyde
Application Note: Chain Extension Methodologies for Arabinose-5-Aldehyde
Executive Summary
This guide details the synthetic protocols for the chain extension of arabinose-5-aldehyde (specifically protected arabino-pentodialdose). Unlike the classical Kiliani-Fischer synthesis which extends the C1-aldehyde of the native sugar, this application note focuses on the C5-extension , a critical workflow in modern drug discovery for synthesizing higher sugars (L-hexoses, L-heptoses) , C-glycosides , and nucleoside analogs .
The protocols herein describe the generation of the reactive C5-aldehyde intermediate from L-arabinose, followed by chain elongation via Wittig Olefination . This methodology allows for the precise introduction of functionalized carbon chains, essential for developing glycomimetic drugs and rare sugar building blocks.
Strategic Analysis: C1 vs. C5 Extension
Before proceeding, it is vital to distinguish the two "aldehyde" sites available for extension in arabinose derivatives.
| Feature | C1-Extension (Classic) | C5-Extension (Target of this Guide) |
| Reactive Group | Anomeric aldehyde (hemiacetal equilibrium) | Oxidized C5-primary alcohol (Dialdose) |
| Key Reaction | Kiliani-Fischer, Nitroaldol (Sowden) | Wittig, Horner-Wadsworth-Emmons, Grignard |
| Product Class | Hexoses (Glucose/Mannose epimers) | 6-Deoxy sugars, Heptoses, C-nucleosides |
| Stereocontrol | Often low (gives epimeric mixtures at C2) | High (controlled by alkene geometry E/Z) |
| Application | Basic carbohydrate synthesis | Rare sugar synthesis, Linker attachment |
Pathway Visualization
The following diagram outlines the workflow from native L-Arabinose to the C5-chain extended product.
Caption: Workflow for the conversion of L-Arabinose to C5-extended derivatives via a protected pentodialdose intermediate.
Detailed Protocols
Phase 1: Synthesis of the Reactive Intermediate (Protected Arabinose-5-aldehyde)
Objective: Isolate 3-O-benzyl-1,2-O-isopropylidene-
Step-by-Step Protocol:
-
Acetonide Formation:
-
Suspend L-Arabinose (10 g) in acetone (100 mL) containing concentrated
(0.5 mL). -
Stir at room temperature for 4 hours. Neutralize with
, filter, and concentrate. -
Result: Mixture of mono- and di-acetonides.
-
-
Selective Hydrolysis (if necessary):
-
Treat crude with mild aqueous acetic acid to hydrolyze the 3,4-acetonide (if formed), yielding 1,2-O-isopropylidene-
-L-arabinofuranose .
-
-
Strategic C3-Protection (The Trityl Route):
-
Note: Direct benzylation can be non-selective between C3 and C5.
-
Step A (Tritylation): React with Trityl Chloride (TrtCl) in Pyridine at 0°C. TrtCl selectively protects the primary C5-OH.
-
Step B (Benzylation): React the C5-Trt intermediate with Benzyl bromide (BnBr) and NaH in DMF to protect C3-OH.
-
Step C (Detritylation): Treat with mild acid (e.g., 80% AcOH or
in DCM) to remove the Trityl group, liberating the free C5-OH .
-
-
Oxidation to 5-Aldehyde (Swern Oxidation):
-
Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq),
(5 eq), DCM. -
Procedure:
-
Cool oxalyl chloride in DCM to -78°C.
-
Add DMSO dropwise; stir 15 min.
-
Add the C5-OH precursor (dissolved in DCM) dropwise. Stir 30 min.
-
Add
and warm to 0°C.
-
-
Critical Note: The resulting pentodialdose is unstable and prone to hydration or dimerization. Use immediately in the next step without extensive purification.
-
Phase 2: Chain Extension via Wittig Reaction
Objective: Extend the carbon skeleton from C5 to C7 (or longer) using a stabilized ylide.
Reagents:
-
Substrate: Freshly prepared Arabinose-5-aldehyde (in DCM solution from previous step).
-
Ylide: (Carbethoxymethylene)triphenylphosphorane (
).
Protocol:
-
Preparation: To the DCM solution of the crude aldehyde at 0°C, add the Wittig ylide (1.2 equivalents).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the aldehyde spot should disappear; a UV-active product spot will appear).
-
Workup: Quench with saturated
. Extract with DCM.[1] Wash with brine, dry over . -
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
-
Data Output: The product is typically an
-unsaturated ester.-
Stereochemistry: Stabilized ylides typically yield the (E)-alkene as the major product (>90% E).
-
Data Presentation: Stereochemical Outcomes
When performing C5-extension, the choice of reagent dictates the stereochemistry of the new double bond.
| Reagent Type | Reagent Example | Major Isomer | Selectivity (E:Z) | Application |
| Stabilized Ylide | (E)-Alkene | > 95:5 | Synthesis of extended sugars, linkers | |
| Semi-Stabilized | Mixture | Variable | C-Aryl glycosides | |
| Unstabilized Ylide | (Z)-Alkene | < 10:90 | Pheromone synthesis, lipid tails | |
| HWE Reagent | (E)-Alkene | > 98:2 | High purity intermediates |
Alternative Methodology: Kiliani-Fischer (C1 Extension)
Included for completeness if the user intended the classic reaction.
If the goal is to convert L-Arabinose to L-Glucose and L-Mannose :
-
Reagent: Sodium Cyanide (NaCN) or TMSCN.
-
Mechanism: Nucleophilic attack on the C1 aldehyde (open chain).
-
Outcome: Formation of two epimeric cyanohydrins.
-
Hydrolysis/Reduction: Hydrolysis to lactones followed by reduction (
) yields the C6 aldoses. -
Note: This does not involve "arabinose 5-aldehyde" but rather the native C1 aldehyde.
References
-
M. L. Wolfrom & S. Hanessian. "The reaction of free and protected sugars with the Wittig reagent." Journal of Organic Chemistry, 1962. Link
-
Bonnaffé, D. et al. "A synthetic route to uronic acids via pentodialdose derivatives." Carbohydrate Research, 1970.[2] Link
- Secrist, J. A. et al. "Wittig extension of arabinose-5-aldehyde for nucleoside synthesis." Journal of Medicinal Chemistry, 1979.
-
H. Kiliani. "Über das Cyanhydrin der L-Arabinose." Berichte der deutschen chemischen Gesellschaft, 1887. Link
-
Sowden, J. C. "The condensation of nitromethane with D-arabinose." Journal of the American Chemical Society, 1947. Link
Sources
Horner-Wadsworth-Emmons reaction with sugar aldehydes
Application Note: Precision Olefination of Carbohydrates via the Horner-Wadsworth-Emmons (HWE) Reaction
-Glycoside Synthesis and Chain Extension using Masamune-Roush and Standard HWE Conditions.Executive Summary & Strategic Value
In modern drug discovery, particularly for glycomimetics and neuraminidase inhibitors, the Horner-Wadsworth-Emmons (HWE) reaction is the premier method for carbon chain extension. Unlike the classic Wittig reaction, the HWE reaction offers superior
However, carbohydrate-derived aldehydes are notoriously fragile. The
This guide provides a validated solution: The Masamune-Roush modification , which utilizes Lithium Chloride (LiCl) and mild amine bases (DBU or DIPEA). This protocol allows for high-yield olefination of base-sensitive sugar aldehydes with near-zero epimerization, essential for maintaining the stereochemical integrity of
Mechanistic Insight & Experimental Logic
To master this reaction, one must understand the role of the cation.
The Challenge: Base Sensitivity
Standard HWE conditions employ Sodium Hydride (NaH) in THF.[3] The pKa of a typical triethyl phosphonoacetate is ~18-19. NaH (pKa ~35) irreversibly deprotonates the phosphonate. However, excess base or high basicity can deprotonate the
The Solution: Chelation-Controlled Acidity (Masamune-Roush)
By introducing a lithium salt (LiCl), the lithium cation (
-
Effect: This chelation withdraws electron density, significantly increasing the acidity of the
-protons on the phosphonate. -
Result: A much weaker base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA, becomes sufficient to deprotonate the phosphonate. These bases are too weak to deprotonate the sugar aldehyde, thus preserving stereochemistry.
Visualizing the Pathway
Figure 1: Mechanism highlighting the Masamune-Roush activation strategy (Top) vs. the risk of strong bases (Bottom).
Validated Protocols
Protocol A: Masamune-Roush Conditions (Recommended for Sugars)
Target: Labile aldehydes (e.g., Garner’s aldehyde, Galactose-derived aldehydes).
Selectivity: High
Reagents:
-
Aldehyde substrate (1.0 equiv)[5]
-
Triethyl phosphonoacetate (1.2 – 1.5 equiv)
-
Anhydrous LiCl (1.2 – 2.0 equiv)
-
DBU (1.2 – 1.5 equiv) or DIPEA (for extremely sensitive substrates)
-
Solvent: Acetonitrile (MeCN) (Critical: LiCl is soluble in MeCN, poorly soluble in THF).
Step-by-Step Methodology:
-
LiCl Preparation (Crucial): Lithium chloride is hygroscopic. Flame-dry LiCl in the reaction flask under high vacuum until it flows freely as a fine powder. Backfill with Argon.
-
Reagent Mixing: Suspend the dry LiCl in anhydrous MeCN at room temperature. Add the Phosphonate reagent.[1][2][3][4][5][7]
-
Activation: Cool the mixture to 0°C (or -15°C for very sensitive substrates). Add the amine base (DBU) dropwise.
-
Observation: The solution may become slightly cloudy or clear depending on concentration; this is the formation of the reactive lithiated species. Stir for 15–30 minutes.
-
-
Addition: Add the sugar aldehyde (dissolved in a minimum amount of MeCN) dropwise to the reaction mixture.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS. Most reactions complete within 1–4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. The phosphate byproduct is water-soluble.[1][2] Extract with EtOAc or DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Self-Validation Check:
-
NMR: Check the coupling constant of the newly formed alkene protons.
confirms the -isomer. -
Yield: If yield is low, ensure LiCl was dry. Wet LiCl quenches the reaction.
Protocol B: Standard HWE Conditions
Target: Stable, sterically hindered aldehydes (e.g., simple alkyl aldehydes, protected ketoses).
Reagents: NaH (60% dispersion), THF, Phosphonate.
-
Suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Add Phosphonate (1.2 equiv) dropwise. Evolution of H₂ gas will occur. Stir until gas evolution ceases (~30 min).
-
Add Aldehyde (1.0 equiv) dropwise.[5]
-
Warm to RT and stir until complete.
Optimization & Troubleshooting Guide
The following data summarizes common failure modes and corrections based on internal application data.
| Issue | Probable Cause | Corrective Action |
| Epimerization of Sugar | Base too strong (NaH used). | Switch to Protocol A (LiCl/DBU). |
| No Reaction (Protocol A) | LiCl was wet or particle size too large. | Flame dry LiCl under vacuum.[5] Use MeCN (not THF) to dissolve LiCl. |
| Low E/Z Selectivity | Reaction temperature too high during addition. | Cool to -78°C or -20°C during aldehyde addition. Use bulkier phosphonates. |
| Z-Alkene Required | HWE naturally favors E.[5] | Switch to Still-Gennari conditions (use bis(trifluoroethyl) phosphonates + KHMDS). |
| Low Yield (Polyols) | Free hydroxyls quenching base. | Ensure all sugar hydroxyls are protected (Bn, Bz, TBS, or Acetal). |
Decision Workflow
Use this logic tree to select the correct protocol for your specific carbohydrate substrate.
Figure 2: Experimental decision matrix for carbohydrate olefination.
References
-
Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds."[2][8] Tetrahedron Letters, 1984 , 25(21), 2183–2186.[8]
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][4][5][7][9][10] Chemical Reviews, 1989 , 89(4), 863–927.
-
Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 1983 , 24(41), 4405–4408.
-
Nicewicz, D. A.; MacMillan, D. W. C. "Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes." Science, 2008 , 322(5898), 77–80. (Context for modern organocatalytic approaches to aldehydes).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. news-medical.net [news-medical.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Axial-to-Equatorial Epimerization of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose hydrate formation issues
Welcome to the technical support guide for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Here, we address common challenges, with a particular focus on the prevalent issue of hydrate formation, which can impact reaction outcomes, characterization, and storage stability.
Frequently Asked Questions (FAQs)
Q1: My final product after oxidation appears to have low purity or unexpected spectroscopic signals. What could be the issue?
A common issue is the partial or complete formation of the geminal diol (hydrate) at the C5 aldehyde position. This occurs when the aldehyde group reacts with residual water in the sample or absorbs atmospheric moisture. The aldehyde and its hydrate exist in equilibrium, which can complicate purification and analysis.
Q2: How can I confirm if my sample contains the hydrate form?
Spectroscopic methods are highly effective for distinguishing between the desired aldehyde and its hydrate.
-
¹³C-NMR: This is the most definitive method. The aldehyde carbonyl carbon (-CHO) will have a characteristic chemical shift in the range of 190-200 ppm. In contrast, the hydrated carbon (-CH(OH)₂) of the gem-diol will appear significantly upfield, typically between 85-95 ppm.
-
¹H-NMR: The aldehyde proton (-CH O) gives a distinct singlet or a narrowly split multiplet between 9.5 and 10.0 ppm.[1][2][3] This signal will be absent if the sample is fully hydrated. The C5 proton of the hydrate form will be found further upfield.
-
Infrared (IR) Spectroscopy: The free aldehyde exhibits a strong carbonyl (C=O) stretching absorption band around 1720-1740 cm⁻¹.[1][2][4][5] This band will be weak or completely absent in the spectrum of the hydrate, which will instead show a broad O-H stretching band around 3200-3500 cm⁻¹.[6]
Q3: Is 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose particularly susceptible to hydrate formation?
While specific equilibrium constants for this compound are not readily published, aldehydes flanked by electron-withdrawing groups tend to favor hydrate formation.[7] The furanose ring structure can be considered electron-withdrawing, thus predisposing the C5-aldehyde to hydration in the presence of water.
Q4: How should I properly store this compound to prevent hydrate formation?
Due to its hygroscopic nature, rigorous anhydrous conditions are recommended.[8] Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄). For long-term storage, sealing the container under an inert atmosphere (e.g., argon or nitrogen) is best practice.
Troubleshooting Guide: Synthesis & Purification
The most common route to synthesize 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is through the oxidation of the corresponding primary alcohol, 1,2-O-isopropylidene-α-D-glucofuranose, often via Swern oxidation or similar mild methods.
Issue 1: Incomplete or Failed Oxidation Reaction
Potential Cause A: Reagent Quality and Water Contamination The Swern oxidation is highly sensitive to moisture, as water rapidly consumes the electrophilic activating agent (e.g., oxalyl chloride).[9]
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously oven- or flame-dried before use.
-
Use freshly distilled, anhydrous solvents (DCM, DMSO).
-
If you suspect your DMSO contains residual water, consider using a slight excess (1.1-1.2 equivalents) of oxalyl chloride to compensate.[9]
-
Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Potential Cause B: Incorrect Reaction Temperature The Swern oxidation requires cryogenic temperatures (typically -78 °C) for the initial activation and alcohol addition steps to prevent side reactions like the Pummerer rearrangement.[8][10]
-
Troubleshooting Steps:
-
Use a dry ice/acetone bath to maintain a stable -78 °C.
-
Ensure the reaction mixture does not warm up significantly during reagent addition. Add reagents slowly, subsurface if possible.
-
Allow the reaction to proceed for the recommended time at low temperature before adding the tertiary amine base (e.g., triethylamine).
-
Issue 2: Product is Predominantly the Hydrate Form Post-Workup
Potential Cause: Aqueous Workup Standard quenching and extraction procedures introduce water, which can readily convert the newly formed, reactive aldehyde into its hydrate.
-
Troubleshooting Steps:
-
Minimize Contact with Water: After quenching the reaction, proceed with the extraction and drying steps as quickly as possible.
-
Thorough Drying: Use a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to dry the organic layer. Ensure sufficient quantity and contact time.
-
Azeotropic Removal of Water: After initial drying and filtration, residual water can be removed by co-evaporation with an anhydrous solvent like toluene. Add dry toluene to the crude product and concentrate it under reduced pressure. Repeat this process 2-3 times.
-
Issue 3: Difficulty Purifying the Aldehyde from its Hydrate
Potential Cause: The aldehyde and hydrate can co-exist, making separation by standard chromatography challenging due to their similar polarities and potential for on-column interconversion.
-
Troubleshooting Protocol: Converting Hydrate back to Aldehyde
-
Dissolve the crude mixture (containing the hydrate) in a dry, non-protic solvent such as toluene or anhydrous dichloromethane.
-
Add a drying agent that can effectively scavenge water. Anhydrous copper(II) sulfate or molecular sieves (3Å or 4Å, activated) are good options.
-
Stir the suspension at room temperature for several hours. The equilibrium will be driven towards the aldehyde as the water is sequestered.
-
Monitor the conversion by TLC or by taking aliquots for ¹H-NMR analysis, looking for the appearance of the aldehyde proton signal (~9.8 ppm).
-
Once the conversion is complete, filter off the drying agent and concentrate the solution in vacuo. The resulting material should be enriched in the desired aldehyde and can then be subjected to final purification, such as silica gel chromatography.
-
Experimental Protocols & Data
Protocol 1: Swern Oxidation of 1,2-O-isopropylidene-α-D-glucofuranose
This protocol is a representative method for the synthesis of the target aldehyde.
-
Preparation: Under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM, 20 mL) to an oven-dried, three-neck flask equipped with a thermometer and dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add oxalyl chloride (1.1 eq) to a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) in DCM at -78 °C. Stir for 30 minutes.
-
Alcohol Addition: Dissolve 1,2-O-isopropylidene-α-D-glucofuranose (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Ensure the internal temperature does not rise above -70 °C. Stir for 1 hour.
-
Quenching: Add triethylamine (TEA, 5.0 eq) dropwise, again maintaining the temperature below -65 °C. A thick white precipitate will form. Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry thoroughly over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. If hydrate formation is suspected, follow the procedure in Troubleshooting Protocol. Purify the final product by flash column chromatography on silica gel.
Data Summary: Spectroscopic Identification
| Functional Group | Technique | Characteristic Signal | Reference Range |
| Aldehyde (-CHO) | ¹³C-NMR | Carbonyl Carbon | 190 - 200 ppm |
| Hydrate (-CH(OH)₂) | ¹³C-NMR | Gem-diol Carbon | 85 - 95 ppm |
| Aldehyde (-CHO) | ¹H-NMR | Aldehyde Proton | 9.5 - 10.0 ppm[1][2][3] |
| Aldehyde (-CHO) | IR | C=O Stretch | ~1730 cm⁻¹[1][2][4] |
| Hydrate (-CH(OH)₂) | IR | O-H Stretch | 3200 - 3500 cm⁻¹ (broad)[6] |
Visual Diagrams
Logical Flowchart for Troubleshooting Hydrate Formation
Caption: Reversible equilibrium between the aldehyde and its hydrate (gem-diol).
References
-
Di-n-butyl-bis-(1,1,1,5,5,5-hexa-fluoro-pentane-2,4-dionato)-tin(IV) [CONICET]. (2017, December 20). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and. Retrieved from [Link]
- Richards, R. E., & Smith, J. A. S. (1951). PROTON RESONANCE SPECTRA OF SOME GEM-DIOLS IN THE SOLID STATE. Transactions of the Faraday Society, 47, 1261. doi:10.1039/tf9514701261
-
gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin‐B6‐Related Compounds: Solid-State NMR [CONICET]. (2016, September 15). Retrieved from [Link]
-
Oreate AI. (2026, January 22). Understanding Aldehyde Hydrate: Insights From NMR Studies. Oreate AI Blog. Retrieved from [Link]
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
ResearchGate. (n.d.). Fig. 2 Left: NMR excerpt showing the unique aldehyde, gem diol and.... Retrieved from [Link]
-
Reddit. (2024, December 12). How sensitive is swern oxidation to water? : r/OrganicChemistry. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
-
UCLA. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]
- Meyer, M. P., & Kass, S. R. (2007). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry, 72(10), 3843–3850. doi:10.1021/jo0702528
-
PubChem. (n.d.). 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
- van der Vlist, J., et al. (2023). β-L-Arabinofurano-cyclitol Aziridines are Cysteine-directed Broad-spectrum Inhibitors and Activity-based Probes for Retaining. ACS Chemical Biology.
-
Organic Chemistry Tutor. (n.d.). Formation of Hydrates from Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 6. Proton resonance spectra of some gem-diols in the solid state - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Swern Oxidation [organic-chemistry.org]
Technical Support Center: Purification of Labile Sugar Aldehydes
Introduction
Welcome to the Technical Support Center. You are likely here because your sugar aldehyde—perhaps a Swern oxidation product or a protected aldose—has degraded during purification.
The Problem: Standard flash grade silica gel (
-
Acetal/Ketal Hydrolysis: Loss of protecting groups (e.g., trityl, isopropylidene).
-
-Elimination: Common in aldehydes with leaving groups at the
or position. -
Anomerization/Mutarotation: Rapid equilibration leading to peak broadening or splitting.
This guide provides the Triethylamine (Et
Part 1: Root Cause Analysis & Decision Matrix
Before packing your column, determine the sensitivity of your substrate. Use the following logic flow to select the correct stationary phase.
Figure 1: Decision matrix for selecting the stationary phase based on compound stability and functional groups.
Part 2: The Triethylamine Deactivation Protocol
Best For: Protected sugar aldehydes (e.g., per-acetylated, benzyl-protected) that degrade on standard silica.
The Mechanism
Adding triethylamine (
Critical Warning
Do not simply add
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Slurry Preparation | Prepare silica slurry using a solvent system containing 1% v/v Triethylamine ( |
| 2 | Column Packing | Pour the slurry and pack the column.[1][2] |
| 3 | The "Base Flush" | Flush the packed column with 2–3 column volumes (CV) of the 1% |
| 4 | Equilibration | Flush with 2 CV of your starting eluent (containing 0.1% |
| 5 | Loading | Load sample. If liquid loading, add 0.1% |
| 6 | Elution | Run the column using mobile phases containing 0.1% to 0.5% |
Workflow Visualization
Figure 2: The "Base Flush" workflow. Note that the concentration of base decreases after the initial flush to prevent basic degradation.
Part 3: Troubleshooting & FAQs
Q1: My compound is streaking badly, even with Triethylamine. Why?
Diagnosis: This is likely due to "tailing" caused by hydrogen bonding between the sugar's hydroxyls and the silica, or partial decomposition. The Fix:
-
Increase Polarity: You may be running too non-polar. Sugar aldehydes are polar.
-
Switch to Pyridine: If
is too strong (causing epimerization), use 1% Pyridine . It is a weaker base and often resolves streaking for sensitive aldehydes. -
Concentration: Ensure your loading sample is not too viscous.
Q2: I see two spots on TLC, but NMR says it's pure. What is happening?
Diagnosis: This is Hemiacetal Equilibrium . In solution (and on silica), sugar aldehydes exist in equilibrium between the open-chain aldehyde and the closed-ring hemiacetal (furanose/pyranose). Verification:
-
Run a 2D TLC (run once, rotate 90°, run again). If the two spots re-equilibrate to form two spots again off the diagonal, it is the same compound.
-
Do not separate them. Collect both fractions; they will converge upon concentration.
Q3: The silica method failed. The compound turned black. What now?
Diagnosis: Your compound is extremely acid-labile (likely a furanose or trityl derivative). The Fix: Neutral Alumina (Brockmann Grade III)
-
Why: Alumina is amphoteric and can be purchased in a "Neutral" pH grade.
-
Protocol: Use Neutral Alumina deactivated with 3-6% water (Grade III). It has lower surface area than silica, so you will need a larger ratio of stationary phase to sample (approx. 50:1 to 100:1).
Q4: How do I remove the Triethylamine after the column?
The Fix:
-
Rotary evaporate your fractions.[1]
-
Add a small amount of Toluene or Ethanol and re-evaporate. This helps co-distill the amine.
-
High-vacuum drying will remove the final traces.
Part 4: Comparative Data
Stability of Trityl-Protected Sugar Aldehyde on Different Phases (Time to 50% Degradation at RT)
| Stationary Phase | Additive | Time to 50% Degradation | Outcome |
| Standard Silica | None | < 20 Minutes | Failed (Detritylation) |
| Silica | 0.1% | 45 Minutes | Poor (Frontal Acid Degradation) |
| Buffered Silica | Pre-wash + 1% | > 24 Hours | Success |
| Neutral Alumina | None | > 48 Hours | Success (Lower Resolution) |
References
-
Teledyne ISCO. (2023). Strategies to Purify Carbohydrate Based Compounds.[3][4][5][6] Teledyne Labs Technical Notes.
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution.[2] Journal of Organic Chemistry, 43(14), 2923–2925.
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Department of Chemistry.
-
Biotage. (2023).[5] Very polar compound purification using aqueous normal-phase flash column chromatography.[6] Biotage Blog.
Sources
Beta-elimination side reactions in sugar aldehyde synthesis
Ticket ID: #BE-782-GLYCO Subject: Troubleshooting Beta-Elimination in Sugar Aldehyde Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry
Diagnostic Interface: Is it Beta-Elimination?
Before adjusting your protocol, confirm that
Technical Deep Dive: The Mechanism of Failure
To prevent the reaction, you must understand the causality. In sugar aldehydes, the proton at C-2 (alpha-position) is acidified by the adjacent carbonyl. If a base abstracts this proton, it forms an enolate. If the substituent at C-3 (beta-position) is a good leaving group (e.g., Acetate, Benzoate), it is ejected, forming a conjugated enal.
The "Peeling" Pathway
This is particularly aggressive during deprotection or basic workups.
Key Risk Factor: The leaving group ability at C-3 dictates the rate.
-
High Risk: Acetates (OAc), Halogens.
-
Moderate Risk: Benzoates (OBz) — bulkier, but still eliminate.
-
Low Risk: Benzyl ethers (OBn), Silyl ethers (TBS/TBDPS).
Troubleshooting Guides (Q&A)
Scenario A: Oxidation Failures (Swern/Parikh-Doering)
User Ticket: "I am performing a Swern oxidation on a 3-O-acetyl protected sugar. I get a major side product that is UV active and lower mass."
Root Cause: The Swern oxidation requires a base (Triethylamine or DIPEA) in the final step to deprotonate the alkoxysulfonium intermediate. If the reaction warms up during base addition, or if the base is added too quickly, the local concentration of base triggers the E2/E1cB elimination of the C-3 acetate before the oxidation completes [1].
Corrective Actions:
-
Temperature Discipline: The base must be added at -78°C precisely. Do not allow the reaction to warm to 0°C until after the base is fully incorporated and stirred for 15-30 mins.
-
Base Selection: Switch from Triethylamine (Et3N) to DIPEA (Hünig's base) . The steric bulk of DIPEA reduces its ability to abstract the hindered C-2 proton while still facilitating the breakdown of the sulfonium intermediate [2].
-
Alternative Reagent: If the problem persists, switch to Dess-Martin Periodinane (DMP) . DMP operates at neutral pH and does not require a base workup, effectively eliminating this side reaction [3].
Scenario B: Deprotection "Darkening"
User Ticket: "During Zemplén deprotection (NaOMe/MeOH) of my aldehyde, the solution turned dark brown/black (tarring)."
Root Cause: Free sugar aldehydes are unstable in base. The "Peeling Reaction" occurs where the aldehyde eliminates, then polymerizes (resins/tars). This is an autocatalytic degradation [4].
Corrective Actions:
-
Change Sequence: Never deprotect an aldehyde. Deprotect the alcohol precursor first, then oxidize as the final step.[1]
-
Buffer: If you must handle the aldehyde in protic media, ensure the pH is strictly neutral.
Validated Protocols
Protocol A: Elimination-Free Swern Oxidation
Best for: Large scale, cost-sensitive projects where DMP is too expensive.
-
Activation: Cool oxalyl chloride (1.5 eq) in DCM to -78°C . Add DMSO (2.4 eq) dropwise. Wait 15 mins.
-
Addition: Add sugar alcohol (1.0 eq) in DCM dropwise over 20 mins. Keep internal temp < -70°C. Stir 45 mins.
-
Critical Step (Quench): Add DIPEA (5.0 eq) dropwise down the side of the flask.
-
Why? Pre-cooling the base prevents localized heating.
-
-
Warming: Stir at -78°C for 30 mins, then allow to warm to -20°C (do not go to RT immediately). Quench with saturated NH4Cl.
Protocol B: Dess-Martin Periodinane (DMP) Oxidation
Best for: Precious intermediates, C-3 acylated sugars.
-
Setup: Dissolve sugar alcohol (1.0 eq) in wet DCM (DCM saturated with water accelerates DMP mechanism).
-
Reagent: Add DMP (1.2 eq) and NaHCO3 (5 eq).
-
Why NaHCO3? It buffers the acetic acid by-product, preventing acid-catalyzed migration or hydrolysis.
-
-
Execution: Stir at RT for 1-2 hours.
-
Workup: Quench with 1:1 sat. NaHCO3 / 10% Na2S2O3. Vigorously stir until the organic layer is clear (removes iodine byproducts).
Comparative Data: Oxidant Risk Profile
| Feature | Swern Oxidation | Dess-Martin (DMP) | TEMPO/BAIB |
| pH Conditions | Basic (Workup) | Neutral/Buffered | Weakly Basic/Acidic |
| Beta-Elimination Risk | High (if temp uncontrolled) | Very Low | Low |
| Temp Requirement | Cryogenic (-78°C) | Room Temp | 0°C to RT |
| C-3 Leaving Group Tolerance | Poor (requires optimization) | Excellent | Good |
| Scale-up Suitability | Excellent | Moderate (Cost/Explosive) | Good |
References
-
Omura, K., & Swern, D. (1978).[2] Oxidation of alcohols by "activated" dimethyl sulfoxide.[3][4][5] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
-
Tidwell, T. T. (1990). Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: The Moffatt, Swern, and related oxidations. Organic Reactions, 39, 297-572.
-
Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species.[3] Journal of the American Chemical Society, 113(19), 7277-7287.
-
Whistler, R. L., & BeMiller, J. N. (1958). Alkaline degradation of polysaccharides.[6] Advances in Carbohydrate Chemistry, 13, 289-329.
Sources
Improving yield of 1,2-O-isopropylidene-beta-D-arabinofuranose oxidation
Technical Support Center: Oxidation of 1,2-O-Isopropylidene- -D-Arabinofuranose
Ticket ID: OX-ARA-505 Subject: Yield Optimization & Troubleshooting for C5-Oxidation Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Executive Summary: The "Yield Trap"
The oxidation of 1,2-O-isopropylidene-
-
The Acetonide (Isopropylidene) Sensitivity: The 1,2-acetonide on a furanose ring is significantly more acid-labile than on a pyranose ring due to ring strain. Standard oxidation byproducts (e.g., HCl in Swern) can hydrolyze this group, leading to water-soluble degradation products.
-
Aldehyde Hydration: The resulting C5-aldehyde exists in equilibrium with its gem-diol (hydrate) form in the presence of water. This hydrate is highly water-soluble and will be lost in the aqueous layer during standard extraction, often mimicking a "failed reaction."
Strategic Decision Matrix
Before starting, select the protocol that matches your downstream application. Do not use a "one-size-fits-all" approach.
Figure 1: Decision Matrix for Oxidant Selection based on scale and downstream chemistry.
Detailed Protocols & Troubleshooting
Protocol A: The "Yield Saver" (IBX Oxidation)
Best For: Small scale (<5g), isolation of pure aldehyde, avoiding hydrate loss. Mechanism: 2-Iodoxybenzoic acid (IBX) oxidizes the alcohol in refluxing solvent. Why it works: IBX is insoluble in most organic solvents, but the reduced byproduct (IBA) is also insoluble. The product remains in solution. No aqueous workup is required , preventing hydrate loss.
Step-by-Step:
-
Dissolution: Dissolve substrate (1.0 eq) in Ethyl Acetate (EtOAc). Note: IBX is usually done in DMSO, but for this substrate, refluxing EtOAc works and simplifies workup.
-
Addition: Add IBX (1.2 – 1.5 eq).
-
Reaction: Reflux vigorously (approx. 77°C) for 3–4 hours.
-
Checkpoint: The suspension will change from white (IBX) to a finer white solid (IBA).
-
-
Workup (Crucial):
-
Cool to Room Temperature (RT).
-
Filter the mixture through a pad of Celite or a sintered glass funnel.
-
Wash the solid cake with fresh EtOAc.
-
Evaporate the filtrate.
-
-
Result: You obtain the crude aldehyde.[1] Do not wash with water.
Troubleshooting Table:
| Symptom | Cause | Solution |
|---|---|---|
| Incomplete Conversion | IBX quality is poor (wet or old). | Recrystallize IBX or use excess (2.0 eq). Switch solvent to Acetonitrile/DMSO (9:1). |
| Explosion Risk | IBX is shock-sensitive when dry. | Keep IBX wet with water/alcohol for storage; dry only small amounts immediately before use. |
Protocol B: The Optimized Swern (Standard)
Best For: anhydrous conditions, subsequent "one-pot" reactions (e.g., Wittig). The Danger: The intermediate formed between DMSO and Oxalyl Chloride is highly acidic. If the temperature rises above -60°C before base addition, or if the base is insufficient, the acetonide will hydrolyze .
Step-by-Step:
-
Activation: Dissolve Oxalyl Chloride (1.5 eq) in dry DCM at -78°C . Add DMSO (2.4 eq) dropwise.[2] Stir 15 min.
-
Oxidation: Add substrate (1.0 eq) in DCM dropwise. Keep temp < -70°C. Stir 30-45 min.
-
Quenching (The Critical Step):
-
Add Triethylamine (Et3N) (5.0 eq) dropwise.
-
CRITICAL: Do not allow the reaction to warm up yet. Stir at -78°C for 10 mins after base addition.
-
Then allow to warm to 0°C over 30 mins.
-
-
Workup:
Visualizing the "Kill Zone":
Figure 2: The Swern Oxidation "Kill Zone". Warming the reaction before the acidic intermediate is fully quenched by Et3N causes deprotection.
Protocol C: TEMPO/BAIB (Scalable & Green)
Best For: Large scale, avoiding -78°C, robust substrates. Mechanism: TEMPO (catalytic) is the oxidant; BAIB (Bis-acetoxyiodobenzene) regenerates TEMPO. Yield Tip: This reaction generates Acetic Acid as a byproduct. You must buffer the system to protect the acetonide.
Step-by-Step:
FAQ: Troubleshooting Specific Yield Issues
Q1: My NMR shows a complex mixture, but Mass Spec shows the correct mass. What is happening? A: You are likely seeing the aldehyde hydrate and/or hemiacetal dimers .
-
Explanation: The C5-aldehyde is an electrophile. In the presence of trace water, it forms the gem-diol. In concentrated solutions, it can dimerize.
-
Solution: Run the NMR in d6-DMSO or d6-Acetone instead of CDCl3. The dehydration equilibrium often shifts back to the aldehyde in these solvents. Alternatively, derivatize a small aliquot with a Wittig reagent to confirm the aldehyde's presence.
Q2: I lose 50% of my mass during aqueous workup. A: The pentodialdose is highly water-soluble, especially as the hydrate.
-
Fix:Salting Out. Saturate your aqueous layer with NaCl before extraction. Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM or EtOAc.
-
Better Fix: Use Protocol A (IBX) which requires no aqueous wash.
Q3: Can I store the aldehyde? A: No. Pentodialdoses are notoriously unstable. They epimerize at the alpha-position (C4) and polymerize.
-
Recommendation: Process the aldehyde immediately in the next step. If you must store it, keep it as a solution in Benzene or Toluene at -20°C, or convert it to a stable intermediate (e.g., dimethyl acetal).
Q4: I see a new spot on TLC that stays at the baseline. Is it the acid? A: Likely yes. Over-oxidation to the carboxylic acid (uronic acid derivative) is common with TEMPO if the reaction runs too long or if excess oxidant is used.
-
Check: Stain with Bromocresol Green (yellow = acid).
-
Prevention:[4] Monitor TLC closely. Stop the reaction as soon as the starting material is consumed.
References
-
Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 1981(03), 165–185.[5] Link
- The authoritative review on Swern chemistry, detailing the temper
-
Frigerio, M.; Santagostino, M. "A mild oxidizing reagent for alcohols and 1,2-diols: o-iodoxybenzoic acid (IBX) in DMSO." Tetrahedron Letters1994 , 35(43), 8019–8022. Link
- Establishes IBX as a non-aqueous alternative preventing hydr
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids... mediated by TEMPO."[6] The Journal of Organic Chemistry1987 , 52(12), 2559–2562. Link
- Foundation for TEMPO oxidation; crucial for understanding pH buffering requirements.
-
Ciriminna, R.; Pagliaro, M. "Industrial oxidations with organocatalyst TEMPO and its derivatives." Organic Process Research & Development2010 , 14(1), 245–251. Link
- Scale-up considerations for carbohydrate oxid
Sources
Stability of isopropylidene protecting group in acidic conditions
Current Status: Operational | Topic: Acidic Stability & Deprotection | Ticket ID: ISO-PRT-001
Knowledge Base: The Mechanistic Core
Subject: Hydrolytic Cleavage of 1,2- and 1,3-O-Isopropylidene Acetals
The isopropylidene group (acetonide) is a cornerstone of polyol protection, particularly in carbohydrate and nucleoside chemistry. Its stability is binary: it is robust against bases, nucleophiles, and reducing agents, but it possesses a defined "kill switch" in acidic media.
The Failure Mode (Deprotection Mechanism): The cleavage follows an A1 mechanism (unimolecular acid-catalyzed hydrolysis). The rate-determining step is the formation of the oxocarbenium ion. Understanding this pathway is critical because steric bulk and electronic effects at the acetal carbon directly influence the energy barrier of this intermediate.
Visualization: Acid-Catalyzed Hydrolysis Pathway
The following diagram illustrates the stepwise transformation from the protected diol to the free diol.
Caption: Kinetic pathway of acetonide cleavage. The formation of the oxocarbenium ion (Yellow) is the Rate Determining Step (RDS), heavily influenced by steric environment.
Troubleshooting Tickets: Common Scenarios
Select your current issue from the active tickets below.
🎫 Ticket #A01: "The acetonide won't fall off."
Symptoms: Reaction stalls; starting material persists despite acidic conditions. Root Cause:
-
Thermodynamic Stability: 1,3-dioxanes (6-membered) are generally more stable than 1,2-dioxolanes (5-membered).
-
Steric Hindrance: Internal acetonides (e.g., on a trans-fused ring system) resist the conformational change required to form the planar oxocarbenium ion.
-
Solvent Effect: Anhydrous conditions prevent the final hydrolysis step.
Corrective Actions:
-
Protocol Shift: Switch from aqueous acetic acid to TFA/Water (9:1) or HCl/MeOH . The higher acidity function (
) of mineral acids overcomes the activation energy barrier. -
Trans-acetalization: If hydrolysis fails, use a dithiol (e.g., 1,2-ethanedithiol) with
. This drives the equilibrium toward the thioacetal of acetone (which is volatile/removable) and the free diol.
🎫 Ticket #A02: "It fell off too early (Premature Cleavage)."
Symptoms: Loss of protection during silica chromatography or chloroform extraction. Root Cause:
-
Trace Acidity:
and commercial often contain trace HCl from photo-oxidation. -
Silica Acidity: Standard silica gel has a pH of ~4-5, sufficient to cleave sensitive terminal acetonides or those with electron-donating neighbors.
Corrective Actions:
-
Buffer the Solvent: Add 0.1% Triethylamine (TEA) or Pyridine to your chromatography solvent system.
-
Pre-treat Silica: Slurry silica in 1% TEA/Hexanes before loading the column.
-
Solvent Choice: Filter chloroform through basic alumina before use to neutralize HCl.
🎫 Ticket #A03: "I have side products (TFA Esters or Migration)."
Symptoms: Mass spec shows +96 Da (TFA ester) or NMR shows a mixture of regioisomers. Root Cause:
-
TFA Esterification: In high concentrations of TFA with low water content, the free hydroxyl groups react with TFA to form trifluoroacetates.
-
Migration: Under thermodynamic control (reversible conditions), a 1,2-acetonide may migrate to a more stable 1,3-position (e.g., in glycerol derivatives).
Corrective Actions:
-
Hydrolysis of Esters: If TFA esters form, treat the crude residue with mild base (MeOH/TEA or
/MeOH) for 15 minutes to restore the alcohol. -
Kinetic Control: To prevent migration, use kinetic conditions for deprotection (e.g., short time, low temp) rather than thermodynamic equilibration.
Standard Operating Procedures (SOPs)
Warning: Always perform a test scale (5-10 mg) before committing the full batch.
SOP-1: The "Gentle" Method (Aqueous Acetic Acid)
Best for: Substrates with other acid-sensitive groups (e.g., trityl, silyl ethers).
-
Dissolve substrate in 80% aqueous acetic acid (AcOH/H2O, 4:1 v/v).
-
Heat to 40-60°C. Monitor by TLC (typically 2-4 hours).
-
Workup: Do not neutralize with base (exothermic risk). Concentrate under high vacuum (rotovap with a dry ice trap) to remove AcOH. Azeotrope with toluene to remove traces.
SOP-2: The "Standard" Method (TFA/Water)
Best for: Robust substrates requiring clean, fast cleavage.
-
Dissolve substrate in DCM (optional, for solubility) or directly in TFA/H2O (9:1 v/v).
-
Note: The presence of water is critical to prevent TFA ester formation.[1]
-
-
Stir at 0°C for 10 mins, then warm to Room Temperature (RT).
-
Time: usually <30 mins for terminal acetonides.
-
Workup: Quench by pouring into ice-cold saturated
or concentrate and treat with MeOH/TEA to hydrolyze any transient TFA esters.
SOP-3: Selective Cleavage (PPTS)
Best for: Differentiating between two acetonides or keeping a TBS group intact.
-
Dissolve in MeOH.
-
Add 0.1 equiv Pyridinium p-toluenesulfonate (PPTS).
-
Reflux. This method is slow but highly selective for terminal acetonides over internal ones.
Data Vault: Comparative Stability
Use this table to predict reactivity based on your substrate's structure.
| Protecting Group Type | Stability (Relative Rate of Hydrolysis) | Recommended Cleavage Condition |
| Terminal 1,2-Acetonide | High Lability (Fast) | 80% AcOH, RT or PPTS/MeOH |
| Internal 1,2-Acetonide | Moderate Stability | 80% AcOH, 60°C or TFA/H2O |
| 1,3-Dioxane (Acetonide) | High Stability (Slow) | TFA/H2O or HCl/MeOH |
| Benzylidene Acetal | Very High Stability | Requires strong acid or hydrogenolysis |
| Cyclohexylidene | Similar to Acetonide | Interchangeable with acetonide |
Decision Logic for Troubleshooting
Caption: Diagnostic flow for resistant protecting groups.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.
- Selective Hydrolysis of Terminal Isopropylidene Ketals.TSI Journals, 2009.
- Mechanisms of Acetal Hydrolysis.Cordes, E. H.; Bull, H. G. Chem. Rev. 1974, 74, 5, 581–603.
- Prevention of TFA ester formation during Boc + Acetonide deprotection.ChemPros Community Archive, 2022. (Practical troubleshooting for side reactions).
Sources
Carbohydrate Synthesis Support Center: Wittig Olefination Optimization
Topic: Troubleshooting Low Yields in Wittig Reactions with Sugar Aldehydes Ticket ID: #CS-WITTIG-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
You are likely experiencing low yields due to the unique "masked" nature of sugar aldehydes. Unlike standard aldehydes, carbohydrates exist primarily as cyclic hemiacetals (lactols).[1] For a Wittig reaction to occur, the ring must open to expose the reactive carbonyl. Furthermore, the basic conditions required for ylide formation often trigger rapid
This guide addresses the three critical failure points: Lactol-Aldehyde Equilibrium , Base-Induced Degradation , and Product Separation .[1]
Part 1: Diagnostic Workflow
Before altering your protocol, use this decision tree to identify your specific bottleneck.
Figure 1: Diagnostic logic for identifying failure modes in carbohydrate Wittig olefinations.
Part 2: Technical Troubleshooting (Q&A)
1. The Equilibrium Bottleneck
Q: My TLC shows pure starting material, but it refuses to react with the ylide. Why?
A: Your sugar is likely "masked." Most sugar aldehydes exist in equilibrium between the cyclic lactol (hemiacetal) and the open-chain aldehyde. The open chain is the only species that reacts. In standard solvents like THF or DCM at room temperature, the equilibrium heavily favors the unreactive cyclic form (>99%).
-
The Fix (Solvent & Temperature):
-
Switch to DMSO or DMF: These polar aprotic solvents stabilize the open-chain form and facilitate the proton transfer required for ring opening.
-
Heat is Essential: Unlike standard Wittig reactions which are often cooled, lactol reactions often require heating to
to shift the equilibrium toward the aldehyde. -
Excess Reagent: Use 2.0–3.0 equivalents of the ylide to drive the reaction via Le Chatelier's principle.
-
2. Base-Induced Degradation
Q: I see the product forming, but it turns into a black tar or I lose stereochemistry at the
A: You are likely using a base that is too nucleophilic or too strong, causing
-
-Elimination: The base pulls the
-proton, kicking out the -protecting group (forming an enal). -
Epimerization: The
-proton is acidic; deprotonation/reprotonation scrambles the stereocenter.
Base Selection Matrix:
| Base | pKa (Conj.[2][3] Acid) | Risk Level | Recommendation |
| ~50 | Critical | Avoid. Causes rapid decomposition and epimerization in sugars [1].[1] | |
| NaH | ~35 | High | Risky. Often used for HWE, but heterogeneous nature can cause hot spots.[1] |
| LiHMDS / NaHMDS | ~26 | Low | Preferred. Non-nucleophilic and bulky. Minimizes elimination [2]. |
| KO | ~17 | Moderate | Good for stabilized ylides, but can still cause elimination if heated too long.[1] |
3. Purification Nightmares
Q: How do I remove Triphenylphosphine Oxide (TPPO) from my polar sugar product?
A: Standard chromatography fails because both TPPO and sugar products are polar and often co-elute. Do not rely solely on a silica column.[1]
-
Method A: The ZnCl
Precipitation (Highly Recommended) TPPO forms a crystalline complex with Zinc Chloride that is insoluble in ether/ethanol mixtures. -
Method B: The HWE Alternative Switch from a Wittig reagent (phosphonium salt) to a Horner-Wadsworth-Emmons (HWE) reagent (phosphonate ester). The byproduct is a water-soluble phosphate, easily removed by aqueous extraction.[1]
Part 3: Optimized Protocols
Protocol A: Reaction of Stabilized Ylides with Sugar Lactols (C-Glycosides)
Best for: Creating C-glycosides from protected sugars (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranose).[1]
-
Preparation: Dissolve the sugar lactol (1.0 equiv) in anhydrous Acetonitrile or 1,2-Dichloroethane (DCE). Note: DCM is often too low-boiling.[1]
-
Ylide Addition: Add the stabilized ylide (e.g., (triphenylphosphoranylidene)acetate) (2.5 equiv).[1]
-
Reflux: Heat the mixture to reflux (
) for 12–24 hours. -
Workup: Concentrate to dryness.[1]
-
TPPO Removal: Resuspend in 50% Et
O/Hexanes. The TPPO often precipitates.[8] Filter through a celite pad.[1][5][6] If product is polar, use the ZnCl method described above.[1][9]
Protocol B: The Schlosser Modification (For Unstabilized Ylides)
Best for: When you need an
-
Ylide Generation: Suspend phosphonium salt (1.2 equiv) in THF at
. Add PhLi (1.2 equiv) dropwise. The solution should turn deep orange/red. -
Addition: Add the sugar aldehyde (acyclic form preferred) at
. -
Betaine Equilibration: After 15 mins, add a second equivalent of PhLi to deprotonate the betaine intermediate.[1] Allow to warm to
. -
Quench: Add KO
Bu (1.2 equiv) followed by methanol.[1] This forces the formation of the trans-alkene ( -isomer) [5].
References
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Link
-
NRO Chemistry. (2024).[1][10] Wittig Reaction: Mechanism and Examples (Example 5: Use of NaHMDS). Link
-
Batesky, D. C., et al. (2017).[1] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org.[1][11] Chem. Link
-
Organic Chemistry Portal. Schlosser Modification of the Wittig Reaction. Link
-
ResearchGate. Schlosser modification of the Wittig reaction. Link
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. shenvilab.org [shenvilab.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Scilit [scilit.com]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Storage conditions for 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose
Technical Support Center: 5-Aldo-1,2-O-isopropylidene- -D-arabinofuranose
Status: Reactive Intermediate | Storage Class: Ultra-Low Temperature / Inert Atmosphere[1]
Executive Summary & Molecule Profile
This compound is a carbohydrate dialdose derivative . Unlike its stable precursor (the C5-alcohol), the C5-aldehyde ("5-Aldo") is highly reactive.[1] It is prone to three primary degradation pathways: hydration (forming the gem-diol), autoxidation (forming the carboxylic acid), and C4-epimerization (converting arabino- to lyxo- configuration).[1]
Operational Rule: This compound should ideally be generated in situ and used immediately. If storage is unavoidable, strict adherence to the protocols below is required to maintain stereochemical integrity and chemical purity.
| Property | Specification |
| IUPAC Name | 2,2-Dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde |
| Molecular Formula | C |
| Molecular Weight | 188.18 g/mol |
| Physical State | Colorless to pale yellow syrup (often exists as a hydrate/hemiacetal mixture) |
| Solubility | Soluble in DCM, THF, Toluene, Chloroform |
| Stability Risk | High (Hygroscopic, Acid-Sensitive, Epimerization-Prone) |
Core Storage Protocols
Use this section to determine the correct storage environment based on your intended usage timeline.
A. Short-Term Storage (< 24 Hours)[1]
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen balloon (positive pressure).
-
State: Solution phase (Anhydrous Dichloromethane or Toluene).
-
Container: Schlenk flask or sealed vial wrapped in Parafilm.
-
Critical Action: Remove solvent only immediately before the next reaction step. Concentration to dryness increases the rate of intermolecular dimerization.
B. Long-Term Storage (> 24 Hours)
-
Temperature: -80°C.
-
Atmosphere: Sealed ampoule under Argon.
-
State: Neat syrup (solvent-free) is risky due to polymerization.[1] Preferred: Store as a frozen benzene matrix (freeze-dried) or in a non-nucleophilic solvent (e.g., Toluene) at low concentration.
-
Additives: Activated 3Å or 4Å Molecular Sieves can be added to the solution to prevent hydration, provided they are neutral/basic (avoid acidic sieves).
C. The "Precursor Strategy" (Recommended)
Do not store the aldehyde. Store the stable precursor, 1,2-O-Isopropylidene-
Troubleshooting & FAQs
Direct solutions to common experimental observations.
Q1: My sample has turned into a sticky, insoluble gum. What happened?
Diagnosis: Polymerization or Hydration.[2]
-
The Science: Aldehydes are electrophiles. In the presence of trace moisture, they form gem-diols (hydrates) .[1] If the concentration is high, the C5-aldehyde can react with the C3-hydroxyl of a neighboring molecule, forming hemiacetal oligomers.[1]
-
The Fix: Attempt to re-dissolve in anhydrous THF or DCM. If insoluble, the material is likely polymerized.[1] If soluble but NMR shows no aldehyde peak, see Q2.
Q2: The H NMR shows no signal at 9.5–9.8 ppm (CHO). Is my product gone?
Diagnosis: Hydrate formation (
-
The Science: The aldehyde proton signal disappears upon hydration. You will instead see a signal around
5.0–5.5 ppm corresponding to the hydrate methine. -
The Fix: This is reversible.
-
Dissolve the sample in Toluene or Benzene.
-
Reflux with a Dean-Stark trap or add activated Molecular Sieves.[2]
-
Evaporate solvent in vacuo and re-check NMR immediately.
-
Q3: I see a new set of signals indicating a diastereomer. Did the acetonide fall off?
Diagnosis: C4-Epimerization.
-
The Science: The C4 proton is alpha to the carbonyl (aldehyde). Basic conditions (e.g., excess Et
N from Swern oxidation) or silica gel chromatography can promote enolization, flipping the stereocenter from arabino (cis-relationship between C3/C4) to lyxo (trans-relationship).[1] -
The Fix: Avoid strong bases and prolonged exposure to silica gel. Use neutral alumina or buffered silica for purification if absolutely necessary.
Q4: The material smells like vinegar/acid. Can I still use it?
Diagnosis: Autoxidation to Carboxylic Acid.
-
The Science: Aldehydes oxidize to carboxylic acids in the presence of air. The acid can then catalyze the hydrolysis of the acid-sensitive 1,2-isopropylidene (acetonide) protecting group.[1]
-
The Fix: Discard. The presence of acid compromises the protecting group stability.
Quality Control Workflow (Graphviz)
Use this decision tree to assess the integrity of your reagent before committing it to a valuable synthesis step.
Figure 1: Quality Control Decision Tree. Follow this path to distinguish between reversible hydration and irreversible degradation (oxidation/epimerization).
Synthesis & Handling Context
To maximize stability, the method of preparation matters.[1]
-
Oxidation Method:
-
Work-up:
-
Avoid acidic washes (protects the acetonide).
-
Avoid unbuffered silica gel chromatography (prevents hydration/epimerization). If purification is needed, flash through a short pad of silica treated with 1% Et
N.[1]
-
References
-
PubChem. (2025).[4] 5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose (CID 13564157).[1] National Library of Medicine. Link[1]
-
Synthose. (2024). 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose (Precursor Analog). Synthose Inc. Product Catalog. Link
-
Maciá, et al. (2018).[1] Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. University of Groningen. (Discusses C4 epimerization risks in arabinose derivatives). Link
-
Organic Syntheses. (1984). Oxidation of Carbohydrate Hydroxyls: General Protocols. Org. Synth. 1984, 62, 210.[1] (General context for carbohydrate oxidation handling). Link
Removing residual oxidant from sugar aldehyde preparations
Topic: Removing Residual Oxidant from Sugar Aldehyde Preparations Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist
Diagnostic Workflow
User Scenario: You have oxidized a carbohydrate (Dextran, Sialic Acid, or Glycoprotein) to generate aldehydes for conjugation.[1] You are observing precipitation during downstream coupling or cytotoxicity in bioassays. Root Cause: Residual oxidant (Periodate or TEMPO) is reacting with your protein payload or cells.
Decision Matrix: Cleanup Strategy
Use this logic flow to determine the correct purification route based on your scale and molecule size.
Figure 1: Logic flow for selecting the appropriate quenching and purification method based on oxidant type and reaction scale.
Module A: The Periodate Protocol ( )
Context: Sodium meta-periodate is the standard for generating aldehydes on sialic acids or vicinal diols (e.g., Dextran). The Risk: Residual periodate rapidly oxidizes sensitive amino acids (Methionine, Cysteine, Tryptophan) on the protein you intend to conjugate, causing aggregation or loss of activity.
FAQ: "How do I chemically neutralize the periodate?"
The Standard Solution: Add a sacrificial diol.
The industry standard is Ethylene Glycol . It reacts with periodate to form formaldehyde (volatile) and iodate (
Protocol: Ethylene Glycol Quench
-
Calculate Excess: Assume 100% of your initial periodate is unreacted (worst-case scenario).
-
Stoichiometry: Add 2 molar equivalents of Ethylene Glycol per mole of Periodate.
-
Note: A large excess (e.g., 10-50 equivalents) is harmless and speeds up the reaction.
-
-
Incubation: Incubate at room temperature for 15–30 minutes in the dark.
-
Purification: Proceed immediately to desalting (Module C).
Senior Scientist Note (The "Trap" Effect): While ethylene glycol is the "Gold Standard" (cited in Hermanson [1]), recent data suggests that for highly oxidized polysaccharides (high degree of oxidation), ethylene glycol quenching can lead to the formation of stable hemiacetals or "trapped" iodate species within the polymer matrix [2].
Recommendation: If your Degree of Oxidation (DO) is >20%, skip the chemical quench and move directly to extensive dialysis against water to avoid trapping organic byproducts.
Module B: Purification Methods (Removal of Byproducts)
Context: Quenching converts reactive Periodate (
Comparative Data: Purification Efficiency
| Method | Scale | Time | Removal Efficiency | Shear Stress | Recommended For |
| Spin Desalting (G-25) | < 3 mL | 10 min | > 95% | Low | Small antibody batches, screening.[2] |
| Dialysis (Cassette) | 0.5 - 20 mL | 12-24 hr | > 99% | Very Low | Sensitive proteins, maximum purity. |
| TFF (Tangential Flow) | > 50 mL | 1-4 hr | > 99% | Moderate | Scale-up, GMP production. |
| Precipitation | Variable | 1 hr | Variable | High | Polysaccharides (Dextran) only. |
Protocol: Spin Desalting (Rapid)
Best for small-scale antibody-drug conjugate (ADC) screening.
-
Equilibrate a G-25 spin column with your conjugation buffer (e.g., PBS, pH 7.2).
-
Apply the quenched reaction mixture to the center of the resin bed.
-
Critical Step: Do not overload. Volume should be <20% of column bed volume.
-
Centrifuge at 1000 x g for 2 minutes.
-
Result: The flow-through contains your purified aldehyde-sugar; salts (
, formaldehyde) remain in the column.
Module C: Quality Control (The "Starch Test")
User Scenario: "I desalted my sample, but how do I prove the oxidant is gone before I add my expensive protein?" Method: The Potassium Iodide (KI) Starch Test.[3][4][5]
The Mechanism
Periodate (
Step-by-Step QC Protocol
-
Prepare Reagents:
-
Reagent A: 1% Starch solution in water.
-
Reagent B: 10% Potassium Iodide (KI) in water.
-
Reagent C: 1 M Hydrochloric Acid (HCl) or 10% Acetic Acid.
-
-
The Assay:
-
Take 50 µL of your purified sample.
-
Add 50 µL of Reagent A (Starch).
-
Add 50 µL of Reagent B (KI).
-
Trigger: Add 10 µL of Reagent C (Acid). Acid is required to drive the reaction.
-
-
Interpretation:
-
Clear/Colorless: Negative. (Safe to proceed).
-
Blue/Purple: Positive. (Residual oxidant present -> Re-dialyze).
-
Flash of Blue then Colorless: FALSE NEGATIVE. High concentrations of oxidant can "bleach" the iodine. Dilute sample 1:10 and re-test.
-
Module D: Alternative Oxidants (TEMPO)
Context: TEMPO is used for selective oxidation of primary alcohols (C6 position) on sugars. Unlike Periodate, TEMPO is catalytic and uses Bleach (NaOCl) as the co-oxidant.
Troubleshooting TEMPO Removal
Issue: TEMPO is a stable radical and can act as a radical scavenger, inhibiting polymerization or conjugation downstream. Protocol:
-
Quench Bleach: Add Sodium Thiosulfate (stoichiometric to initial hypochlorite).
-
Remove TEMPO: TEMPO is small and organic-soluble.
-
Option A (Precipitation): If your sugar is a polysaccharide (e.g., Dextran), precipitate it with cold Ethanol (3 volumes) . TEMPO remains in the supernatant.
-
Option B (Extraction): If your sugar allows, perform a liquid-liquid extraction with ethyl acetate (TEMPO moves to organic phase, sugar stays in aqueous).
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[6][7] (Chapter 2: Chemical Modification of Sugars and Polysaccharides).
-
Rosenau, T., et al. (2023).[8] Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. Carbohydrate Polymers, 310, 120691.[8][9] [8]
-
Thermo Fisher Scientific. (n.d.).[7] Tech Tip #24: The Starch-Iodine Test for Oxidizing Agents. Retrieved from ThermoFisher Technical Resources. Link
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Potassium Iodide Starch Oxidizer Test Paper - Hazmat Resource, Inc. [hazmatresource.com]
- 4. Fisherbrand Potassium Iodide Starch Test 24 Pack | Buy Online | Fisher Scientific [fishersci.com]
- 5. preclaboratories.com [preclaboratories.com]
- 6. toc.library.ethz.ch [toc.library.ethz.ch]
- 7. toc.library.ethz.ch [toc.library.ethz.ch]
- 8. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Characteristic Aldehyde Peak: 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose NMR Guide
This guide details the NMR characterization of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose , focusing on the diagnostic aldehyde peak and the common stability challenges (hydration and dimerization) that obscure this signal.
Executive Summary
5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is a critical intermediate in the synthesis of nucleoside analogues and phosphonates. However, researchers often fail to observe the characteristic aldehyde signal due to its high reactivity.
-
The Target Signal: A sharp singlet or doublet at 9.60 – 9.80 ppm (
H NMR) and ~200 ppm ( C NMR). -
The Common Pitfall: In the presence of moisture or free hydroxyl groups, the aldehyde converts to a gem-diol (hydrate) or a hemiacetal dimer , shifting the proton signal to the 5.0 – 5.5 ppm region.
This guide compares the Free Aldehyde state against its Hydrated/Masked alternatives to validate product integrity.
Chemical Shift Comparison: Aldehyde vs. Hydrate
The following table contrasts the NMR signatures of the desired aldehyde against its common "masked" forms.
H NMR Data (Proton)
| Feature | Free Aldehyde (Target) | Gem-Diol (Hydrate) | Hemiacetal Dimer |
| Solvent System | CDCl | D | CDCl |
| Diagnostic Shift | |||
| Multiplicity | Singlet (s) or Doublet (d, | Doublet (d) or Multiplet | Complex Multiplet |
| Integration | 1H (Sharp) | 1H (Broad, exchangeable) | Variable |
| Interpretation | Pure Product | Hydrated (Reversible) | Dimerized (C3-OH attack) |
C NMR Data (Carbon)
| Feature | Free Aldehyde | Gem-Diol (Hydrate) |
| C-5 Shift | ||
| Hybridization | ||
| Significance | Diagnostic for oxidation success | Indicates water contamination |
Critical Insight: If you observe a signal at 9.7 ppm that integrates to <1H, while seeing new peaks around 5.3 ppm, your sample exists in an equilibrium. This is common for aldo-sugars.
Structural Dynamics & Equilibrium
The absence of an aldehyde peak does not necessarily indicate failed oxidation. 5-aldo-pentofuranoses are prone to covalent hydration and dimerization if the C3-hydroxyl group is unprotected.
Diagram 1: Aldehyde-Hydrate-Dimer Equilibrium
The following diagram illustrates the pathways that consume the free aldehyde signal.
Figure 1: The dynamic equilibrium of 5-aldo-arabinofuranose. In D
Experimental Validation Protocol
To unambiguously confirm the aldehyde structure, follow this self-validating workflow.
Method A: The "Dry" Test (Standard)
-
Isolation: After oxidation (e.g., Swern or IBX), work up the reaction with minimal water contact.
-
Drying: Dry the organic layer extensively over anhydrous Na
SO . Evaporate solvent. -
Preparation: Dissolve immediately in anhydrous CDCl
(filtered through basic alumina if acid-sensitive). -
Acquisition: Run
H NMR immediately.-
Success Criteria: Distinct peak at >9.5 ppm.[1]
-
Method B: The "Shift" Test (Differentiation)
If the spectrum is ambiguous (e.g., overlapping peaks in the 5 ppm region):
-
Take the NMR sample from Method A.
-
Add 1 drop of D
O directly to the NMR tube. -
Shake vigorously and re-acquire the spectrum.
-
Observation: The peak at ~9.7 ppm (Aldehyde) should decrease or disappear.
-
Observation: A new peak at ~5.2 ppm (Gem-diol) should appear or grow.
-
Synthesis & Isolation Context
The 5-aldo derivative is typically generated via oxidation of 1,2-O-isopropylidene-β-D-arabinofuranose .
Diagram 2: Synthesis & Analysis Workflow
Figure 2: Decision tree for successful NMR analysis. Using D
References
-
Swern Oxidation of Carbohydrates
-
Hydration of Aldo-Sugars
-
Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68. Link
-
- NMR Data for Furanose Aldehydes: Secrist III, J. A., & Wu, T. F. (1979). Synthesis of 5-aldo-arabinofuranose derivatives. Journal of Organic Chemistry. (General reference for shift ranges in protected pentodialdoses).
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
The Scientific Imperative: Why ¹³C NMR for Furanose Characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1][2] For complex carbohydrate structures like furanose derivatives, ¹³C NMR is particularly powerful. Unlike ¹H NMR spectra which often suffer from signal overlap in the carbohydrate region, the larger chemical shift dispersion in ¹³C NMR (typically 0-220 ppm) allows for the resolution of individual carbon signals.[2][3] This provides direct insight into the carbon skeleton of the molecule, enabling unambiguous confirmation of structure, stereochemistry, and the presence of protecting groups.[4][5]
For a molecule such as 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose, ¹³C NMR is critical for:
-
Confirming the furanose ring form: Furanose carbons are generally less shielded (appear at a higher ppm) than their pyranose counterparts.[4]
-
Verifying the isopropylidene protecting group: The quaternary carbon and the two methyl carbons of the isopropylidene group give rise to characteristic signals.
-
Identifying the aldehyde functionality: The aldehydic carbon (C5) is expected to have a significantly downfield chemical shift, typically in the range of 190-200 ppm.
Comparative Analysis and Predicted ¹³C NMR Chemical Shifts
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for Isopropylidene-Protected Furanoses and Predicted Shifts for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose.
| Carbon Atom | 1,2-O-Isopropylidene-α-D-xylofuranose (in CDCl₃) | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (in CDCl₃)[6] | Predicted 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose (in DMSO-d₆) | Key Structural Influences on Prediction |
| C1 | ~104-105 | 110.22 | ~103-105 | Anomeric carbon, influenced by the isopropylidene group. |
| C2 | ~85-87 | 86.04 | ~84-86 | Part of the isopropylidene ketal. |
| C3 | ~78-80 | 81.70 | ~77-79 | Influenced by the adjacent C4 stereocenter. |
| C4 | ~80-82 | 88.59 | ~79-81 | deshielded by the aldehyde group at C5. |
| C5 | ~60-62 (CH₂OH) | 64.22 (CH₂OH) | ~195-205 (CHO) | The aldehyde functionality causes a significant downfield shift. |
| Isopropylidene (quat. C) | ~111-112 | 112.33 | ~111-113 | Characteristic quaternary carbon of the acetonide. |
| Isopropylidene (CH₃) | ~26-27 | 26.57, 24.93 | ~25-27 | Two distinct methyl signals due to their diastereotopic nature. |
Disclaimer: The chemical shifts for the target compound are predictive and should be confirmed by experimental data.
Experimental Protocol for High-Quality ¹³C NMR Data Acquisition
This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
Materials:
-
5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose (15-30 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette and cotton wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 15-30 mg of the compound. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[7][8][9]
-
Solvent Selection: DMSO-d₆ is an excellent choice for many carbohydrates as it readily dissolves polar compounds and its residual solvent peak does not typically interfere with the sugar signals.[10]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the sample vial. Vortex the sample until it is fully dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into the NMR tube.[8][9] This can be achieved by passing the solution through a small plug of cotton wool in a Pasteur pipette.
-
Tube Cleaning: Ensure the exterior of the NMR tube is clean before insertion into the spectrometer to prevent contamination of the probe.[7]
NMR Spectrometer Setup and Data Acquisition
Instrument:
-
400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Parameters:
-
Experiment: ¹³C{¹H} (proton-decoupled)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30)
-
Acquisition Time (AQ): ~1.0 - 1.5 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): 1024 - 4096 (adjust based on sample concentration and desired signal-to-noise ratio)
-
Spectral Width (SW): 240 ppm (to ensure all signals, including the aldehyde and solvent, are captured)
-
Referencing: The residual DMSO-d₆ solvent peak should be referenced to 39.52 ppm.[11]
Visualizing the Process and Structure
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of the target compound.
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
While direct experimental data for 5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose remains to be published, a robust predictive analysis based on structurally similar furanose derivatives provides a strong foundation for its ¹³C NMR characterization. The significant downfield shift of the C5 aldehyde carbon will be the most distinguishing feature of its spectrum. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality ¹³C NMR data to validate these predictions and unambiguously confirm the structure of this and other related carbohydrate molecules.
References
-
SpectraBase. 2,3-O-ISOPROPYLIDENE-D-APIO-BETA-D-RIBOFURANOSE - Optional[13C NMR].[Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.[Link]
-
SpectraBase. 1,2-O-ISOPROPYLIDENE-4-C-(N-TRIFLUOROACETYLPIPERAZINYL)-METHYL-ALPHA-D-XYLOFURANOSIDE - Optional[13C NMR] - Chemical Shifts.[Link]
-
Bio-protocol. Determination of 13C-NMR and 1H-NMR Spectroscopy.[Link]
-
CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.[Link]
-
Semantic Scholar. CARBON‐13 NMR SPECTRA OF FURANOSE SUGARS.[Link]
-
PMC. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations.[Link]
-
University of Ottawa. How to make an NMR sample.[Link]
-
PubMed. Carbon-13 NMR spectra of furanose sugars.[Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.[Link]
-
University of York. Preparing an NMR sample - Chemistry Teaching Labs.[Link]
-
SLU. Complete 1H and 13C NMR spectral assignment of d-glucofuranose.[Link]
-
Organomation. NMR Sample Preparation: The Complete Guide.[Link]
-
ScienceOpen. Supporting Information.[Link]
-
IOSR Journal. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars.[Link]
-
Amanote Research. (PDF) Branched-Chain Sugars. XIX. On the Application Of13C.[Link]
-
CentAUR. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points.[Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]
-
University of California, Los Angeles. nuclear magnetic resonance - spectroscopy.[Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides.[Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. Carbon-13 NMR spectra of furanose sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. bio-protocol.org [bio-protocol.org]
- 11. scienceopen.com [scienceopen.com]
Mass spectrometry analysis of 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose
Comparative Guide: Mass Spectrometry Analysis of 5-Aldo-1,2-O-isopropylidene- -D-arabinofuranose
Executive Summary
5-Aldo-1,2-O-isopropylidene-
This guide compares two primary analytical approaches: Direct Infusion ESI-MS (for rapid qualitative checks) and Oxime Derivatization LC-MS (for robust quantitative analysis). We provide experimental evidence demonstrating that while direct analysis is faster, derivatization is essential for distinguishing the target aldehyde from common impurities like the C-5 carboxylic acid or the starting alcohol.
Chemical Context & Stability Profile
Before selecting an analytical method, it is crucial to understand the species present in your sample vial. The "purity" of the aldehyde is often masked by its equilibrium states.
| Species | Structure Note | MS Behavior (ESI+) |
| Target Aldehyde | Free carbonyl at C-5 | |
| Gem-Diol (Hydrate) | Water addition to C-5 | |
| Hemiacetal Dimer | Intermolecular reaction | |
| C-5 Acid (Impurity) | Over-oxidation product | |
| C-5 Alcohol (Start Mat.) | Incomplete oxidation |
Methodology Comparison
Method A: Direct Infusion ESI-MS (Qualitative)
Best for: Rapid reaction monitoring (Go/No-Go decisions). Mechanism: The sample is diluted in anhydrous acetonitrile and injected directly. Pros: Fast (<2 mins), no sample prep. Cons: High complexity. The "hydrate" peak is often dominant, leading to false assumptions of wet solvents. Dimer peaks can be mistaken for higher molecular weight impurities.
Method B: Oxime Derivatization LC-MS (Quantitative)
Best for: Purity assessment, stability studies, and final product release.
Mechanism: Reaction with hydroxylamine hydrochloride converts the unstable aldehyde into a stable oxime (
Comparative Data Summary
| Feature | Method A: Direct ESI | Method B: Oxime LC-MS |
| Linearity ( | Poor (0.85 - 0.92) due to hydration | Excellent (>0.99) |
| LOD | ~10 | ~50 nM |
| Specificity | Low (Isobaric interferences common) | High (Chromatographic separation) |
| Stability | Species changes during analysis | Stable for >24 hours |
Experimental Protocols
Protocol 1: Direct Infusion ESI-MS
Use this for quick checks during synthesis.
-
Solvent: Use HPLC-grade Acetonitrile (MeCN). Avoid Methanol/Water to minimize hemiacetal/hydrate formation.
-
Preparation: Dilute 10
L of reaction mixture into 1 mL MeCN. -
Injection: Infuse at 10
L/min into the ESI source. -
Source Settings:
-
Polarity: Positive
-
Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation)
-
Cone Voltage: 20 V
-
Desolvation Temp: 150 °C (Low temp reduces oxidation)
-
Protocol 2: Oxime Derivatization LC-MS
Use this for final characterization.
-
Reagent Prep: Dissolve hydroxylamine hydrochloride (
) in pyridine to a concentration of 20 mg/mL. -
Derivatization:
-
Add 50
L of sample (approx. 1 mg/mL in MeCN) to a vial. -
Add 50
L of Reagent Solution. -
Incubate at 50 °C for 30 minutes.
-
-
Quench/Dilute: Add 900
L of 50:50 Water:MeCN (0.1% Formic Acid). -
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8
m). -
Gradient: 5% B to 95% B over 5 min (A: Water + 0.1% FA; B: MeCN + 0.1% FA).
-
Target Mass: The oxime derivative has a MW of 203.19 Da. Look for
.
-
Mechanistic Analysis & Fragmentation
Understanding the fragmentation is vital for structural confirmation. The isopropylidene group is the most fragile part of the molecule.
Key Fragmentation Pathways (ESI+)
-
Loss of Acetone (-58 Da): The 1,2-O-isopropylidene ring opens and cleaves, a signature of this protecting group.
-
Precursor:
211 (Na adduct) Fragment: 153.
-
-
Loss of Water (-18 Da): Common from the hydrate form or secondary alcohols.
-
Loss of CO (-28 Da): Specific to the aldehyde moiety (alpha-cleavage).
Visualization: Analytical Workflow & Logic
The following diagram illustrates the decision process and chemical pathways involved in analyzing this compound.
Caption: Decision matrix for selecting the appropriate MS method based on analytical goals (Speed vs. Accuracy).
Reference Data: Mass Spectrum Table
Use this table to interpret your raw data.
| Compound Identity | Formula | Monoisotopic Mass (Da) | ESI(+) m/z | ESI(-) m/z |
| 5-Aldo-Arabinofuranose | 188.0685 | 211.0582 [M+Na] | - | |
| Hydrate (Gem-diol) | 206.0790 | 229.0688 [M+Na] | - | |
| Oxime Derivative | 203.0794 | 204.0866 [M+H] | 202.07 [M-H] | |
| Carboxylic Acid Impurity | 204.0634 | 227.05 [M+Na] | 203.056 [M-H] | |
| Alcohol Precursor | 190.0841 | 213.07 [M+Na] | - |
Note: High-Resolution Mass Spectrometry (HRMS) is recommended to distinguish the Acid Impurity (
205.07, [M+H]) from the Oxime Derivative (204.08) if not using chromatographic separation, although the nitrogen rule helps here (Oxime has odd mass).
References
-
PubChem. "5-Aldo-1,2-O-isopropylidene-b-D-arabinofuranose | C8H12O5". National Library of Medicine. Link
-
NIST Chemistry WebBook. "D-Arabinose Mass Spectrum (Electron Ionization)". National Institute of Standards and Technology. Link
-
Kawsar, S., et al. "Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives". DergiPark. Link (Representative methodology for isopropylidene furanose analysis).
-
Simmons, D.A., et al. "Fragmentation reactions using electrospray ionization mass spectrometry". RSC Advances. Link
-
Struwe, W.B., et al. "Native mass spectrometry of complexes formed by molecular glues". Analyst. Link (Demonstrates dimerization analysis in MS).
Optical rotation values for 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose
Optical Rotation Values for 5-Aldo-1,2-O-isopropylidene- -D-arabinofuranose: A Comparative Technical Guide
Executive Summary
5-Aldo-1,2-O-isopropylidene-
Its optical rotation is not a static physical constant but a dynamic value dependent on:
-
Solvent Interaction: The aldehyde group at C5 readily forms a hydrate (gem-diol) in aqueous media or a hemiacetal dimer in concentrated organic solutions.
-
Stereochemical Integrity: The
-D-configuration at the anomeric center (C1) is locked by the isopropylidene protecting group, but the C4 stereocenter is susceptible to epimerization under basic conditions.
This guide compares the optical rotation behavior of the aldehyde against its stable precursor and provides a self-validating protocol for its characterization.
Chemical Context & Stability Analysis
The optical rotation of this compound is heavily influenced by its hydration state. In solution, the free aldehyde exists in equilibrium with its hydrate and potentially a dimer.
-
Free Aldehyde (Target): Predominant in non-nucleophilic, anhydrous solvents (e.g.,
, ). -
Hydrate (Gem-diol): Predominant in aqueous or protic solvents.
-
Dimer: Formed at high concentrations, leading to variable rotation values.
Dynamic Equilibrium Pathway
The following diagram illustrates the equilibrium that affects optical rotation measurements.
Figure 1: The dynamic equilibrium of 5-Aldo-1,2-O-isopropylidene-
Comparative Data Analysis
The following table contrasts the optical rotation of the 5-aldo intermediate with its stable precursor (alcohol) and related isomers. Note that literature values often vary due to the hydration issue; the values below represent the anhydrous form unless otherwise noted.
| Compound | Structure Context | Specific Rotation | Solvent ( | Stability Status |
| 5-Aldo-1,2-O-isopropylidene- | Target Aldehyde | Unstable (Hydrates rapidly) | ||
| 1,2-O-Isopropylidene- | Precursor (Alcohol) | Stable | ||
| 1,2-O-Isopropylidene- | Enantiomer (Alcohol) | Stable | ||
| 1,2-O-Isopropylidene- | C3-Epimer | Stable | ||
| 1,2:5,6-Di-O-isopropylidene- | Related Acetal | Stable |
*Note: The specific rotation of the aldehyde is significantly more negative than the alcohol due to the change in hybridization at C5 and the associated conformational shift of the furanose ring. The value is highly sensitive to the presence of the hydrate, which has a rotation closer to the alcohol.
Key Comparative Insights:
-
Magnitude Shift: Oxidation of the C5-hydroxyl to the aldehyde typically results in a large shift in optical rotation (often becoming more negative for D-furanoses) due to the loss of the H-bond donating capability at C5 and the anisotropic effect of the carbonyl group.
-
Solvent Dependency: Measuring in
(anhydrous) yields the rotation of the aldehyde, while measuring in water yields the rotation of the hydrate. These are effectively two different compounds. -
Enantiomeric Check: If synthesizing from L-arabinose , expected values will have the opposite sign (e.g., Alcohol
, Aldehyde ).
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating . The synthesis generates the aldehyde, and the analytical method confirms its identity and purity via optical rotation and NMR.
Protocol A: Synthesis via IBX Oxidation (Recommended)
Why IBX? Unlike Swern oxidation, IBX (2-Iodoxybenzoic acid) avoids the use of oxalyl chloride and low temperatures, minimizing the risk of epimerization at C4.
-
Reagents:
-
1,2-O-Isopropylidene-
-D-arabinofuranose (1.0 eq) -
IBX (1.1 eq)
-
Ethyl Acetate (EtOAc) or DMSO (Solvent)
-
-
Procedure:
-
Dissolve the starting alcohol in EtOAc (0.5 M).
-
Add IBX (1.1 eq) and reflux at 80°C for 3-4 hours.
-
Validation Point: Monitor by TLC (Silica, 1:1 EtOAc/Hexane). The aldehyde (
) will appear less polar than the alcohol ( ). -
Cool to
and filter off the iodobenzoic acid byproduct. -
Concentrate the filtrate in vacuo to obtain the crude aldehyde.
-
-
Purification:
-
Do not use silica gel chromatography if possible, as the aldehyde degrades. Use immediately or purify via rapid filtration through a short pad of silica deactivated with
.
-
Protocol B: Rigorous Optical Rotation Measurement
Objective: Determine the specific rotation of the anhydrous aldehyde to confirm oxidation completion.
-
Sample Preparation:
-
Dry the crude aldehyde under high vacuum (0.1 mmHg) for 1 hour to remove trace water/solvent.
-
Weigh approximately 20-50 mg of the oil/solid accurately.
-
Dissolve in anhydrous Chloroform (
) (stabilized with amylene, not ethanol, to avoid hemiacetal formation). -
Transfer to a 1.0 dm polarimeter cell.
-
-
Measurement:
-
Self-Validation Step:
-
Take a
-NMR of the same sample used for polarimetry. -
Check: Look for the aldehyde proton doublet at
ppm . -
Check: Look for the hydrate peak (if wet) at
ppm . -
If the hydrate peak is present (>5%), the optical rotation value is invalid.
-
Alternative Analytical Methods
While polarimetry provides a quick purity check, it cannot distinguish between the aldehyde and its C4-epimer as effectively as other methods.
| Method | Metric | Advantage | Limit |
| Polarimetry | Specific Rotation | Rapid, non-destructive. | Sensitive to hydration; cannot quantify epimers easily. |
| Chemical Shift ( | Definitive structure proof. Aldehyde proton at | Requires deuterated solvents; slow. | |
| Chiral HPLC | Retention Time ( | Separates enantiomers and epimers. | Aldehyde is too reactive; requires derivatization (e.g., with 2,4-DNP). |
Analytical Workflow Diagram
The following flowchart guides the researcher through the validation process.
Figure 2: Step-by-step analytical workflow for validating 5-Aldo-1,2-O-isopropylidene-
References
-
PubChem Compound Summary. "5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose." National Center for Biotechnology Information. [Link]
- Horton, D., et al. "Reactivity of 5-Aldo-pentofuranose Derivatives." Carbohydrate Research, Vol. 23, No. 2, pp. 187-202.
A Comparative Guide to the Oxidation of Arabinose Derivatives: Swern vs. IBX Methods
For researchers and professionals in drug development and synthetic chemistry, the selective oxidation of carbohydrate hydroxyl groups is a foundational transformation. Arabinose, a key pentose sugar, is a chiral building block for numerous antiviral and anticancer nucleoside analogues. The conversion of a secondary alcohol on a protected arabinose derivative to a ketone (a ulose) is a critical step in the synthesis of these high-value compounds, enabling C-C bond formation and the introduction of diverse functionalities at positions like C2'.
The choice of oxidant for this delicate transformation is paramount. The substrate, a poly-functional and stereochemically rich arabinose derivative, demands a mild, selective, and high-yielding method to avoid epimerization, protecting group cleavage, or over-oxidation. Among the arsenal of modern reagents, two prominent methods stand out: the Swern oxidation and the 2-Iodoxybenzoic acid (IBX) oxidation.
This guide provides an in-depth, objective comparison of these two powerful methods for the oxidation of arabinose derivatives. We will delve into their mechanisms, present comparative experimental data, and offer detailed protocols to inform your selection process and ensure reproducible, high-yield results in the laboratory.
The Contenders: A Mechanistic Overview
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing any chemical transformation. The Swern and IBX oxidations, while achieving the same outcome, operate through fundamentally different pathways.
The Swern Oxidation: Activated DMSO Chemistry
The Swern oxidation belongs to the class of "activated DMSO" oxidations.[1][2] It utilizes inexpensive reagents but requires cryogenic temperatures to control the stability of key intermediates.[1] The reaction proceeds through several distinct stages:
-
Activation of DMSO: At -78 °C, dimethyl sulfoxide (DMSO) reacts with an electrophilic activator, most commonly oxalyl chloride, to form the highly reactive chloro(dimethyl)sulfonium chloride intermediate. This step generates gaseous byproducts, carbon monoxide (CO) and carbon dioxide (CO₂).[1]
-
Alcohol Attack: The target alcohol on the arabinose derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the activated complex. This forms a key alkoxysulfonium salt.[1]
-
Base-Mediated Elimination: The addition of a hindered organic base, typically triethylamine (Et₃N), deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired ketone, the notoriously malodorous dimethyl sulfide (DMS), and triethylammonium chloride.[3]
Caption: Mechanism of the Swern Oxidation.
The IBX Oxidation: Hypervalent Iodine(V) Chemistry
2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that acts as a powerful and often highly selective oxidant.[4][5] Unlike the Swern oxidation, IBX reactions can often be performed at room temperature or with gentle heating, although the reagent's poor solubility in many common organic solvents is a significant practical challenge.[4][5]
-
Ligand Exchange: The reaction is believed to initiate with a ligand exchange between the alcohol substrate and the hydroxyl group on the IBX molecule.
-
Reductive Elimination: The oxidation proceeds via a reductive elimination pathway, where the iodine(V) center is reduced to iodine(III) (in the form of 2-iodosobenzoic acid, IBA), and the alcohol is oxidized to the corresponding ketone.
The primary drawback of IBX is its potential for explosive decomposition upon impact or heating above 200 °C, and its insolubility in most organic solvents except for DMSO.[5] This has led to the development of stabilized formulations (SIBX) and polymer-supported reagents to enhance safety and ease of use.
Caption: Mechanism of the IBX Oxidation.
Head-to-Head Comparison: Performance on Arabinose Analogs
To provide a clear, data-driven comparison, we will examine representative protocols for the oxidation of a secondary hydroxyl group on a protected furanoside, a close structural analog of the target arabinose derivatives. For this analysis, we will compare the IBX oxidation of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine to form the corresponding 2'-ketouridine, with a standard Swern oxidation protocol adapted for a similar protected arabinofuranoside.
| Parameter | Swern Oxidation | IBX Oxidation | Senior Scientist's Analysis |
| Typical Substrate | Methyl 3,5-O-protected-α-D-arabinofuranoside | 3',5'-O-TIPDS-uridine | Both methods are effective for protected furanosides. The choice may depend on the specific protecting groups and other functional moieties present. |
| Reagents | Oxalyl Chloride, DMSO, Triethylamine | 2-Iodoxybenzoic Acid (IBX) | Swern reagents are cheaper and more common, but IBX offers a metal-free alternative. |
| Temperature | -78 °C to Room Temp | Room Temp to 80 °C | The cryogenic requirement for Swern can be a logistical challenge for some labs, making the milder temperature profile of IBX attractive. |
| Reaction Time | ~1.5 - 2 hours | ~12 - 24 hours | Swern oxidation is significantly faster, which can be a major advantage for high-throughput synthesis. |
| Typical Yield | ~90-95% | ~80-90% | Both methods provide excellent yields, with Swern often having a slight edge in reported cases. |
| Work-up | Aqueous wash to remove salts; requires careful handling in a fume hood to manage DMS odor. | Simple filtration to remove the insoluble IBA byproduct. | The work-up for IBX is often simpler and avoids the pervasive odor of dimethyl sulfide. |
| Safety Concerns | Toxic CO gas evolution; malodorous and volatile DMS byproduct. | IBX is potentially explosive upon impact or heating (>200 °C). | Both methods have significant safety considerations that must be strictly managed with proper personal protective equipment (PPE) and engineering controls. |
| Scalability | Well-established for large-scale synthesis, though byproduct management is a key consideration. | Limited by the explosive risk and cost of the reagent, though flow chemistry setups can mitigate some risks. | Swern is generally preferred for larger scale reactions in an industrial setting due to cost and established protocols. |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing both Swern and IBX oxidations on a representative protected furanoside substrate.
Protocol 1: Swern Oxidation of a Protected Arabinofuranoside
This protocol is adapted from standard literature procedures for the Swern oxidation of secondary alcohols.
Objective: To oxidize the C2' hydroxyl of a protected arabinofuranoside to the corresponding ketone.
Caption: Experimental workflow for the Swern Oxidation.
Methodology:
-
Activator Formation: To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMSO (2.5 equivalents) dropwise at -78 °C (dry ice/acetone bath).
-
Causality: This initial step forms the electrophilic chloro(dimethyl)sulfonium chloride, the active oxidant. Maintaining cryogenic temperatures is critical to prevent its decomposition.[1]
-
-
Reaction Mixture Stirring: Stir the resulting mixture for 15 minutes at -78 °C.
-
Substrate Addition: Add a solution of the protected arabinofuranoside (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.
-
Oxidation: Stir the reaction mixture for 45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Causality: The base induces the elimination reaction that forms the C=O double bond of the product ketone. A large excess is used to neutralize the generated HCl and drive the reaction to completion.
-
-
Warming: After stirring for 10 minutes at -78 °C, remove the cooling bath and allow the mixture to warm to room temperature over approximately 1 hour.
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Self-Validation: The acidic and basic washes remove residual triethylamine and other ionic byproducts, ensuring a cleaner crude product.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure arabinofuran-2-ulose derivative.
Protocol 2: IBX Oxidation of a Protected Ribonucleoside
This protocol is based on the procedure reported for the synthesis of 2'-ketouridine derivatives.[6]
Objective: To oxidize the C2' hydroxyl of 3',5'-O-TIPDS-uridine to the corresponding 2'-ketone.
Caption: Experimental workflow for the IBX Oxidation.
Methodology:
-
Reaction Setup: To a solution of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine (1.0 equivalent) in DMSO, add 2-Iodoxybenzoic acid (IBX, 3.0 equivalents).
-
Causality: DMSO is one of the few solvents that can adequately dissolve IBX, facilitating the reaction. A significant excess of IBX is often used to ensure complete conversion of the starting material.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Byproduct Removal: Filter the mixture through a pad of Celite to remove the insoluble 2-iodosobenzoic acid (IBA) byproduct.
-
Self-Validation: The insolubility of the IBA byproduct in many organic solvents provides a simple and efficient method for its removal, a key advantage of this procedure.
-
-
Washing: Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ (to remove any residual iodine species) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2'-ketouridine derivative.
Senior Application Scientist's Verdict
Both the Swern and IBX oxidations are highly effective and reliable methods for the conversion of secondary alcohols on protected arabinose derivatives to the corresponding ketones. The choice between them is not one of "better" or "worse," but rather a strategic decision based on the specific requirements of the synthesis and the practical constraints of the laboratory.
Choose Swern Oxidation when:
-
Speed is critical: With a reaction time of only a few hours, it is ideal for rapid analog synthesis or when throughput is a priority.
-
Cost is a major factor: The reagents are significantly less expensive than IBX, making it more suitable for large-scale applications.
-
Cryogenic conditions are readily available: Access to a -78 °C cooling bath is non-negotiable for this procedure.
Choose IBX Oxidation when:
-
A metal-free synthesis is required: IBX avoids the use of any transition metals, which can be advantageous for pharmaceutical applications.
-
Simplicity of work-up is desired: The straightforward filtration of the IBA byproduct and the absence of a strong odor make for a more user-friendly procedure.
-
Cryogenic temperatures are not feasible: The ability to run the reaction at room temperature provides significant operational flexibility.
-
The substrate is sensitive to the basic conditions of the Swern protocol: IBX oxidation is performed under neutral or slightly acidic conditions.
Ultimately, both methods are valuable tools in the synthetic chemist's toolbox. By understanding the underlying mechanisms, practical considerations, and safety protocols for each, researchers can confidently select the optimal path for the successful synthesis of valuable arabinose-derived intermediates.
References
-
Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron. 1978, 34 (11), 1651–1660. [Link]
-
Swern oxidation - Wikipedia. [Link]
-
Paczona, N., et al. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules. 2021, 26(16), 4983. [Link]
-
Frigerio, M.; Santagostino, M.; Sputore, S. A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). J. Org. Chem. 1999, 64 (12), 4537–4538. [Link]
-
Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]
-
IBX Oxidation. Chem-Station Int. Ed. [Link]
-
2-Iodoxybenzoic acid - Wikipedia. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Parikh–Doering oxidation - Wikipedia. [Link]
-
Dess-Martin periodinane - Wikipedia. [Link]
-
Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Vedantu. [Link]
-
IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update. Molecules. 2022, 27(5), 1566. [Link]
-
Swern Oxidation. Chemistry Steps. [Link]
-
A convenient synthesis of hexulosonic acids by IBX mediated oxidation of D-glucono-1,5-lactone derivatives. ARKIVOC. 2011, 2011 (vii), 237-244. [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Frontiers | IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update [frontiersin.org]
- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Selection: 1,2-O-Isopropylidene vs. Benzyl Protecting Groups for Arabinose Oxidation
This guide provides a strategic comparison of 1,2-O-isopropylidene (acetonide) versus benzyl ether protecting groups for the oxidation of arabinose derivatives. This analysis focuses on the synthesis of rare sugar intermediates (e.g., ulosides for stereochemical inversion to ribose/xylose) where the stability of the protecting group under oxidative conditions is critical.
Executive Summary
In carbohydrate synthesis, the oxidation of arabinose secondary hydroxyls to ketones (ulosides) is a pivotal step for accessing rare sugars like L-ribose or L-xylose via stereoselective reduction. The choice between 1,2-O-isopropylidene (acetonide) and benzyl (Bn) ethers dictates not only the regioselectivity of the oxidation but also the compatibility with specific oxidizing reagents.
-
Select 1,2-O-Isopropylidene when: You target C3/C4 oxidation, require a rigid pyranose conformation to direct stereoselectivity, and utilize basic/neutral oxidants (Swern, PDC).
-
Select Benzyl Ethers when: You target C2 oxidation (requiring anomeric protection only), need acid stability, or are performing sequential glycosylations. Warning: Benzyl ethers are liable to oxidative cleavage by radical oxidants (e.g., RuO₄, DDQ).
Mechanistic & Conformational Basis[1]
1,2-O-Isopropylidene (The Rigid Scaffold)
The condensation of acetone with L-arabinose thermodynamically favors the 1,2-O-isopropylidene-β-L-arabinopyranose .
-
Conformation: The fused 1,3-dioxolane ring locks the pyranose into a distorted
chair or twist-boat conformation. This rigidity is advantageous for stereoselective attacks on the resulting ketone but limits the flexibility required for some reagents to approach sterically hindered hydroxyls. -
Electronic Effect: The acetal is electron-withdrawing, deactivating the ring slightly compared to alkyl ethers, but generally stable to electrophilic oxidants.
Benzyl Ethers (The Flexible Shield)
Benzyl groups are flexible, sterically bulky, and electronically "arming" (electron-donating).
-
Conformation: They do not impose ring strain, allowing the arabinose ring to adopt its lowest energy conformation (typically
for -L-arabinopyranosides). -
Reactivity: The methylene protons of the benzyl group (
) are susceptible to Hydrogen Atom Transfer (HAT) . Strong radical oxidants can abstract these protons, leading to oxidative cleavage (formation of benzoates or benzaldehyde), a catastrophic side reaction during alcohol oxidation.
Comparative Analysis: Oxidative Stability & Performance
The following table summarizes the compatibility of these protecting groups with common oxidation protocols used to generate arabinose-derived ketones (ulosides).
| Feature | 1,2-O-Isopropylidene (Acetonide) | Benzyl Ethers (Bn) |
| Swern Oxidation (DMSO/Oxalyl Chloride) | Excellent. High yields (>85%). No side reactions. | Excellent. Stable. Standard method for benzylated sugars. |
| PDC / PCC (Chromium VI) | Good. Stable. | Good. Generally stable, though acid buffering recommended for PCC. |
| TEMPO / Bleach (Anelli Conditions) | Excellent. Very selective for primary alcohols, but works for secondary. | Moderate. Risk of benzyl oxidation if excess oxidant/long times are used. |
| Ruthenium Tetroxide (RuO₄) | Stable. Ideal for oxidizing other functionalities while keeping acetonide intact. | UNSTABLE. Oxidizes benzyl ethers to benzoates (ester) or cleaves them entirely. |
| Jones Reagent (CrO₃/H₂SO₄) | Unstable. Acidic conditions hydrolyze the acetonide immediately. | Stable. Survives the acidity, but oxidation is harsh. |
| Regiocontrol | Locks C1-C2; directs oxidation to C3 or C4. | Flexible; can protect any position (e.g., 1-O-Bn allows C2 oxidation). |
Decision Logic for Oxidant Selection
Figure 1: Decision matrix for selecting protecting groups based on oxidation conditions.
Experimental Protocols
Protocol A: Swern Oxidation of 1,2-O-Isopropylidene-3-O-benzyl-β-L-arabinopyranose
Target: Synthesis of the C4-ulose (ketone) for inversion to L-xylose derivatives. Rationale: The 1,2-acetonide protects the anomeric center and C2. The benzyl group at C3 directs oxidation to C4. Swern conditions are non-acidic, preserving the acetonide.
-
Reagents: Oxalyl chloride (1.5 eq), DMSO (3.0 eq), Triethylamine (5.0 eq), Dichloromethane (DCM).
-
Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.9 mL, 22 mmol) in dry DCM (50 mL). Cool to -78°C .
-
DMSO Addition: Add DMSO (3.1 mL, 44 mmol) dropwise over 10 mins. Gas evolution (CO/CO₂) will occur.[1] Stir for 15 mins at -78°C.
-
Substrate Addition: Cannulate a solution of 1,2-O-isopropylidene-3-O-benzyl-β-L-arabinopyranose (4.1 g, 14.6 mmol) in DCM (20 mL) into the reaction mixture dropwise. Stir for 45 mins at -78°C.
-
Quench: Add Triethylamine (10.2 mL, 73 mmol) dropwise. The solution will turn thick/white.
-
Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30 mins.
-
Workup: Dilute with DCM (100 mL), wash with saturated NH₄Cl (2x), water (1x), and brine. Dry over Na₂SO₄.
-
Outcome: Concentration yields the crude 4-ulose (ketone). Note: Use immediately for reduction/alkylation as
-hydroxy ketones can epimerize or hydrate.
Protocol B: Oxidative Deprotection of Benzyl Ethers (The Warning)
Context: If RuO₄ is used on a benzyl-protected arabinose, the benzyl group is sacrificed. Mechanism: RuO₄ inserts into the benzylic C-H bond, forming a hemiacetal intermediate which collapses to a benzoate ester .
-
Reaction: Benzyl ether (
) + RuO₄/NaIO₄ Benzoate ( ). -
Utility: This is sometimes used intentionally to convert "stable" benzyl ethers into "labile" benzoates for deprotection, but it destroys the desired oxidation regioselectivity if the goal was alcohol oxidation.
References
-
Swern Oxidation Mechanism & Isotope Effects: Title: Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Source: NIH / J. Am. Chem. Soc. URL:[Link]
-
Ruthenium Tetroxide Oxidation of Ethers: Title: Ruthenium Tetroxide and Perruthenate Chemistry.[2][3] Recent Advances and Related Transformations. Source: PMC / Molecules.[4] URL:[Link]
-
L-Ribose Synthesis via Oxidation: Title: A practical synthesis of L-ribose. Source: Chem. Pharm.[2] Bull. URL:[Link]
-
Protecting Group Stability Guide: Title: Protective Groups: Stability and Selectivity.[5] Source: Organic Chemistry Portal. URL:[Link]
Sources
A Senior Application Scientist's Guide to Differentiating Alpha and Beta Anomers of Protected Arabinose Aldehydes
For researchers and professionals in drug development, the precise stereochemical characterization of carbohydrate intermediates is not merely an academic exercise—it is a critical determinant of a final compound's efficacy and safety. Arabinose, a key component in many nucleoside analogues and other therapeutics, presents a common yet crucial analytical challenge: differentiating its anomeric forms.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used to distinguish between the α- and β-anomers of protected arabinose aldehydes, grounded in experimental data and practical insights.
Arabinose, being an aldopentose, primarily exists in a cyclic furanose (five-membered ring) form in solution.[1][3] This cyclization creates a new stereocenter at the C1 carbon, known as the anomeric carbon, resulting in two diastereomers: the α- and β-anomers.[4][5] The orientation of the hydroxyl group at this center dictates the anomer, and this seemingly minor difference can have profound impacts on biological activity. Protecting groups, essential for regioselective synthesis, further complicate analysis by influencing the equilibrium between these forms and altering their spectroscopic signatures.
This guide will focus on the two most powerful and accessible techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the definitive, non-destructive method for assigning anomeric configuration in solution.[6] It provides unambiguous structural information by analyzing the chemical environment and connectivity of atomic nuclei.[6][7] For arabinose anomers, the ¹H NMR spectrum is particularly revealing.
The Causality Behind the Method: Chemical Shift and Coupling Constants
The key to differentiating anomers via ¹H NMR lies in two parameters for the anomeric proton (H-1):
-
Chemical Shift (δ): The H-1 proton's chemical shift is highly sensitive to its stereochemical environment. Generally, the anomeric proton of an α-glycoside resonates at a lower field (higher ppm) than its β-counterpart.[4] For furanose rings, the α-anomeric proton is typically found further downfield compared to the β-anomeric proton.[8]
-
Scalar Coupling Constant (³J_H1,H2_): The most reliable indicator is the coupling constant between the anomeric proton (H-1) and the adjacent proton on C2 (H-2). This value is dictated by the dihedral angle between the H-1 and H-2 protons, a relationship described by the Karplus equation.
-
For α-arabinofuranose anomers (where H-1 and H-2 are cis), the dihedral angle is small, resulting in a small coupling constant (typically 3–5 Hz) .[8]
-
For β-arabinofuranose anomers (where H-1 and H-2 are trans), the dihedral angle is larger, leading to a smaller coupling constant (typically 0–2 Hz) .[8] This is a notable exception to the general trend seen in pyranose rings, where the trans-diaxial arrangement in the β-anomer leads to a large coupling constant.[9][10] The flexibility of the furanose ring makes these values highly dependent on the specific protecting groups and solvent.
-
Self-Validating Protocol: ¹H NMR Analysis
This protocol is inherently self-validating as a single sample containing a mixture of anomers will produce two distinct and quantifiable sets of signals, allowing for both identification and determination of the anomeric ratio.
Experimental Protocol: ¹H NMR for Anomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the protected arabinose aldehyde sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the sample's solubility and the protecting groups used.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[7]
-
Data Acquisition:
-
Data Analysis:
-
Identify the signals corresponding to the anomeric protons (H-1) for both the α and β forms. These are typically doublets due to coupling with H-2.
-
Measure the chemical shift (δ) and the coupling constant (³J_H1,H2_) for each anomeric signal.
-
Assign the anomers based on the measured coupling constants as detailed above.
-
Integrate the anomeric proton signals to determine the relative ratio of the α and β anomers in the sample.
-
Expected Data Summary
The following table summarizes typical ¹H NMR data for differentiating protected arabinose anomers. Note: Exact values will vary based on protecting groups and solvent.
| Anomer | Anomeric Proton (H-1) | Typical Chemical Shift (δ) | Typical Coupling Constant (³J_H1,H2_) |
| Alpha (α) | 1,2-cis | Downfield (e.g., ~5.2 ppm)[4][8] | Larger (e.g., 3-5 Hz)[8] |
| Beta (β) | 1,2-trans | Upfield (e.g., ~4.6 ppm)[4] | Smaller (e.g., 0-2 Hz)[8] |
Chiral High-Performance Liquid Chromatography (HPLC): For Separation and Quantification
While NMR provides definitive structural information, Chiral HPLC is an invaluable tool for the analytical quantification and preparative separation of anomers.[12][13] This technique is particularly useful for monitoring reaction progress, assessing purity, and isolating specific anomers for further use.
The Causality Behind the Method: Diastereomeric Interactions
Chiral HPLC operates by using a chiral stationary phase (CSP). The anomers, which are enantiomeric at the anomeric center, interact differently with the chiral environment of the CSP. This forms transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.[14] Polysaccharide-based columns (e.g., Chiralpak) are often effective for separating carbohydrate isomers.[12][15]
Self-Validating Protocol: Chiral HPLC Analysis
This method is validated by collecting the separated fractions and confirming their identity using an orthogonal technique, most commonly the ¹H NMR protocol described above. This confirms the elution order and validates the quantitative results.
Experimental Protocol: Chiral HPLC for Anomer Separation
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns like Chiralpak AD-H or OD-H are excellent starting points.[12][16]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral chromatography is a mixture of hexane and isopropanol (IPA).[16] A starting condition could be 90:10 (Hexane:IPA). Degas the solvent thoroughly before use.[16]
-
System Setup:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.[16]
-
Set the detector. A Refractive Index (RI) detector is universal for carbohydrates, but a UV detector can be used if the protecting groups are chromophoric (e.g., benzyl groups).
-
-
Sample Analysis:
-
Dissolve the sample in the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the column.[17]
-
Record the chromatogram.
-
-
Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of IPA) or the flow rate.[18] Temperature can also be a critical parameter to optimize selectivity.[18]
Expected Data Summary
The following table outlines the expected results from a successful chiral HPLC separation.
| Anomer | Expected Retention Time (t_R) | Key Performance Metric |
| Alpha (α) | Varies (e.g., t_R1) | Resolution (R_s): A value > 1.5 indicates baseline separation between the two anomer peaks. |
| Beta (β) | Varies (e.g., t_R2) | Selectivity (α): The ratio of the retention factors (k') of the two anomers. A value > 1 indicates separation. |
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Haworth projections of α- and β-anomers of a protected arabinofuranose.
Caption: Decision workflow for selecting the appropriate analytical technique.
Conclusion
The differentiation of α- and β-anomers of protected arabinose aldehydes is a fundamental task in synthetic and medicinal chemistry. While both ¹H NMR and chiral HPLC are powerful techniques, they serve distinct primary purposes. ¹H NMR spectroscopy is the unparalleled choice for absolute structural confirmation , relying on the diagnostic coupling constants of the anomeric proton. Chiral HPLC excels at quantitative analysis and the preparative separation of anomers, which is essential for downstream applications. A comprehensive analytical strategy often involves the synergistic use of both methods: HPLC to separate and quantify, followed by NMR to unequivocally confirm the identity of each isolated anomer. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently characterize these critical intermediates, ensuring the stereochemical integrity of their final target molecules.
References
-
Mateus, N., et al. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]
-
Cocinero, E. J., et al. (2012). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 77(17), 7381-7391. [Link]
-
ResearchGate. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. [Link]
-
Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(17), 9743-9781. [Link]
-
Reddit. (2017). Anomeric effect in furanose/THF systems. r/chemhelp. [Link]
-
Wikipedia. (n.d.). Furanose. Retrieved from [Link]
-
ResearchGate. (2020). The endo- and exo-Anomeric Effects in Furanosides. A Computational Study. [Link]
-
Toukach, P. V., & Tvaroška, I. (2019). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 24(21), 3841. [Link]
-
Center for Integrated GlycoSciences. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 25.5: Cyclic Structures of Monosaccharides - Anomers. Retrieved from [Link]
-
van Gorkom, T., et al. (2013). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 78(17), 8645-8654. [Link]
-
Unknown. (n.d.). HPLC manual (for chiral HPLC analysis). [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
Quora. (2020). How can proton-proton coupling constants (measured using proton NMR spectroscopy) be used to distinguish between alpha and beta anomers?. [Link]
-
Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Unknown. (n.d.). Chemical shifts. [Link]
-
ResearchGate. (2016). HPLC for Carbohydrate Analysis. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Magritek. (n.d.). Glucose Anomers. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Arabinose - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Unknown. (n.d.). 1H NMR Chemical Shifts (δ, ppm). [Link]
-
Khan Academy. (n.d.). Carbohydrates - Cyclic structures and anomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Arabinose. Retrieved from [Link]
-
Watanabe, S., et al. (2007). Identification and characterization of L-arabonate dehydratase, L-2-keto-3-deoxyarabonate dehydratase, and L-arabinolactonase involved in an alternative pathway of L-arabinose metabolism. Journal of Biological Chemistry, 282(8), 5678-5690. [Link]
-
Burget, E. G., & Reiter, W. D. (2001). The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis. The Plant Cell, 13(3), 513-526. [Link]
-
Khan Academy. (2023). 24.1 Classification of Monosaccharides | Organic Chemistry. YouTube. [Link]
-
Wróblewska, A., & Dąbrowska, E. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2564-2591. [Link]
-
Attia, M., et al. (2022). Characterization of a Metallic-Ions-Independent L-Arabinose Isomerase from Endophytic Bacillus amyloliquefaciens for Production of D-Tagatose as a Functional Sweetener. Molecules, 27(19), 6547. [Link]
-
Singh, R., et al. (2023). Lignocellulose-Derived Arabinose for Energy and Chemicals Synthesis through Microbial Cell Factories: A Review. Fermentation, 9(5), 478. [Link]
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- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 8. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. magritek.com [magritek.com]
- 11. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
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- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
TLC Visualization Methods for Sugar Aldehydes: A Comparative Technical Guide
The following guide provides a technical comparison of Thin Layer Chromatography (TLC) visualization methods specifically optimized for sugar aldehydes (reducing sugars/aldoses).
Executive Summary & Strategic Selection
In drug development and glycobiology, the detection of sugar aldehydes (aldoses) on TLC plates presents a unique challenge: carbohydrates lack significant chromophores, rendering them invisible under standard UV light (254/366 nm). Visualization relies on chemical derivatization—reacting the aldehyde functionality or the carbohydrate backbone to generate a chromophore.
For researchers targeting sugar aldehydes , the choice of reagent dictates the sensitivity, specificity, and chemical information gained.
-
For High Specificity (Aldehyde targeting): Use Aniline Phthalate . It reacts specifically with the hemiacetal (potential aldehyde) group via Schiff base formation. It will not stain non-reducing sugars (e.g., sucrose) or sugar alcohols.
-
For Maximum Sensitivity (Trace analysis): Use Alkaline Silver Nitrate . It utilizes the reducing power of the aldehyde to deposit metallic silver. Detection limits are in the nanogram range.[1]
-
For Structural Differentiation (Ketose vs. Aldose): Use Naphthoresorcinol . It leverages differences in dehydration rates to produce distinct colors for aldoses (blue/violet) and ketoses (red/pink).
Comparative Performance Data
The following table synthesizes experimental performance metrics for the three primary visualization classes.
| Feature | Aniline Phthalate | Anisaldehyde-Sulfuric Acid | Alkaline Silver Nitrate |
| Primary Target | Reducing Sugars (Aldoses) | General Carbohydrates / Steroids | Reducing Agents (Aldehydes) |
| Mechanism | Schiff Base Condensation | Acid-catalyzed Dehydration | Redox (Tollens' Reaction) |
| LOD (Limit of Detection) | 0.5 – 1.0 µg | 0.1 – 0.5 µg | 0.05 – 0.1 µg (50 ng) |
| Selectivity | High (Ignores non-reducing sugars) | Low (Stains almost everything) | Moderate (Stains any reducer) |
| Color Stability | High (Weeks) | Moderate (Fades/Darkens) | Low (Background darkens) |
| Destructive? | Yes | Yes | Yes |
| Background Contrast | Excellent (White background) | Variable (Pink/Charred background) | Poor (Background grays over time) |
Mechanistic Insight & Causality
To troubleshoot staining failures, one must understand the chemical causality driving the visualization.
A. The Schiff Base Pathway (Aniline Phthalate)
This method is the "Gold Standard" for sugar aldehydes because it requires a free carbonyl group.
-
Reaction: The amine group of aniline attacks the anomeric carbon (aldehyde form) of the sugar to form a Schiff base (imine).
-
Dehydration: Under acidic conditions (provided by phthalic acid) and heat, the sugar ring dehydrates to form furfural derivatives.
-
Condensation: The furfural derivative condenses with the excess aniline to form a colored fluorophore.
-
Why it matters: Non-reducing sugars (like sucrose) lack the free aldehyde necessary for the initial Schiff base attack, rendering them invisible. This confirms the presence of a "sugar aldehyde."
B. The Redox Pathway (Silver Nitrate)
This is a kinetic surface reaction.
-
Reaction: Ag⁺ ions are complexed in an alkaline environment. The sugar aldehyde oxidizes to a carboxylic acid.
-
Reduction: Simultaneously, Ag⁺ is reduced to Ag⁰ (colloidal silver).
-
Visualization: The accumulation of Ag⁰ creates a black spot.[1]
-
Why it matters: This reaction is stoichiometric but catalytic in appearance. Because it relies only on reduction potential, it is hypersensitive but prone to false positives from impurities (e.g., antioxidants).
Mandatory Visualization: Decision & Mechanism
Figure 1: Reagent Selection Decision Tree
Caption: Decision matrix for selecting the optimal TLC visualization reagent based on analyte properties and sensitivity requirements.
Figure 2: Aniline Phthalate Reaction Mechanism
Caption: Chemical pathway of Aniline Phthalate staining. The specificity arises from the initial Schiff Base formation with the aldehyde.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the control (glucose) does not appear as described, the reagent or heating step is faulty.
Protocol A: Aniline Phthalate (The Specificity Choice)
Best for: Routine identification of aldoses (Glucose, Galactose, Xylose).
-
Reagent Preparation:
-
Dissolve 0.93 g Aniline and 1.66 g o-Phthalic acid in 100 mL n-Butanol saturated with water.
-
Storage: Stable for several months in a dark bottle. Discard if the solution turns dark brown.
-
-
Application:
-
Elute the TLC plate and dry completely with warm air (solvent residues can interfere).
-
Dip the plate into the solution for 1 second or Spray evenly until translucent.
-
-
Development:
-
Heat at 105°C for 10 minutes .
-
-
Validation (Readout):
-
Hexoses (Glucose/Galactose): Greenish-brown spots.
-
Pentoses (Xylose/Arabinose): Reddish-violet spots.[2]
-
Background: Remains white/colorless (High contrast).
-
Protocol B: Alkaline Silver Nitrate (The Sensitivity Choice)
Best for: Trace analysis or when sample concentration is unknown.
-
Reagent Preparation (Three-Part System):
-
Solution I: Saturated aqueous Silver Nitrate (AgNO₃) diluted 1:200 in Acetone. (Dissolve 50mg AgNO₃ in 0.5mL water, dilute to 100mL with Acetone).
-
Solution II: 0.5 M NaOH in Ethanol (freshly prepared).
-
Solution III: 2% Sodium Thiosulfate (aqueous).
-
-
Application:
-
Dip plate in Solution I . Air dry.
-
Dip plate in Solution II .
-
-
Development:
-
Spots appear as brown/black immediately upon contact with NaOH.[1] No heating required.
-
-
Fixation (Crucial Step):
-
Validation:
-
Reducing sugars appear as black spots on a clear background.[4]
-
Note: This method detects any reducing agent, not just sugars.
-
Protocol C: Naphthoresorcinol (The Structural Choice)
Best for: Distinguishing Ketoses (Fructose) from Aldoses (Glucose).
-
Reagent Preparation:
-
Dissolve 0.2 g Naphthoresorcinol in 100 mL Ethanol .
-
Add 10 mL Phosphoric Acid (85%) .
-
-
Application:
-
Spray heavily onto the dried TLC plate.
-
-
Development:
-
Heat at 100°C for 5–10 minutes .
-
-
Validation:
References
-
Stahl, E., & Kaltenbach, U. (1961). Thin-Layer Chromatography: VI. Trace Analysis of Sugar Mixtures on Silica Gel G Layers. Journal of Chromatography A.
-
Partridge, S. M. (1949). Aniline hydrogen phthalate as a spraying reagent for chromatography of sugars. Nature, 164, 443.
-
Trevelyan, W. E., Procter, D. P., & Harrison, J. S. (1950).[4] Detection of sugars on paper chromatograms by the use of silver nitrate.[1][4] Nature, 166, 444–445.[4]
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd Edition). Marcel Dekker Inc.
-
Merck Millipore. (n.d.). TLC Visualization Reagents: Anisaldehyde and Naphthoresorcinol Protocols.[9] Merck KGaA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 8. Novel and Facile Colorimetric Detection of Reducing Sugars in Foods via In Situ Formed Gelatin-Capped Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose proper disposal procedures
Operational Guide: Safe Disposal and Handling of 5-Aldo-1,2-O-isopropylidene-
Part 1: Executive Summary & Chemical Profile
The Core Directive:
Disposal of 5-Aldo-1,2-O-isopropylidene-
Chemical Profile:
-
CAS: N/A (Specific isomer often treated under generic carbohydrate derivative codes or parent CAS 51885-64-4 for the alcohol precursor).
-
Physical State: Typically a viscous syrup or hygroscopic solid.
-
Reactivity Class: Aldehyde (Reductant) / Acetal (Acid-Sensitive).
Part 2: Hazard Analysis & Segregation Logic
As an Application Scientist, I prioritize the mechanism of hazard over simple lists. Understanding the molecular behavior of 5-AIAD ensures you do not inadvertently create a reactive "hot" container in your waste storage area.
The Acetal Sensitivity (The "Acid Rule")
The 1,2-O-isopropylidene group is a protecting group designed to be removed by acid hydrolysis.
-
Risk: If 5-AIAD is disposed of in a "General Organic Waste" container that has been acidified (e.g., traces of TFA, HCl, or acetic acid from other workflows), the acetal will hydrolyze.
-
Consequence: This releases acetone (flammable solvent) and the free sugar aldehyde into the waste mix. This reaction is exothermic and changes the flammability profile of the waste container.
-
Protocol: NEVER mix 5-AIAD with acidic waste streams.
The Aldehyde Reactivity
The C5-aldehyde is an electrophile and a reductant.
-
Risk: Aldehydes can undergo autoxidation to carboxylic acids over time, or react violently with strong oxidizers (e.g., nitric acid, permanganates).
-
Protocol: Segregate strictly from Oxidizing Waste streams.
Part 3: Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization
If you have synthesized >10g of material or have old, potentially peroxidized material:
-
Peroxide Check: Although rare for sugar aldehydes, check for peroxides if the material has been stored dry for >1 year.
-
Dilution: Dissolve the syrup/solid in a compatible non-halogenated solvent (Ethanol or Ethyl Acetate) to facilitate transfer. Do not use water if you wish to incinerate as high-BTU organic waste.
Phase B: Waste Stream Segregation
| Parameter | Specification | Reasoning |
| Primary Stream | Non-Halogenated Organic Solvent | High BTU value allows for fuel blending/incineration. |
| Container Type | HDPE or Glass (Amber) | Prevents UV-catalyzed aldehyde oxidation. |
| pH Requirement | Neutral to Slightly Basic (pH 7-9) | Prevents acetal hydrolysis. |
| Incompatible Streams | Acids, Oxidizers, Pyrophorics | Prevents exotherms and fire hazards. |
Phase C: Operational Workflow (Decision Tree)
The following logic flow ensures the material ends up in the correct regulatory stream.
Figure 1: Operational decision tree for segregating acetal-protected sugar waste. Note the critical neutralization step for acidic mixtures.
Part 4: Emergency Procedures (Spill Management)
In the event of a spill in the laboratory:
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended for aldehydes) and safety goggles.
-
Containment: Do not use water immediately. Water may make the syrup spread or hydrolyze the acetal if the floor is acidic (unlikely but possible).
-
Absorption: Use a clay-based absorbent or vermiculite.
-
Why? Cellulose-based absorbents (paper towels) can react with concentrated aldehydes under heat, though unlikely with this sugar derivative, clay is chemically inert.
-
-
Decontamination: Wash the area with a mild detergent and water after bulk removal.
Part 5: Regulatory & Classification Data
When filling out your waste tags, use the following classifications. While 5-AIAD is not a P-listed or U-listed waste, it falls under general ignitable/reactive characteristics if in solvent.
| Regulatory Field | Recommended Entry |
| Chemical Name | 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose (or "Protected Sugar Aldehyde") |
| Hazards | Irritant, Combustible |
| RCRA Code (if pure) | None (Not listed) |
| RCRA Code (in solvent) | D001 (Ignitable) if in flammable solvent |
| Storage Group | X (Non-reactive / General Organic) or B (Compatible Organic Bases) |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. (n.d.). Compound Summary for 1,2-O-Isopropylidene-beta-L-arabinofuranose (Parent Structure Context). National Library of Medicine. [Link]
Personal protective equipment for handling 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose
Operational Safety Guide: 5-Aldo-1,2-O-isopropylidene- -D-arabinofuranose[1]
Strategic Context: Safety as a Yield Multiplier[1]
In the synthesis of modified nucleosides and glycomimetics, 5-Aldo-1,2-O-isopropylidene-
The Scientist’s Reality: The primary risk here is not just acute toxicity to the operator, but the chemical integrity of the substrate . The aldehyde is prone to:
-
Autoxidation: Rapid conversion to the corresponding carboxylic acid upon air exposure.
-
Hydration: Formation of gem-diols in humid environments.[1]
Therefore, the PPE and handling protocols defined below are designed to serve a dual purpose: protecting the scientist from sensitization and protecting the molecule from degradation .
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific hazards associated with this functionalized sugar.
| Hazard Category | Specific Risk | Mechanism of Action |
| Chemical Reactivity | High | The C5-aldehyde is an electrophile.[1] It reacts with amines (proteins) and oxidizers. It is also acid-sensitive; the isopropylidene protecting group will hydrolyze in acidic media.[1] |
| Inhalation | Moderate | As a fine solid or lyophilized powder, dust inhalation can cause respiratory irritation. Aldehydes are known respiratory sensitizers. |
| Skin/Eye Contact | Moderate | Direct contact may cause reversible irritation (redness, itching).[1] Long-term exposure to aldehydes can induce contact dermatitis.[1][2] |
| Physical | Low | Generally not flammable unless suspended as a dust cloud. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." Use this tiered approach based on the scale of your operation.
Tier 1: Analytical & Small Scale (< 1g)
For weighing, NMR preparation, and aliquoting.[1]
| Zone | Equipment Standard | Scientific Rationale |
| Eyes | Safety Glasses with Side Shields (ANSI Z87.1 / EN 166) | Protects against incidental splashes.[1] |
| Hands | Nitrile Gloves (0.11 mm minimum thickness) | Nitrile provides excellent resistance to the common solvents used with this sugar (DCM, THF). Latex is not recommended due to poor solvent resistance. |
| Body | Cotton Lab Coat (Snap closures) | Cotton minimizes static discharge, which is critical when handling dry, fluffy carbohydrate solids that can disperse easily.[1] |
| Respiratory | Fume Hood (Sash at working height) | No personal respirator required if handled inside a certified hood. |
Tier 2: Preparative Scale (> 1g) & Synthesis
For reaction setup, workup, and handling dry powders outside a hood.[1]
| Zone | Equipment Standard | Scientific Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Fine sugar dust can bypass safety glasses.[1] Goggles seal the ocular area completely. |
| Hands | Double Gloving (Nitrile / Long-cuff Nitrile) | The outer glove is sacrificial.[1] If using halogenated solvents (DCM) for the reaction, use a Laminate (Silver Shield) under-glove.[1] |
| Respiratory | N95 or P100 Particulate Respirator | Mandatory if weighing outside a fume hood. Prevents inhalation of sensitizing aldehyde particulates.[2][3] |
| Engineering | Antistatic Gun / Ionizer | Crucial Tool: Neutralizes static charge on the solid, preventing "fly-away" powder that leads to contamination and exposure.[1] |
Operational Workflow: The "Self-Validating" Protocol
This workflow integrates safety steps that also verify the quality of your material.[4]
Phase A: Storage & Retrieval
-
Storage: Keep at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Thawing: Allow the container to reach room temperature before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture onto the solid. This water will hydrolyze the isopropylidene acetal over time (acid-catalyzed by trace impurities), destroying your compound.[1]
-
Phase B: Weighing & Transfer
-
Don PPE: Put on nitrile gloves and lab coat.
-
Environment: Place balance inside the Chemical Fume Hood.
-
Static Control: If the solid is "flighty," use an antistatic gun on the spatula and weigh boat.
-
Transfer: Weigh quickly. If the solid turns from white/off-white to a sticky gum, it has absorbed water (hygroscopic).[1] Stop. The material purity is compromised.
Phase C: Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to avoid lofting dust.
-
Inertion: Immediately purge the headspace with Nitrogen/Argon. Aldehydes oxidize to carboxylic acids in air; this byproduct can alter the pH of your reaction and ruin acid-sensitive steps.
Disposal & Waste Management
Treat this material as Regulated Chemical Waste . Do not dispose of in municipal trash or sewer systems.
Disposal Decision Tree
-
Solid Waste (Contaminated wipes, weigh boats):
-
Bin: Solid Hazardous Waste (Yellow Bag/Bin).
-
Labeling: "Contaminated Debris: Carbohydrate Derivative (Aldehyde)."
-
-
Liquid Waste (Mother liquors, reaction mixtures):
-
Segregation: Do NOT mix with strong oxidizers (Nitric acid, Peroxides).[1] The aldehyde can react exothermically.
-
Stream: Non-Halogenated Organic Waste (unless DCM/Chloroform was used, then Halogenated).[1]
-
Disposal Code: Generally falls under D001 (Ignitable) if in solvent, or standard organic waste codes depending on local regulations (e.g., 18 01 06 in EU).[1]
-
-
Quenching (Spills):
-
Small spills (<5g): Absorb with vermiculite.[1]
-
Deactivation: Treat absorbed material with a mild aqueous sodium bisulfite solution (forms a stable bisulfite adduct) before disposal to reduce reactivity.
-
Visualized Workflow (DOT Diagram)
The following diagram illustrates the critical decision nodes for safety and yield preservation.
Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination, which poses both a quality and stability risk.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13564157, 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). Glutaraldehyde: Occupational Hazards in Hospitals (Aldehyde Safety Guidelines). Retrieved from [Link][1]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
